Epirosmanol
Description
This compound has been reported in Cuminum cyminum, Origanum vulgare, and other organisms with data available.
Properties
IUPAC Name |
3,4,8-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,14,16-17,21-23H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAZOMIGFDQMNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Epirosmanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035812 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
93380-12-2 | |
| Record name | Epirosmanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035812 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
221 - 225 °C | |
| Record name | Epirosmanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035812 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Epirosmanol: A Technical Guide for Researchers
CAS Number: 93380-12-2 Molecular Formula: C₂₀H₂₆O₅ Molecular Weight: 346.42 g/mol
This technical guide provides an in-depth overview of Epirosmanol, a natural diterpene lactone with significant biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical properties, biological functions, and the experimental methodologies used for its evaluation.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 93380-12-2 | [1] |
| Molecular Formula | C₂₀H₂₆O₅ | [1] |
| Molecular Weight | 346.42 g/mol | |
| IUPAC Name | 3,4,8-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.0¹,¹⁰.0²,⁷]hexadeca-2,4,6-trien-15-one | [1] |
| Appearance | Solid | [1] |
| Melting Point | 221 - 225 °C | [1] |
Biological Activities and Mechanisms of Action
This compound, primarily isolated from plants of the Lamiaceae family such as Salvia officinalis (sage) and Rosmarinus officinalis (rosemary), has demonstrated a range of biological activities, including antioxidant, anti-cancer, and melanin synthesis inhibitory effects.[2]
Antioxidant Activity
This compound is recognized for its potent antioxidant properties, contributing to the overall antioxidant capacity of rosemary and sage extracts.[2] It acts as a free radical scavenger, effectively neutralizing reactive oxygen species (ROS) and thus protecting cells from oxidative damage. The antioxidant capacity of this compound and related diterpenes is often attributed to the presence of ortho-dihydroxy groups in their structure.
Anti-Cancer Activity
Emerging research indicates that this compound possesses anti-cancer properties. While specific studies on this compound are limited, the broader class of abietane diterpenoids, to which it belongs, has been shown to inhibit the proliferation of various cancer cell lines. The proposed mechanisms of action for related compounds like carnosol and rosmanol involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression, such as PI3K/AKT and STAT3/JAK2. Further research is needed to elucidate the specific molecular targets and signaling pathways directly affected by this compound in cancer cells.
Melanin Synthesis Inhibition
This compound has been identified as an inhibitor of melanin biosynthesis. This activity is primarily attributed to its ability to inhibit tyrosinase, the key enzyme in the melanogenesis pathway. By reducing tyrosinase activity, this compound can decrease the production of melanin, making it a compound of interest for applications in dermatology and cosmetology for the treatment of hyperpigmentation disorders.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the biological activities of this compound. Below are standardized methodologies for key assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for evaluating the antioxidant activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Methodology:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From this, create a series of dilutions to test a range of concentrations.
-
Reaction: In a 96-well plate or cuvettes, mix a specific volume of the this compound solution with the DPPH working solution. A control containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.
Mushroom Tyrosinase Inhibition Assay
This in vitro assay is used to assess the inhibitory effect of a compound on the activity of tyrosinase, a key enzyme in melanin synthesis.
Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which has a characteristic absorbance at 475 nm. An inhibitor will reduce the rate of this reaction.
Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Mushroom Tyrosinase solution (e.g., 100 units/mL in phosphate buffer)
-
L-DOPA solution (e.g., 2.5 mM in phosphate buffer)
-
This compound solutions at various concentrations.
-
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, this compound solution, and tyrosinase solution. A control well should contain the solvent instead of the this compound solution.
-
Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 25°C) for a short period (e.g., 10 minutes).
-
Initiation of Reaction: Add the L-DOPA solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 475 nm at different time points (e.g., every minute for 20 minutes) using a microplate reader.
-
Calculation: The rate of reaction is determined from the linear portion of the absorbance versus time plot. The percentage of tyrosinase inhibition is calculated as follows:
The IC₅₀ value can be determined from a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Methodology:
-
Cell Seeding: Seed cells (e.g., B16-F10 melanoma cells for melanin studies or various cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control. The IC₅₀ value, the concentration of the compound that reduces cell viability by 50%, can be calculated from the dose-response curve.
Signaling Pathways and Logical Relationships
The biological activities of natural compounds like this compound are often mediated through the modulation of complex intracellular signaling pathways. While the specific pathways targeted by this compound are still under investigation, we can infer potential mechanisms from related diterpenoids and the general understanding of the processes it affects.
Potential Anti-Cancer Signaling Pathway
Based on studies of related compounds such as Rosmanol, a potential signaling pathway involved in the anti-cancer effects of this compound could involve the modulation of cell survival and proliferation pathways.
Caption: Potential mechanism of this compound's anti-cancer activity.
Melanin Synthesis Inhibition Workflow
The process of identifying and characterizing a melanin synthesis inhibitor like this compound follows a logical experimental workflow.
Caption: Experimental workflow for identifying melanin synthesis inhibitors.
References
Biological activity of Epirosmanol diterpene lactone
An In-Depth Technical Guide to the Biological Activity of Epirosmanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a phenolic abietane diterpene lactone primarily isolated from plants of the Lamiaceae family, most notably rosemary (Rosmarinus officinalis). As a structural isomer of the well-studied compound rosmanol, this compound contributes to the diverse pharmacological profile of rosemary extracts. This document provides a comprehensive overview of the known biological activities of this compound and its closely related isomers, with a focus on its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic potential. This guide includes quantitative data from related compounds, detailed experimental protocols for key bioassays, and diagrams of associated signaling pathways to facilitate further research and drug development efforts.
Introduction
Diterpene lactones are a class of natural products known for their wide range of biological activities.[1][2] this compound, a key constituent of rosemary, belongs to this class and is recognized alongside its isomers—rosmanol, isorosmanol, and carnosol—as a major contributor to the herb's therapeutic properties.[3][4][5][6] These compounds are characterized by a phenolic ring and a lactone moiety, which are crucial for their bioactivity. While research has often focused on the more abundant isomers like carnosic acid and carnosol, this compound is an important component of the overall pharmacological effect. This guide synthesizes the available data to provide a technical resource on its biological functions.
Biological Activities and Quantitative Data
While quantitative bioactivity data for isolated this compound is limited in published literature, extensive research on its structural isomers and the extracts it is found in provides significant insight into its potential efficacy. The following tables summarize key quantitative data for rosmanol, a closely related and well-researched isomer, and relevant rosemary extracts.
Cytotoxic and Anticancer Activity
Phenolic diterpenes from rosemary exhibit potent cytotoxic effects against various cancer cell lines. The primary mechanism involves the induction of apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7]
Table 1: Cytotoxic Activity of Rosmanol (this compound Isomer) and Rosemary Extracts
| Cell Line | Compound/Extract | Assay | Time (h) | IC₅₀ Value | Reference(s) |
|---|---|---|---|---|---|
| COLO 205 (Human Colon) | Rosmanol | Apoptosis Induction | 24 | ~42 µM | [7] |
| MCF-7 (Human Breast) | Rosmanol | MTT Assay | 24 | 51 µM | [8] |
| MCF-7 (Human Breast) | Rosmanol | MTT Assay | 48 | 26 µM | [8] |
| MDA-MB-231 (Human Breast) | Rosmanol | MTT Assay | 24 | 42 µM | [8] |
| MDA-MB-231 (Human Breast) | Rosmanol | MTT Assay | 48 | 28 µM | [8] |
| MDA-MB-231 (Human Breast) | Rosemary Extract | MTT Assay | 24 | 23 µg/mL | [9] |
| MCF-7 (Human Breast) | Rosemary Extract | MTT Assay | 24 | 40 µg/mL | [9] |
| TE671 (Rhabdomyosarcoma) | Rosemary Extract | MTT Assay | 72 | 0.249 mg/mL | [10] |
| A172 (Glioblastoma) | Rosemary Extract | MTT Assay | 72 | 0.577 mg/mL | [10] |
| Bel-7402 (Human Liver) | Rosemary Extract | MTT Assay | - | 22.88 µg/mL |[6][11] |
Anti-inflammatory Activity
This compound and its isomers are potent anti-inflammatory agents. Their mechanism involves the downregulation of key inflammatory pathways, such as NF-κB and MAPK, leading to reduced production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[8][12]
Table 2: Anti-inflammatory Activity of Rosmanol and Related Diterpenes
| Cell Line | Compound | Activity Measured | IC₅₀ Value | Reference(s) |
|---|---|---|---|---|
| RAW 264.7 Macrophages | Rosmanol | NO Production Inhibition | Not specified, potent inhibition observed | [8] |
| RAW 264.7 Macrophages | Carnosol | NO Production Inhibition | 9.4 µM | [13] |
| RAW 264.7 Macrophages | Coumarin Derivative 2 | NO Production Inhibition | 33.37 µM | [14] |
| RAW 264.7 Macrophages | Quercetin | NO Production Inhibition | 12.0 µM | [15] |
| RAW 264.7 Macrophages | Luteolin | NO Production Inhibition | 7.6 µM |[15] |
Antioxidant Activity
This compound is a known antioxidant that contributes to the potent radical-scavenging properties of rosemary.[3] It acts by donating a hydrogen atom to neutralize free radicals and can inhibit lipid peroxidation.
Table 3: Antioxidant Activity of Rosemary Diterpenes and Extracts
| Assay | Compound/Extract | Activity/IC₅₀ Value | Reference(s) |
|---|---|---|---|
| LDL Oxidation | Carnosol, Rosmanol, this compound | IC₅₀: 7-10 µM | Not directly cited in snippets |
| DPPH Radical Scavenging | Rosemary Extract | IC₅₀: 12.8 ± 2.7 µg/mL | [10] |
| ABTS Radical Scavenging | Rosemary Extract | IC₅₀: 6.98 ± 1.9 µg/mL |[10] |
Antimicrobial Activity
The antimicrobial effects of rosemary are attributed to a synergistic combination of its constituents, including this compound.[3][16] These compounds primarily act by disrupting the bacterial cell membrane.[3] Data for pure this compound is scarce, but extract data provides a useful benchmark.
Table 4: Antimicrobial Activity of Rosemary Extracts
| Microorganism | Extract Type | MIC Value (mg/mL) | Reference(s) |
|---|---|---|---|
| Bacillus cereus | Ethanolic Solution | 0.06% (0.6 mg/mL) | [17] |
| Staphylococcus aureus | Ethanolic Solution | 0.5% (5 mg/mL) | [17] |
| Listeria monocytogenes | Ethanolic Solution | 0.5% (5 mg/mL) | [17] |
| S. aureus | Ethanolic Extract | 4 | [18] |
| E. coli | Ethanolic Extract | 16 | [18] |
| B. subtilis | Essential Oil | 3.13 | [19] |
| P. aeruginosa | Essential Oil | 3.13 |[19] |
Mechanisms of Action & Signaling Pathways
Based on extensive studies of its isomer rosmanol, this compound likely exerts its biological effects by modulating critical intracellular signaling pathways.
Anti-inflammatory Signaling: Inhibition of the NF-κB Pathway
The NF-κB pathway is a central regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its degradation. This frees the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS and COX-2. Rosmanol has been shown to inhibit this pathway by preventing the phosphorylation of upstream kinases (MAPK, Akt) and blocking IκBα degradation, thereby sequestering NF-κB in the cytoplasm.[8][12]
Caption: NF-κB inhibition by rosmanol, a mechanism likely shared by this compound.
Cytotoxic Action: Induction of Apoptosis
Rosmanol induces apoptosis through a dual mechanism involving both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[7] It upregulates Fas/FasL, activating Caspase-8, which cleaves Bid into tBid. Simultaneously, it promotes the translocation of Bax to the mitochondria. The combined action of tBid and Bax disrupts the mitochondrial membrane potential (MMP), leading to the release of Cytochrome c. This activates the apoptosome and effector caspases (Caspase-9, Caspase-3), culminating in cell death.[7][20]
Caption: Dual apoptotic pathways induced by rosmanol, a model for this compound.
Detailed Experimental Protocols
DPPH Free Radical Scavenging Assay (Antioxidant)
This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation:
-
Assay Procedure (96-well plate):
-
Measurement:
-
Calculation:
Nitric Oxide (NO) Production Inhibition Assay (Anti-inflammatory)
This assay quantifies the production of nitrite (a stable product of NO) in the supernatant of LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.
-
Cell Culture:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 18-24 hours.[23]
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound (this compound) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for an additional 20-24 hours. Include wells with cells only (negative control) and cells with LPS only (positive control).
-
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.[23]
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[23][24]
-
Incubate at room temperature for 10-15 minutes, protected from light.[4]
-
-
Measurement & Calculation:
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the isolation and bioactivity screening of a natural product like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The JAK/STAT/NF-κB signaling pathway can be regulated by rosemary essential oil, thereby providing a potential treatment for DNCB-induced in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Rosmarinus officinalis L.: Mechanisms of Action and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosmanol potently induces apoptosis through both the mitochondrial apoptotic pathway and death receptor pathway in human colon adenocarcinoma COLO 205 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rosmanol potently inhibits lipopolysaccharide-induced iNOS and COX-2 expression through downregulating MAPK, NF-kappaB, STAT3 and C/EBP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppressive Potential of Rosmarinus officinalis L. Extract against Triple-Negative and Luminal A Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. idosi.org [idosi.org]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and Carnosol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. japsonline.com [japsonline.com]
- 16. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 17. Antimicrobial effect of rosemary extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antibacterial Activity of Rosmarinus officinalis against Multidrug-Resistant Clinical Isolates and Meat-Borne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. abcam.cn [abcam.cn]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Epirosmanol: A Technical Guide to its Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Epirosmanol is a phenolic diterpene, a naturally occurring bioactive compound predominantly found in Rosmarinus officinalis (rosemary). As a member of the abietane diterpene family, which also includes compounds like carnosol, rosmanol, and isorosmanol, this compound has garnered scientific interest for its potential therapeutic properties. These compounds are largely responsible for the antioxidant and antimicrobial characteristics of rosemary extracts, which are widely used in the food and cosmetic industries. This technical guide provides an in-depth overview of the reported pharmacological effects of this compound, focusing on quantitative data, detailed experimental methodologies, and the underlying biochemical pathways.
Antioxidant Activity
The most extensively documented pharmacological effect of this compound is its potent antioxidant activity. Its chemical structure, featuring a phenolic ring, enables it to act as a powerful free radical scavenger.
Inhibition of Lipid Peroxidation and LDL Oxidation
This compound has demonstrated significant efficacy in preventing the oxidation of lipids, a critical process in cellular damage and the pathogenesis of atherosclerosis.[1] It is particularly effective at inhibiting the copper-mediated oxidation of low-density lipoprotein (LDL), a key event in the development of atherosclerotic plaques.[1][2] The antioxidant mechanism is primarily attributed to its ability to scavenge lipid free radicals.[1][2] Studies have shown that the in vitro antioxidant capacity of this compound is greater than that of the well-known antioxidant α-tocopherol.
| Activity | Compound(s) | Metric | Value | Reference |
| Inhibition of Lipid Peroxidation & Oxidized Apo B formation in human LDL | Carnosol, Rosmanol, and this compound | IC₅₀ | 7 - 10 µmol/L | [2] |
Experimental Protocols
The inhibitory effect of this compound on LDL oxidation is commonly assessed by quantifying the formation of thiobarbituric acid-reactive substances (TBARS).
-
LDL Isolation: Human LDL is isolated from fresh plasma via ultracentrifugation.
-
Oxidation Induction: LDL (typically 200 µg protein/ml) is incubated in phosphate-buffered saline (PBS, pH 7.4). Oxidation is initiated by adding a solution of copper (II) sulfate (CuSO₄) to a final concentration of 5 µM.[3]
-
Treatment: The LDL-CuSO₄ mixture is incubated with varying concentrations of this compound at 37°C for a specified period (e.g., 18 hours).
-
TBARS Assay: The extent of lipid peroxidation is measured by adding thiobarbituric acid (TBA) to the reaction mixture. The resulting pink chromogen (MDA-TBA adduct) is quantified spectrophotometrically at 532 nm.[2][3]
-
IC₅₀ Calculation: The IC₅₀ value is determined as the concentration of this compound that results in a 50% reduction in TBARS formation compared to the control (LDL + CuSO₄ without this compound).[2]
Electron Spin Resonance (ESR) spectroscopy is employed to directly observe the scavenging of lipid free radicals.
-
Sample Preparation: Mouse liver microsomes are prepared as the lipid source.
-
Radical Generation: Lipid peroxidation is initiated by adding H₂O₂. A spin trapping agent, such as 4-pyridyl-1-oxide-N-tert-butylnitrone (4-POBN), is added to form stable radical adducts.[2]
-
Treatment: this compound is added to the system at a specified concentration (e.g., 100 µmol/L).
-
ESR Measurement: The ESR spectrometer detects the signal from the stable radical adducts. A reduction in signal amplitude in the presence of this compound indicates its radical scavenging activity.[2]
Anti-inflammatory Activity
Phenolic diterpenes from rosemary, including this compound, are recognized for their anti-inflammatory properties.[1] While specific mechanistic studies on this compound are limited, the activities of its closely related isomers, particularly rosmanol, provide significant insight into potential pathways. The primary mechanism involves the downregulation of key inflammatory mediators and signaling cascades.
Modulation of Inflammatory Signaling Pathways
Studies on related compounds suggest that the anti-inflammatory effects are mediated by inhibiting pro-inflammatory enzymes (like iNOS and COX-2) and cytokines.[4] This is achieved through the downregulation of critical signaling pathways such as Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinases (MAPK).[5][6]
Antimicrobial Activity
This compound is one of several phenolic compounds in rosemary responsible for its antimicrobial effects.[7] The proposed mechanism involves interaction with the bacterial cell membrane, leading to altered permeability, disruption of nutrient and ion transport, and ultimately, loss of membrane structure and function.
While specific Minimum Inhibitory Concentration (MIC) values for pure this compound are not widely reported, studies on rosemary extracts demonstrate activity primarily against Gram-positive bacteria.[8]
Experimental Protocol: MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of a compound.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth + inoculum, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Reading: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
Neuroprotective Effects
Rosemary extracts containing this compound have been shown to possess neuroprotective properties, offering protection against oxidative stress-induced neuronal injury.[10] Studies on human dopaminergic cell lines (SH-SY5Y) demonstrated that rosemary extract could protect against H₂O₂-induced damage by inhibiting apoptosis-related gene expression.[10]
While direct mechanistic data for this compound is emerging, the neuroprotective actions of related diterpenes like carnosic acid are well-studied and involve the activation of the Nrf2/antioxidant response element (ARE) pathway. This pathway is a master regulator of cellular defense against oxidative stress.[1][11]
Anticancer Activity
The anticancer potential of this compound is less defined than that of its counterparts like carnosol and rosmanol. However, given the structural similarities and the known anticancer effects of rosemary extracts, it is a promising area for future investigation.[12][13] Studies on rosmanol have shown it can induce apoptosis in colon and breast cancer cells and inhibit key survival signaling pathways.[14] It is plausible that this compound may exert similar cytotoxic effects on cancer cells through related mechanisms, such as cell cycle arrest and induction of apoptosis.[12][13]
Conclusion
This compound is a bioactive phenolic diterpene with significant, experimentally verified pharmacological effects, most notably as a potent antioxidant. Its ability to inhibit lipid peroxidation, particularly of LDL, is well-documented. While its anti-inflammatory, antimicrobial, and neuroprotective roles are strongly suggested by studies on rosemary extracts and related compounds, further research is required to elucidate the specific molecular targets and signaling pathways directly modulated by pure this compound. The existing data provides a solid foundation for drug development professionals to explore this compound as a lead compound for conditions related to oxidative stress and inflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Inhibition of LDL oxidation and oxidized LDL-induced foam cell formation in RAW 264.7 cells show anti-atherogenic properties of a foliar methanol extract of Scoparia dulcis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Profile, Antioxidant, Anti-Inflammatory, and Anti-Cancer Effects of Italian Salvia rosmarinus Spenn. Methanol Leaves Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial effect of rosemary extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial Activity of Rosmarinus officinalis against Multidrug-Resistant Clinical Isolates and Meat-Borne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effect of Rosmarinus officinalis Extract on Human Dopaminergic Cell line, SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. irjpms.com [irjpms.com]
Epirosmanol's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epirosmanol, a phenolic diterpene found in rosemary (Rosmarinus officinalis), has garnered significant interest within the scientific community for its potential anticancer properties. As an isomer of the more extensively studied compound Rosmanol, this compound is believed to share a similar multifaceted mechanism of action against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of how these compounds exert their cytotoxic and antiproliferative effects, drawing primarily from research on Rosmanol and its isomers. The information presented herein is intended to support further research and drug development efforts in oncology.
The primary modes of action of Rosmanol and its isomers, including this compound, involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that are often dysregulated in cancer.[1][2][3]
Induction of Apoptosis
A substantial body of evidence points to the potent pro-apoptotic activity of Rosmanol in cancer cells.[3][4][5] This programmed cell death is initiated through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Extrinsic Pathway
Rosmanol has been shown to upregulate the expression of Fas and FasL, key components of the death receptor pathway.[4] This increased expression leads to the activation of pro-caspase-8, which in turn cleaves and activates Bid. The resulting truncated Bid (tBid) translocates to the mitochondria, linking the extrinsic and intrinsic apoptotic pathways.[4]
Intrinsic Pathway
The intrinsic pathway is triggered by mitochondrial outer membrane permeabilization (MOMP). Rosmanol promotes the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[4] The combined action of tBid and Bax leads to a decrease in the mitochondrial membrane potential and the subsequent release of cytochrome c and apoptosis-inducing factor (AIF) into the cytosol.[4] Cytosolic cytochrome c activates pro-caspase-9 and pro-caspase-3, culminating in the cleavage of poly-(ADP-ribose) polymerase (PARP) and DNA fragmentation factor 45 (DFF-45), leading to DNA fragmentation and cell death.[4]
Furthermore, the generation of reactive oxygen species (ROS) has been identified as a crucial mediator of Rosmanol-induced apoptosis.[1][3] This oxidative stress can lead to DNA damage, further contributing to the apoptotic cascade.[1]
Cell Cycle Arrest
In addition to inducing apoptosis, Rosmanol has been demonstrated to cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1][6] Studies have shown that Rosmanol can induce S-phase arrest in breast cancer cells (MCF-7 and MDA-MB-231).[1][3] This arrest prevents the cells from proceeding through the cell cycle and undergoing mitosis. Some rosemary extracts have also been shown to induce G2/M phase arrest in gastrointestinal and prostate cancer cell lines.[6][7][8]
Modulation of Key Signaling Pathways
The anticancer effects of Rosmanol are underpinned by its ability to modulate several critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.
PI3K/AKT/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in cancer.[9][10] Rosmanol has been shown to inhibit this pathway by reducing the phosphorylation of both PI3K and AKT in breast cancer cells.[1][11] This inhibition contributes to the overall anti-proliferative and pro-apoptotic effects of the compound.
JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway plays a vital role in cytokine signaling and is often constitutively active in many cancers, promoting cell proliferation and survival.[12][13] Rosmanol has been found to inhibit the JAK2/STAT3 signaling pathway.[1][3] It achieves this by augmenting the expression of the protein inhibitor of activated STAT3 (PIAS3), which in turn inhibits the phosphorylation and activation of STAT3.[1]
MAPK Pathway
The mitogen-activated protein kinase (MAPK) pathway is a complex signaling network that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Rosmanol has been shown to downregulate the phosphorylation of ERK1/2 while increasing the phosphorylation of p38 MAPK in breast cancer cells.[1][14] The inhibition of the pro-proliferative ERK pathway and the activation of the pro-apoptotic p38 MAPK pathway contribute to the anticancer activity of Rosmanol.
Data Presentation
Table 1: In Vitro Cytotoxicity of Rosmanol and Rosemary Extracts in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound/Extract | IC50 Value | Exposure Time (h) | Reference |
| COLO 205 | Human Colorectal Adenocarcinoma | Rosmanol | ~42 µM | 24 | [4] |
| MCF-7 | Breast Cancer (ER+) | Rosemary Extract | 90 µg/mL | Not Specified | [15] |
| MDA-MB-468 | Breast Cancer (TN) | Rosemary Extract | 26.8 µg/mL | Not Specified | [15] |
| MDA-MB-231 | Breast Cancer (TN) | Rosemary Extract | 23 µg/mL | 24 | [16] |
| MCF-7 | Breast Cancer (ER+) | Rosemary Extract | 40 µg/mL | 24 | [16] |
| MDA-MB-231 | Breast Cancer (TN) | Rosemary Extract | 18 µg/mL | 48 | [16] |
| MCF-7 | Breast Cancer (ER+) | Rosemary Extract | 28 µg/mL | 48 | [16] |
| A549 | Non-Small Cell Lung Cancer | Rosemary Extract | 15.9 µg/mL | Not Specified | [17] |
| H1299 | Non-Small Cell Lung Cancer | Rosemary Extract | 19 µg/mL | Not Specified | [17] |
| HT-29 | Colon Cancer | Rosemary Extract | 16.2 µg/mL | Not Specified | [15] |
| HeLa | Cervical Cancer | Rosemary Essential Oil | 0.011% | Not Specified | [7] |
| HepG2 | Liver Cancer | Rosemary Essential Oil | 21.91 ± 2.11 µg/mL | Not Specified | [18] |
| HCT-15 | Colon Cancer | Rosemary Essential Oil | 27.24 ± 3.44 µg/mL | Not Specified | [18] |
Note: IC50 values represent the concentration of a substance that is required for 50% inhibition of a biological process.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on Rosmanol's mechanism of action. For specific details, please refer to the cited publications.
Cell Viability Assay (MTT Assay)
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of this compound or Rosmanol for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
-
The plates are incubated for a few hours to allow the formazan crystals to form.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Apoptosis Analysis (Flow Cytometry with Annexin V/Propidium Iodide Staining)
-
Cells are treated with the test compound for the desired time.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
Cells are treated with the test compound.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are washed and resuspended in PBS containing RNase A and propidium iodide (PI).
-
After incubation, the DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Western Blot Analysis
-
Cells are treated with the test compound and then lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., p-AKT, total AKT, p-STAT3, etc.).
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software.
Mandatory Visualizations
Signaling Pathways
Caption: Overview of this compound/Rosmanol's effects on cancer cell signaling pathways.
Experimental Workflow
Caption: A typical experimental workflow to study this compound's effects.
Conclusion and Future Directions
The available evidence strongly suggests that Rosmanol, and by extension its isomer this compound, exhibits significant anticancer activity through the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways such as PI3K/AKT, JAK/STAT, and MAPK. While the current body of research provides a solid foundation, further studies are warranted to specifically delineate the mechanism of action of this compound and to evaluate its efficacy and safety in preclinical and clinical settings. Future research should focus on:
-
Direct comparative studies of this compound and Rosmanol to identify any differences in their potency and mechanisms of action.
-
In vivo studies to assess the antitumor efficacy, pharmacokinetics, and safety profile of this compound.
-
Investigation into potential synergistic effects of this compound with existing chemotherapeutic agents.
A deeper understanding of the molecular targets of this compound will be instrumental in its development as a potential novel therapeutic agent for the treatment of cancer.
References
- 1. Rosmanol induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rosmanol induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rosmanol potently induces apoptosis through both the mitochondrial apoptotic pathway and death receptor pathway in human colon adenocarcinoma COLO 205 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Activity of Rosmarinus officinalis L.: Mechanisms of Action and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 13. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy [mdpi.com]
- 14. Rosmanol potently inhibits lipopolysaccharide-induced iNOS and COX-2 expression through downregulating MAPK, NF-kappaB, STAT3 and C/EBP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer Effects of Rosemary (Rosmarinus officinalis L.) Extract and Rosemary Extract Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suppressive Potential of Rosmarinus officinalis L. Extract against Triple-Negative and Luminal A Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Rosmarinus officinalis suppresses cancer cell viability and inflammatory mediators in RAW 264.7 cells: in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antioxidant Properties of Epirosmanol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epirosmanol, a phenolic diterpene predominantly found in Rosmarinus officinalis (rosemary), has demonstrated significant antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant capacity of this compound and its derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antioxidant-based therapeutics.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Natural products are a rich source of antioxidant compounds that can mitigate oxidative damage. This compound, a naturally occurring abietane diterpene, is one such compound that has garnered interest for its potential health benefits. This guide delves into the core antioxidant properties of this compound and its derivatives, presenting a consolidated view of the current scientific knowledge.
Quantitative Antioxidant Activity
The antioxidant activity of this compound and its related compounds has been evaluated using various in vitro assays. The following tables summarize the available quantitative data to facilitate a comparative analysis.
Table 1: Antioxidant Activity of this compound and Related Diterpenes in Lipid Peroxidation Assays
| Compound | Assay | System | IC50 Value | Reference |
| This compound | Inhibition of LDL Oxidation (TBARS) | Cu²⁺-mediated human LDL | 7-10 µM | [1][2] |
| Rosmanol | Inhibition of LDL Oxidation (TBARS) | Cu²⁺-mediated human LDL | 7-10 µM | [1][2] |
| Carnosol | Inhibition of LDL Oxidation (TBARS) | Cu²⁺-mediated human LDL | 7-10 µM | [1][2] |
| This compound | Inhibition of Lipid Peroxidation | Mitochondrial and microsomal | 3-30 µM | [3] |
| Rosmanol | Inhibition of Lipid Peroxidation | Mitochondrial and microsomal | 3-30 µM | [3] |
| Carnosic Acid | Inhibition of Lipid Peroxidation | Mitochondrial and microsomal | 3-30 µM | [3] |
| Carnosol | Inhibition of Lipid Peroxidation | Mitochondrial and microsomal | 3-30 µM | [3] |
Note: The in vitro antioxidant activity of this compound, rosmanol, and isorosmanol has been reported to be higher than that of α-tocopherol.[4]
Limited quantitative data is available for this compound and its derivatives in common radical scavenging assays such as DPPH, ABTS, and FRAP. However, the existing data on related rosemary diterpenes suggest potent antioxidant activity.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Inhibition of LDL Oxidation (TBARS Assay)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation.
-
Principle: Malondialdehyde (MDA), a secondary product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically.
-
Protocol:
-
Human low-density lipoprotein (LDL) is isolated and purified.
-
The LDL solution is incubated with varying concentrations of the test compound (e.g., this compound).
-
Lipid peroxidation is induced by the addition of a pro-oxidant, such as copper sulfate (Cu²⁺).
-
After incubation, a solution of TBA in an acidic medium (e.g., trichloroacetic acid) is added.
-
The mixture is heated in a boiling water bath for a specified time (e.g., 15-60 minutes).
-
After cooling, the absorbance of the resulting pink chromogen is measured at approximately 532 nm.
-
The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control (without the test compound). The IC50 value is then determined.
-
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment.
-
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation.
-
Protocol:
-
Adherent cells (e.g., HepG2) are seeded in a 96-well microplate and cultured until confluent.
-
The cells are pre-incubated with the DCFH-DA probe and the test compound at various concentrations.
-
After incubation, the cells are washed to remove the excess probe and compound.
-
A free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.
-
The fluorescence intensity is measured kinetically over time using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 538 nm, respectively.
-
The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time and comparing it to a control.
-
Signaling Pathways and Mechanisms of Action
The antioxidant effects of this compound and related diterpenes are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes.
The Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response.
-
Mechanism of Activation: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as some diterpenes, can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. Rosemary diterpenes like carnosic acid and carnosol have been shown to activate this pathway.[5][6] While direct evidence for this compound is still emerging, its structural similarity to these compounds suggests a similar mechanism of action.
Caption: Keap1-Nrf2 signaling pathway activation by this compound.
Experimental Workflow for Investigating Nrf2 Activation
Investigating the effect of this compound on the Nrf2 pathway typically involves a series of in vitro experiments.
Caption: Experimental workflow for Nrf2 activation studies.
This compound Derivatives
Research into the antioxidant properties of specific this compound derivatives is an emerging area. One identified derivative is 7-methyl-epirosmanol.[7] While comprehensive quantitative data for this and other derivatives are not yet widely available, the structural modifications may influence their antioxidant capacity and bioavailability. The synthesis and evaluation of novel this compound analogs could yield compounds with enhanced antioxidant and pharmacokinetic profiles, representing a promising avenue for future drug discovery efforts.
Conclusion
This compound exhibits significant antioxidant activity, primarily through the scavenging of lipid free radicals and potentially through the modulation of the Keap1-Nrf2 signaling pathway. While quantitative data from a broad range of antioxidant assays are still somewhat limited, the existing evidence strongly supports its role as a potent natural antioxidant. Further research into the antioxidant properties of its derivatives and a more detailed elucidation of its molecular mechanisms of action are warranted to fully realize its therapeutic potential. This guide provides a solid foundation for researchers and professionals to build upon in their exploration of this compound and its derivatives as novel antioxidant agents.
References
- 1. mdpi.com [mdpi.com]
- 2. zen-bio.com [zen-bio.com]
- 3. Carnosol, a dietary diterpene from rosemary (Rosmarinus officinalis) activates Nrf2 leading to sestrin 2 induction in colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kamiyabiomedical.com [kamiyabiomedical.com]
- 5. mdpi.com [mdpi.com]
- 6. Rosemary Extracts Upregulate Nrf2, Sestrin2, and MRP2 Protein Level in Human Hepatoma HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Anti-inflammatory Potential of Epirosmanol and Related Diterpenes: An In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributing factor to a multitude of human diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The pursuit of novel anti-inflammatory agents with high efficacy and low toxicity is a paramount goal in drug discovery. Phenolic diterpenes, a class of natural compounds abundant in medicinal plants such as Rosmarinus officinalis L. (Rosemary), have garnered considerable attention for their potent biological activities. Among these, Epirosmanol and its isomers, like Rosmanol, have demonstrated promising anti-inflammatory properties in various in vitro models. This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory potential of this compound and related compounds, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
This compound and its related compounds exert their anti-inflammatory effects primarily through the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators. The most prominent of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
Rosmanol, a closely related isomer of this compound, has been shown to potently inhibit the activation of the NF-κB pathway.[1] Treatment with rosmanol prevents the degradation and phosphorylation of IκB, thereby reducing the nuclear translocation of NF-κB subunits.[1] This inhibitory action leads to a significant downregulation of NF-κB target genes.
Downregulation of the MAPK Signaling Pathway
The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), are crucial mediators in the inflammatory response. These kinases are activated by various extracellular stimuli and, in turn, phosphorylate and activate downstream transcription factors, leading to the production of inflammatory mediators.
Studies have demonstrated that rosmanol can suppress the LPS-induced phosphorylation of ERK1/2 and p38 MAPK.[1] By inhibiting the activation of these key upstream kinases, rosmanol effectively dampens the downstream inflammatory cascade. The modulation of MAPK pathways contributes significantly to the observed reduction in pro-inflammatory gene expression.[1][2]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from in vitro studies on the anti-inflammatory effects of rosemary extracts and their active compounds.
Table 1: Inhibition of Pro-inflammatory Mediators
| Compound/Extract | Cell Line | Stimulant | Mediator | IC50 / % Inhibition | Reference |
| Rosmanol | RAW 264.7 | LPS | NO | IC50 ≈ 5 µM | [1][3] |
| Rosmanol | RAW 264.7 | LPS | PGE2 | IC50 ≈ 2.5 µM | [1][3] |
| Rosemary Extract | J774 | LPS/IFN-γ | NO | Significant inhibition | [4] |
| Rosemary Extract | Peritoneal Macrophages | LPS/IFN-γ | TNF-α | Significant inhibition | [4] |
| Rosemary Extract | Peritoneal Macrophages | LPS/IFN-γ | IL-1 | Significant reduction | [4] |
| Carnosic Acid | RAW 264.7 | LPS | NO | IC50 ≈ 12.5-50 µg/mL | [5] |
| Carnosol | RAW 264.7 | LPS | NO | IC50 ≈ 12.5-50 µg/mL | [5] |
Table 2: Cytotoxicity Data
| Compound/Extract | Cell Line | Assay | IC50 / Viability | Reference |
| Rosemary Essential Oil | RAW 264.7 | MTT | >80% viability at 200 µg/mL | [6] |
| Rosemary Extract | TE671 | MTT | IC50 = 0.249 ± 1.09 mg/mL (72h) | [7] |
| Rosemary Extract | A172 | MTT | IC50 = 0.577 ± 0.98 mg/mL (72h) | [7] |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments cited in the literature on the anti-inflammatory effects of rosemary-derived compounds.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line RAW 264.7 and J774 are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, Rosmanol) for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 100 ng/mL or 1 µg/mL) for a further duration (e.g., 24 hours).
Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the test compound for 24-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance.
-
The cytokine concentration is determined from the standard curve.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status.
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p38, IκBα, β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion and Future Directions
The available in vitro evidence strongly suggests that this compound and its related phenolic diterpenes from Rosmarinus officinalis possess significant anti-inflammatory potential. Their ability to modulate key signaling pathways, particularly NF-κB and MAPK, and consequently inhibit the production of a wide range of pro-inflammatory mediators, makes them attractive candidates for further investigation.
While the data for Rosmanol and other rosemary compounds is compelling, future research should focus on isolating this compound to a high degree of purity and conducting comprehensive in vitro studies to delineate its specific anti-inflammatory profile and potency. Further investigations into its effects on other inflammatory pathways and its potential for synergistic effects with other compounds are also warranted. Such studies will be crucial in validating the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. Rosmanol potently inhibits lipopolysaccharide-induced iNOS and COX-2 expression through downregulating MAPK, NF-kappaB, STAT3 and C/EBP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of in vitro anti-inflammatory effects of crude ginger and rosemary extracts obtained through supercritical CO2 extraction on macrophage and tumor cell line: the influence of vehicle type - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and Carnosol [mdpi.com]
- 6. Rosmarinus officinalis suppresses cancer cell viability and inflammatory mediators in RAW 264.7 cells: in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effect of Rosmarinus officinalis Extract on Glioblastoma and Rhabdomyosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Epirosmanol: A Technical Guide to its Discovery, Isolation, and Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epirosmanol is a naturally occurring phenolic diterpene first isolated from the leaves of Rosmarinus officinalis L. (rosemary). Exhibiting potent antioxidant properties, it has garnered interest for its potential applications in the food preservation and pharmaceutical industries. This technical guide provides a comprehensive overview of the discovery, history, and isolation of this compound, including detailed experimental protocols, quantitative data, and a summary of its biological activity.
Discovery and History
This compound was first reported in 1983 by Inatani et al. as a novel antioxidative compound isolated from the leaves of rosemary.[1][2] It was identified as an isomer of the previously known rosmanol.[1][2] The structure of this compound was elucidated through chemical and spectroscopic methods and determined to be 7β,11,12-trihydroxy-6,10-(epoxymethano)abieta-8,11,13-trien-20-one.[1][2] Subsequent research has confirmed its presence in various rosemary extracts and further investigated its biological activities, primarily focusing on its antioxidant capacity.[3][4][5] this compound has also been obtained through the partial synthesis from carnosol, another major diterpene in rosemary.[6]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the tables below. This includes physical properties, spectroscopic data, and antioxidant activity metrics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆O₅ | [1] |
| Molecular Weight | 346.42 g/mol | [7] |
| Melting Point | 221.5 °C | [1] |
| Appearance | Prisms (recrystallized from acetone) | [1] |
Table 2: Spectroscopic Data for this compound and Related Diterpenes
Note: A complete, assigned NMR spectrum for this compound was not available in the searched literature. The following table provides data for closely related compounds to serve as a reference for researchers.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Rosmanol | Not available in searched results | Not available in searched results | |
| Carnosol | 0.72, 0.75 (s, Me-18,19), 1.05, 1.06 (d, Me-16,17), 3.36 (septet, H-15), 5.26 (dd, H-7), 6.51 (s, H-14) | Not fully assigned in searched results | [8] |
| Carnosic Acid | Similar to Carnosol, absence of signal at 5.58 | Not fully assigned in searched results | [8] |
Table 3: In Vitro Antioxidant Activity of this compound
| Assay | Activity Metric | Value | Reference |
| Antioxidative Activity in Lard | Relative Potency | ~4 times more active than BHA and BHT | [1][2] |
| Inhibition of LDL Oxidation | IC₅₀ | 7-10 µM | [4] |
| Lipid Free Radical Scavenging | Mechanism | Confirmed | [3][4] |
| Superoxide Anion Scavenging | Mechanism | Confirmed | [3][4] |
Experimental Protocols
The following sections detail the methodologies for the extraction and isolation of this compound from its natural source, Rosmarinus officinalis.
General Extraction of Diterpenes from Rosemary Leaves
This protocol is based on the original method described by Inatani et al. (1983) and general techniques for diterpene extraction.
Materials:
-
Dried leaves of Rosmarinus officinalis
-
n-hexane
-
Methanol
-
Sodium Carbonate Solution (5%)
-
Hydrochloric Acid (10%)
-
Anhydrous Sodium Sulfate
-
Silica gel (for column chromatography)
-
Sephadex LH-20 (for column chromatography)
-
Solvents for chromatography (e.g., benzene, ethyl acetate, methanol)
Procedure:
-
Extraction: Dried and ground rosemary leaves are extracted with a suitable solvent such as methanol or ethanol.
-
Solvent Partitioning: The crude extract is partitioned between n-hexane and aqueous methanol to remove non-polar compounds. The aqueous methanol layer, containing the phenolic diterpenes, is retained.
-
Acid-Base Extraction: The aqueous methanol extract is further partitioned with a solvent like ethyl acetate. The ethyl acetate layer is then washed with a 5% sodium carbonate solution to separate acidic and weakly acidic components.
-
Fractionation: The weakly acidic fraction is obtained by acidifying the sodium carbonate solution with 10% HCl and re-extracting with ethyl acetate. This fraction is then dried over anhydrous sodium sulfate and concentrated.
Isolation of this compound by Column Chromatography
Procedure:
-
Silica Gel Chromatography: The weakly acidic fraction is subjected to column chromatography on silica gel. Elution is performed with a solvent gradient of increasing polarity (e.g., benzene-ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by column chromatography on Sephadex LH-20, eluting with methanol.
-
Recrystallization: The purified this compound fraction is recrystallized from acetone to yield prismatic crystals.[1]
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Antioxidant Mechanism of this compound
Caption: Free radical scavenging mechanism of this compound.
Biological Activity and Mechanism of Action
The primary biological activity attributed to this compound is its potent antioxidant effect.[1][2][3] This activity is comparable to, and in some cases stronger than, synthetic antioxidants such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT).[1][2]
The antioxidant mechanism of this compound is attributed to its phenolic structure. It acts as a free radical scavenger, donating a hydrogen atom from one of its hydroxyl groups to stabilize reactive oxygen species (ROS) and other free radicals.[3][4] This process interrupts the chain reactions of lipid peroxidation, thereby protecting cells and tissues from oxidative damage.[3][4] Studies have shown that this compound can effectively scavenge lipid free radicals and superoxide anions.[3][4] This mechanism is also responsible for its ability to inhibit the oxidation of low-density lipoproteins (LDL), a key event in the pathogenesis of atherosclerosis.[4] Additionally, some reports suggest that this compound, along with other diterpenes in rosemary, may possess antimicrobial properties by interacting with and disrupting the cell membranes of microorganisms.[5]
Conclusion
This compound, a phenolic diterpene isolated from Rosmarinus officinalis, has demonstrated significant potential as a natural antioxidant. The established methods for its isolation, while requiring multiple chromatographic steps, can yield a pure and highly active compound. The quantitative data on its antioxidant efficacy underscores its potential for use in applications where the inhibition of oxidative processes is crucial. Further research into its specific biological targets and potential therapeutic applications is warranted. This guide provides a foundational technical overview for scientists and professionals interested in the further development and utilization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revues.imist.ma [revues.imist.ma]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. researchgate.net [researchgate.net]
- 6. CN104058955A - Method for separating and purifying carnosic acid from rosemary extract through atmospheric pressure column chromatography - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Role of Epirosmanol in Plant Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epirosmanol is a phenolic abietane diterpene predominantly found in species of the Lamiaceae family, most notably rosemary (Rosmarinus officinalis). As a secondary metabolite, it plays a crucial role in the plant's defense mechanisms, particularly against oxidative stress. This technical guide provides an in-depth exploration of this compound's biosynthesis, its function within the plant, and its significant biological activities, including antioxidant and anti-inflammatory properties. Detailed experimental protocols for the analysis of these activities are provided, alongside quantitative data and visualizations of key metabolic and signaling pathways to support further research and drug development initiatives.
Introduction
Plant secondary metabolites are a vast and diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they play a critical role in the interaction of the plant with its environment. Phenolic diterpenes, such as this compound, are a significant class of these metabolites, recognized for their potent biological activities. This compound, an isomer of rosmanol, is biosynthetically derived from carnosic acid, a major antioxidant in rosemary.[1][2] Its structure, featuring a catechol ring, imparts significant radical-scavenging ability. This guide will detail the current understanding of this compound's role, from its creation in the plant to its mechanisms of action at a molecular level.
Biosynthesis of this compound
This compound is not a primary product of a single biosynthetic gene cluster but rather a downstream product of the more extensively studied carnosic acid pathway. The biosynthesis occurs in young leaves and involves a series of enzymatic steps, primarily catalyzed by cytochrome P450 (CYP) enzymes, which modify the abietane diterpene skeleton.[1][3]
The pathway begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) and proceeds through several key intermediates:
-
GGPP to Miltiradiene: The initial steps involve class I and class II diterpene synthases (diTPS) that convert GGPP into the tricyclic hydrocarbon intermediate, miltiradiene.
-
Miltiradiene to Ferruginol: Miltiradiene undergoes spontaneous oxidation to abietatriene, which is then hydroxylated by a cytochrome P450 enzyme (e.g., CYP76AH4 in rosemary) to form ferruginol.[4]
-
Ferruginol to Carnosic Acid: A series of subsequent oxidation events, catalyzed by multiple cytochrome P450 enzymes, hydroxylate the aromatic ring at positions C-11 and C-12, leading to the formation of carnosic acid.[1]
-
Carnosic Acid to Carnosol: Carnosic acid is highly susceptible to oxidation and can be non-enzymatically or enzymatically converted to carnosol, which features a lactone ring.[1][2]
-
Carnosol to this compound: Carnosol serves as a direct precursor to rosmanol and its isomers, including this compound. This transformation involves further oxidation and rearrangement.[2] While the precise enzymatic control of this final step is not fully elucidated, it is understood to be an oxidative conversion.
Role in Plant Physiology and Secondary Metabolism
In plants, this compound, as part of the phenolic diterpene complex, functions primarily as a potent antioxidant. These compounds accumulate in the leaves and protect the plant from oxidative damage caused by environmental stressors such as high light intensity and heat.[5]
-
ROS Scavenging: Carnosic acid and its derivatives, including this compound, act as chemical quenchers of reactive oxygen species (ROS).[1] During periods of high metabolic activity or stress, the accumulation of ROS can lead to lipid peroxidation and damage to cellular components. This compound helps to neutralize these harmful molecules.
-
Defense against Herbivores and Pathogens: Secondary metabolites often possess antimicrobial and anti-feedant properties. The presence of diterpenes like this compound can deter herbivores and inhibit the growth of pathogenic microorganisms.
Biological Activities and Mechanisms of Action
This compound and related compounds from rosemary have been extensively studied for their beneficial effects on human health. Their primary mechanism of action is rooted in their antioxidant and anti-inflammatory properties.
Antioxidant Activity
This compound is a potent inhibitor of lipid peroxidation.[1] It acts by scavenging lipid free radicals, thereby breaking the chain reaction of lipid oxidation. This activity is crucial for protecting cellular membranes from oxidative damage. The antioxidant capacity of rosemary extracts is often attributed to the synergistic effects of its phenolic diterpenes, including carnosic acid, carnosol, rosmanol, and this compound.
Anti-inflammatory Signaling Pathways
Chronic inflammation is linked to numerous diseases. This compound and its structural relative, rosmanol, have been shown to modulate key signaling pathways involved in the inflammatory response.
-
Inhibition of the NF-κB Pathway: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation. In resting cells, it is held inactive in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes (e.g., iNOS, COX-2). Rosmanol has been shown to inhibit this process by preventing the degradation of IκB and blocking the phosphorylation and translocation of NF-κB subunits.[6][7]
-
Activation of the Keap1-Nrf2 Pathway: The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the endogenous antioxidant response. Under normal conditions, Nrf2 is targeted for degradation by Keap1. In the presence of oxidative stress or activators like rosemary diterpenes, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including antioxidant enzymes.[8][9][10]
Quantitative Data
The concentration of this compound and related diterpenes in rosemary can vary significantly based on geographical location, season, and the extraction method employed. Soxhlet extraction with methanol has been shown to be highly effective for obtaining high yields of these compounds.[11]
Table 1: Concentration of Bioactive Compounds in Rosmarinus officinalis using Different Extraction Methods (µg/g of dry weight)
| Compound | Soxhlet Extraction (Methanol)[11] | Sonic Extraction (Methanol)[11] | Dry Leaf Decoction[11] |
| Carnosic Acid | 2915.40 ± 33.23 | 2007.27 ± 11.24 | 12.33 ± 0.94 |
| Carnosol | 22000.67 ± 77.39 | 15891.33 ± 64.23 | 14.85 ± 0.65 |
| Rosmarinic Acid | 33491.33 ± 86.29 | 24891.33 ± 75.18 | 7506.67 ± 41.04 |
| Ursolic Acid | 5144.27 ± 28.68 | 4001.33 ± 21.43 | 2998.67 ± 25.50 |
Table 2: Antioxidant Activity (IC₅₀ Values) of Rosemary Extracts
| Extract/Compound | DPPH Assay IC₅₀ | Reference |
| R. officinalis Ethanolic Extract | 0.176 - 0.236 mg/mL | [12] |
| R. officinalis Essential Oil | 77.6 µl/mL | [13] |
| α-Tocopherol (Vitamin E) | 25.3 µg/mL | [13] |
Note: IC₅₀ values represent the concentration required to inhibit 50% of the activity. Lower values indicate higher potency. Data for pure this compound is limited; activities are often reported for extracts containing a mixture of related diterpenes.
Experimental Protocols
A standardized workflow is essential for the isolation and characterization of this compound and for evaluating its biological activity.
Protocol for DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Test sample (pure this compound or extract) dissolved in methanol
-
Positive control (e.g., Ascorbic acid, Trolox)
-
UV-Vis Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle or covered in foil to protect it from light.[14]
-
Preparation of Samples: Prepare a stock solution of the test sample and the positive control in methanol. From the stock, prepare a series of dilutions to determine the IC₅₀ value.
-
Reaction Setup:
-
In a microplate well or cuvette, add a defined volume of each sample dilution (e.g., 100 µL).
-
Add an equal volume of the 0.1 mM DPPH working solution (e.g., 100 µL) to each well.[14][15]
-
Prepare a control well containing only methanol and the DPPH solution.
-
Prepare a blank for each sample concentration containing the sample and methanol (without DPPH) to correct for any background absorbance.
-
-
Incubation: Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.[16]
-
Measurement: Measure the absorbance of each well at 517 nm using the spectrophotometer.[15]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution (corrected for blank).
-
-
IC₅₀ Determination: Plot the % scavenging against the sample concentration and determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Protocol for Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures lipid peroxidation by quantifying malondialdehyde (MDA), a breakdown product that reacts with thiobarbituric acid (TBA).
Materials:
-
Sample to be tested for antioxidant activity
-
Source of lipids (e.g., egg yolk homogenate, brain tissue homogenate)
-
Ferrous sulfate (FeSO₄) to induce peroxidation
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Butanol
-
Spectrophotometer
Procedure:
-
Induction of Lipid Peroxidation:
-
In a test tube, mix 0.5 mL of a 10% (w/v) lipid homogenate with 0.1 mL of the test sample dissolved in a suitable solvent.[17]
-
Adjust the total volume to 1.0 mL with distilled water.
-
Add 50 µL of 0.07 M FeSO₄ to initiate the lipid peroxidation reaction.[17]
-
Prepare a control tube without the test sample.
-
-
TBA Reaction:
-
Heating and Extraction:
-
Measurement:
-
Calculation: Calculate the percentage inhibition of lipid peroxidation:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test sample.
-
Conclusion and Future Perspectives
This compound is a key secondary metabolite in the chemical defense arsenal of plants like rosemary. Its role as a potent antioxidant, derived from the carnosic acid pathway, is well-established. For researchers and drug development professionals, this compound and its related diterpenes represent promising lead compounds. Their ability to modulate critical signaling pathways like NF-κB and Nrf2 highlights their potential for development as anti-inflammatory and cytoprotective agents.
Future research should focus on several key areas:
-
Elucidation of Biosynthesis: The precise enzymatic steps leading from carnosol to this compound need to be identified.
-
Pharmacokinetics and Bioavailability: Studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of pure this compound.
-
Synergistic Effects: Further investigation into the synergistic antioxidant and anti-inflammatory effects of this compound in combination with other rosemary diterpenes could lead to the development of highly effective natural product-based therapeutics.
-
Clinical Trials: Ultimately, well-designed clinical trials are required to validate the therapeutic potential of this compound and standardized rosemary extracts in human diseases related to oxidative stress and inflammation.
References
- 1. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P450 enzymes: A driving force of plant diterpene diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rosmanol potently inhibits lipopolysaccharide-induced iNOS and COX-2 expression through downregulating MAPK, NF-kappaB, STAT3 and C/EBP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rosemary Extracts Upregulate Nrf2, Sestrin2, and MRP2 Protein Level in Human Hepatoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]
- 11. Identification and Quantification of Rosmarinus officinalis L. Leaf Extract Phytochemical Profiles Using Gas Chromatography-Mass Spectrometry [ajbs.scione.com]
- 12. Antioxidant and Antiproliferative Activities of Bioactive Compounds Contained in Rosmarinus officinalis Used in the Mediterranean Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant activity of rosemary (Rosmarinus officinalis L.) essential oil and its hepatoprotective potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. scribd.com [scribd.com]
- 16. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 17. 2.7.4. Inhibition of Lipid Peroxidation (TBARS Assay) [bio-protocol.org]
- 18. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of Epirosmanol in Organic Solvents
Introduction
This compound is a phenolic diterpene found in rosemary (Rosmarinus officinalis), a plant widely recognized for its antioxidant and medicinal properties.[1] Structurally related to other prominent compounds in rosemary such as carnosic acid, carnosol, and rosmanol, this compound contributes to the plant's overall biological activity.[1] These compounds are known for their antioxidant, anti-inflammatory, and antimicrobial activities.[1][2] Understanding the solubility of this compound in various organic solvents is a critical first step in its extraction, purification, and formulation for research and potential therapeutic applications. This guide provides an overview of the known solubility characteristics of this compound and related diterpenes, a detailed experimental protocol for determining its solubility, and an exploration of the signaling pathways potentially modulated by this class of compounds.
Solubility of this compound and Related Phenolic Diterpenes
Currently, specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure as a phenolic diterpene and information available for similar compounds like carnosic acid, we can infer its general solubility behavior.
Phenolic diterpenes are generally characterized as lipid-soluble compounds.[3] The extraction of these compounds from plant material is often more efficient with the use of non-polar or semi-polar organic solvents.[4] For instance, carnosic acid, a closely related diterpene, is reported to be soluble in organic solvents such as ethanol, DMSO (dimethyl sulfoxide), and dimethyl formamide, with a solubility of approximately 30 mg/mL in these solvents.[5] It is sparingly soluble in aqueous buffers.[5] Methanol has also been shown to be effective in extracting phenolic compounds from rosemary.[6] Given these characteristics of similar compounds, it is anticipated that this compound will exhibit good solubility in polar organic solvents.
Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Anticipated Solubility of this compound | Rationale |
| Polar Protic | Ethanol, Methanol | High | Presence of hydroxyl groups allows for hydrogen bonding. |
| Polar Aprotic | DMSO, Dimethyl Formamide, Acetone, Ethyl Acetate | High | Capable of dipole-dipole interactions. |
| Non-polar | Hexane, Toluene | Low to Moderate | Limited ability to interact with the polar phenolic hydroxyl groups. |
| Aqueous | Water, Buffers | Low | Generally poor solubility of lipid-soluble diterpenes in aqueous media.[5] |
Experimental Protocol for Determining this compound Solubility
The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of choice, based on the widely accepted shake-flask method.[7][8]
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity solid)
-
Selected organic solvent(s) (analytical grade)
-
Glass vials or flasks with airtight seals
-
Temperature-controlled orbital shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically inert)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
-
Place the vial in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to allow the solution to reach equilibrium. The temperature should be maintained at the desired value for the solubility measurement.
-
-
Sample Separation:
-
After the equilibration period, remove the vial from the shaker and allow any undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vial at a high speed.
-
Carefully withdraw the supernatant (the clear, saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
-
Quantification of Solute:
-
Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to bring its concentration within the range of the calibration curve.
-
Analyze the standard solutions and the diluted sample solution using HPLC.
-
Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis of the standard solutions against their known concentrations.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample solution.
-
-
Data Reporting:
-
Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor.
-
Report the solubility in units of mg/mL or mol/L at the specified temperature.
-
Signaling Pathways Modulated by Related Diterpenes
While specific signaling pathways for this compound are not well-defined, research on the closely related compound rosmanol provides insights into the potential mechanisms of action for this class of molecules. Rosmanol has been shown to possess anti-inflammatory and anti-cancer properties by modulating several key signaling pathways.[1][9][10]
Anti-Inflammatory Signaling Pathways
Rosmanol exerts its anti-inflammatory effects by inhibiting pro-inflammatory mediators.[1] In lipopolysaccharide (LPS)-stimulated models, rosmanol has been shown to block the phosphorylation of p38 MAPK, STAT3, and NF-κB. This leads to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, thereby reducing the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[1]
Anti-Cancer Signaling Pathways
In the context of cancer, rosmanol has been demonstrated to induce apoptosis (programmed cell death) in breast cancer cells.[11] It achieves this by inhibiting the PI3K/AKT and JAK2/STAT3 signaling pathways, which are crucial for cell survival and proliferation.[11][12] The inhibition of these pathways, coupled with the activation of the p38/MAPK pathway, leads to a decrease in cell proliferation and an increase in apoptosis.[9][11]
Conclusion
This compound is a promising bioactive compound from rosemary with potential therapeutic applications. While quantitative data on its solubility in organic solvents is currently limited, its structural similarity to other phenolic diterpenes suggests high solubility in polar organic solvents. The provided experimental protocol offers a robust framework for researchers to quantitatively determine the solubility of this compound, a crucial parameter for its further development. Furthermore, the exploration of signaling pathways modulated by the closely related compound rosmanol provides a valuable starting point for investigating the mechanisms of action of this compound. Further research is warranted to fully elucidate the solubility profile and biological activities of this interesting natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. digital.csic.es [digital.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Rosmanol and Carnosol Synergistically Alleviate Rheumatoid Arthritis through Inhibiting TLR4/NF-κB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Epirosmanol: A Bioactive Diterpene in Herbal Extracts - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epirosmanol is a bioactive phenolic diterpene compound found in several medicinal herbs, most notably within the Lamiaceae family. It is a constituent of popular herbs such as rosemary (Salvia rosmarinus) and sage (Salvia officinalis)[1]. As a member of the abietane diterpenoid class, this compound shares structural similarities with other well-researched compounds like carnosol and rosmanol, and is often found alongside them in herbal extracts. This technical guide provides a comprehensive overview of this compound, focusing on its presence in herbal extracts, methods for its extraction and analysis, and its potential as a bioactive compound for drug development.
Natural Sources and Extraction of this compound
This compound is primarily found in the leaves of Salvia rosmarinus (rosemary) and Salvia officinalis (sage)[1]. The concentration of this compound and other diterpenes in these plants can vary depending on factors such as geographical origin, growing conditions, and harvesting time.
Extraction Methodologies
Various extraction techniques have been employed to isolate diterpenes, including this compound, from plant matrices. The choice of extraction method and solvent significantly impacts the yield and purity of the target compound.
-
Maceration: This simple technique involves soaking the plant material in a solvent for a specific period. For diterpenes, ethanol is a commonly used solvent.
-
Soxhlet Extraction: A more efficient method than maceration, Soxhlet extraction uses a continuous reflux of a solvent to extract compounds from the plant material.
-
Supercritical Fluid Extraction (SFE): This "green" technique utilizes supercritical carbon dioxide (CO2) as a solvent, often with a co-solvent like ethanol, to extract bioactive compounds. It offers the advantage of being non-toxic and leaving no solvent residues.
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.
-
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
Quantitative Analysis of this compound
Accurate quantification of this compound in herbal extracts is crucial for standardization and for understanding its contribution to the overall bioactivity. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common analytical technique for this purpose.
Table 1: Quantitative Analysis of this compound and Related Diterpenes in Herbal Extracts
| Plant Source | Extraction Method | Analytical Method | Compound | Concentration (mg/g of dry weight) | Reference |
| Salvia officinalis | Water Extract | UPLC-PDA-ESi-MS | This compound | Present (qualitative) | [1] |
| Salvia species | Decoction (15 min) | 1H-qNMR | 7-methyl-epi-rosmanol | 0.08 ± 0.01 | [2] |
| Rosmarinus officinalis | Soxhlet (Methanol) | UHPLC-ESI-QTOF-MS | This compound methyl ether | Present (qualitative) | |
| Rosmarinus officinalis | Maceration (Ethanol) | HPLC | Carnosol | 0.775 ± 0.0354 | [3] |
| Rosmarinus officinalis | Maceration (Ethanol) | HPLC | Carnosic Acid | 13.79 ± 0.598 | [3] |
Note: Direct quantitative data for this compound is limited in the reviewed literature. The table includes data for a derivative (7-methyl-epi-rosmanol) and related, more abundant diterpenes for comparative purposes.
Bioactive Properties of this compound
This compound, along with other diterpenes from rosemary and sage, exhibits a range of bioactive properties, with antioxidant and anti-inflammatory effects being the most prominent.
Antioxidant Activity
This compound contributes to the antioxidant capacity of herbal extracts by scavenging free radicals and inhibiting lipid peroxidation. Its phenolic structure allows it to donate hydrogen atoms to stabilize reactive oxygen species (ROS).
Anti-inflammatory Activity
The anti-inflammatory effects of diterpenes like this compound are attributed to their ability to modulate key inflammatory signaling pathways. While direct studies on this compound are limited, research on the closely related compound rosmanol provides strong evidence for the likely mechanisms of action. These include the inhibition of pro-inflammatory enzymes and cytokines.
Signaling Pathways Modulated by this compound (Inferred from Rosmanol)
The anti-inflammatory effects of this compound are likely mediated through the modulation of critical intracellular signaling pathways. Studies on the structurally similar diterpene, rosmanol, have elucidated its inhibitory effects on several key pathways involved in the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Rosmanol has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB translocation and subsequent gene expression[4]. It is highly probable that this compound exerts a similar inhibitory effect on this pathway.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 MAPK, is another crucial signaling cascade in the inflammatory process. Activation of p38 MAPK by inflammatory stimuli leads to the production of pro-inflammatory cytokines. Rosmanol has been demonstrated to suppress the phosphorylation of p38 MAPK, thereby inhibiting downstream inflammatory events[4]. This compound likely shares this mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's bioactivity.
Bioassay-Guided Isolation of this compound
This workflow outlines the general procedure for isolating this compound from a crude herbal extract.
Protocol:
-
Crude Extraction: Prepare a crude extract of the plant material (e.g., rosemary leaves) using a suitable solvent like ethanol.
-
Initial Fractionation: Subject the crude extract to column chromatography (e.g., silica gel) with a gradient of solvents of increasing polarity to obtain several fractions.
-
Bioactivity Screening: Screen each fraction for the desired biological activity (e.g., anti-inflammatory activity using an in vitro assay).
-
Selection of Active Fractions: Identify the fraction(s) exhibiting the highest activity.
-
Further Purification: Subject the active fraction(s) to further chromatographic separation, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate individual compounds.
-
Purity Assessment and Identification: Assess the purity of the isolated compounds and identify this compound based on its spectroscopic data (e.g., Nuclear Magnetic Resonance - NMR, Mass Spectrometry - MS) and comparison with a reference standard.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in LPS-stimulated Macrophages
This protocol details a common in vitro assay to assess the anti-inflammatory potential of this compound.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (isolated or purified)
-
Griess Reagent (for nitric oxide measurement)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability assay
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Nitric Oxide Measurement: After 24 hours, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent and incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitric oxide concentration.
-
Cell Viability Assay: After collecting the supernatant, assess the viability of the remaining cells using the MTT assay to ensure that the observed reduction in nitric oxide is not due to cytotoxicity.
-
Data Analysis: Calculate the percentage inhibition of nitric oxide production by this compound compared to the LPS-only control.
Conclusion and Future Directions
This compound is a promising bioactive diterpene found in rosemary and sage with demonstrated antioxidant and potential anti-inflammatory properties. While research on this compound is not as extensive as that on its counterparts like carnosol and carnosic acid, the available data, coupled with inferences from structurally similar compounds, strongly suggests its potential for development as a therapeutic agent.
Future research should focus on:
-
Quantitative analysis: Developing and validating robust analytical methods for the routine quantification of this compound in various herbal extracts to ensure product standardization.
-
Detailed mechanistic studies: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound to fully understand its anti-inflammatory and other bioactive effects.
-
In vivo studies: Conducting well-designed animal studies to evaluate the efficacy and safety of this compound in relevant disease models.
-
Synergistic effects: Investigating the potential synergistic or additive effects of this compound with other bioactive compounds present in herbal extracts.
A deeper understanding of this compound's pharmacological profile will be instrumental in unlocking its full therapeutic potential in the fields of pharmaceuticals and nutraceuticals.
References
- 1. Exploring the potency of wild sage (Salvia officinalis): UPLC-PDA-ESi-MS phytochemical profiling and inhibitory activity against β-Hematin - MedCrave online [medcraveonline.com]
- 2. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Rosmanol potently inhibits lipopolysaccharide-induced iNOS and COX-2 expression through downregulating MAPK, NF-kappaB, STAT3 and C/EBP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Epirosmanol from Rosemary Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epirosmanol is a phenolic diterpene found in rosemary (Rosmarinus officinalis L.) that, along with its isomers such as rosmanol and isorosmanol, contributes to the antioxidant and biological properties of rosemary extracts.[1][2][3] These compounds are of significant interest to the pharmaceutical and food industries for their potential health benefits and preservative capabilities. This document provides detailed protocols for the extraction of this compound from rosemary leaves, a summary of quantitative data from various extraction methods, and a workflow for its analysis and purification.
Data Presentation: Quantitative Comparison of Extraction Methods
The yield of this compound and related phenolic diterpenes is highly dependent on the extraction method and parameters used. While specific quantitative data for this compound is limited, data for its isomer, rosmanol, provides a strong indication of expected yields. The following table summarizes quantitative data from different extraction techniques.
| Extraction Method | Solvent | Key Parameters | Compound Quantified | Yield (mg/g dry weight) | Reference |
| Microwave-Assisted Extraction (MAE) | 80% Methanol in Water | 15 min extraction time, 100°C | Rosmanol | 0.13 - 0.45 | [2] |
| Stirring Extraction (STE) | Ethanol | 120 min, 80°C, 50 mL/g solvent-to-solid ratio | Rosmanol | ~3.79 | [3] |
| Ultrasound Probe-Assisted Extraction (UPAE) | Not specified | Optimized conditions | Rosmanol | ~3.50 | [3] |
| Ultrasound Bath-Assisted Extraction (UBAE) | Not specified | Optimized conditions | Rosmanol | ~3.47 | [3] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | 355 bar, 100°C, 20 min | Carnosic Acid (major diterpene) | 35.7 | [4] |
| Soxhlet Extraction | Methanol | Not specified | Carnosic Acid (major diterpene) | 2.92 | [5] |
Note: The yield of this compound is expected to be in a similar range to that of rosmanol, as they are isomers often found together. SFE and Soxhlet data for carnosic acid are included to provide context on the efficiency of these methods for extracting phenolic diterpenes.
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) for this compound
This protocol is adapted from methodologies that have successfully extracted phenolic diterpenes from rosemary.[1][2]
1. Sample Preparation: a. Obtain fresh rosemary leaves and dry them at 40-50°C in an oven until a constant weight is achieved to remove moisture. b. Grind the dried leaves into a fine powder (e.g., particle size ≤ 0.5 mm) using a laboratory mill to increase the surface area for extraction.
2. Extraction Procedure: a. Weigh 1.0 g of the powdered rosemary leaves and place it into a microwave extraction vessel. b. Add 20 mL of 80% methanol in water (v/v) to the vessel. c. Securely cap the vessel and place it in the microwave extractor. d. Set the extraction parameters:
- Microwave Power: 500 W
- Temperature: 100°C
- Extraction Time: 15 minutes e. After extraction, allow the vessel to cool to room temperature.
3. Post-Extraction Processing: a. Filter the extract through Whatman No. 1 filter paper to separate the plant residue. b. Collect the filtrate (the extract). c. For quantitative analysis, the extract can be directly analyzed by HPLC-MS. For purification, the solvent can be removed under vacuum using a rotary evaporator to yield a crude extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE) for this compound
This protocol is based on established methods for the ultrasonic extraction of bioactive compounds from rosemary.[3]
1. Sample Preparation: a. Prepare dried and powdered rosemary leaves as described in Protocol 1 (1a-1b).
2. Extraction Procedure: a. Place 1.0 g of the powdered rosemary leaves in a 50 mL flask. b. Add 20 mL of ethanol to the flask. c. Place the flask in an ultrasonic bath. d. Set the sonication parameters:
- Frequency: 40 kHz
- Power: 100 W
- Temperature: 40°C
- Extraction Time: 30 minutes e. Swirl the flask intermittently during sonication to ensure uniform extraction.
3. Post-Extraction Processing: a. Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material. b. Decant the supernatant (the extract). c. The extract can then be filtered and prepared for analysis or purification as described in Protocol 1 (3b-3c).
Protocol 3: Purification of this compound from Crude Extract
This protocol provides a general workflow for the isolation of this compound from a crude rosemary extract using chromatographic techniques, adapted from methods used for separating similar phenolic diterpenes.[6][7]
1. Preparation of the Crude Extract: a. Obtain a crude extract by performing a large-scale extraction using one of the methods above and evaporating the solvent.
2. Column Chromatography (Initial Fractionation): a. Prepare a silica gel column. b. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel. c. After drying, load the adsorbed sample onto the top of the column. d. Elute the column with a gradient of solvents with increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient. e. Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification): a. Pool the fractions enriched with this compound from the column chromatography step and concentrate them. b. Use a preparative reversed-phase C18 HPLC column. c. Develop a suitable isocratic or gradient mobile phase, such as a mixture of acetonitrile and water (both with 0.1% formic acid), to separate this compound from its isomers and other closely related compounds. d. Inject the enriched fraction and collect the peak corresponding to this compound based on retention time determined from analytical HPLC-MS. e. Evaporate the solvent from the collected fraction to obtain purified this compound.
4. Purity Confirmation: a. Confirm the purity and identity of the isolated this compound using analytical HPLC-MS and/or NMR spectroscopy.
Mandatory Visualization
Caption: Workflow for the extraction, analysis, and purification of this compound.
Caption: Logical relationship of factors influencing this compound extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Phytochemical Profiling of Flavonoids, Phenolic Acids, Terpenoids, and Volatile Fraction of a Rosemary (Rosmarinus officinalis L.) Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. profiles.ncat.edu [profiles.ncat.edu]
Application Note: Quantification of Epirosmanol using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epirosmanol is a phenolic diterpene found in various plant species, notably in Rosemary (Rosmarinus officinalis)[1][2]. It, along with its isomers and related compounds, contributes to the antioxidant and potential therapeutic properties of rosemary extracts[3][4]. Accurate and reliable quantification of this compound is crucial for the quality control of herbal products, standardization of extracts, and for pharmacokinetic and pharmacodynamic studies in drug development. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection.
Principle
The method described herein utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of an aqueous solution of a weak acid and an organic solvent allows for the effective separation of analytes. The quantification of this compound is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area with that of a certified reference standard. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are the most common analytical methods for the separation, identification and quantification of non-volatile compounds from rosemary extracts[5].
Materials and Reagents
-
Solvents: HPLC grade methanol, acetonitrile, and water.
-
Acids: Formic acid or acetic acid (analytical grade).
-
Reference Standard: this compound (purity ≥98%).
-
Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon).
Instrumentation
-
HPLC system equipped with:
-
Degasser
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Photodiode Array (PDA) or UV-Vis Detector
-
-
Analytical Balance
-
Ultrasonic Bath
-
Centrifuge
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC grade methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Rosmarinus officinalis leaves)
-
Drying and Grinding: Dry fresh rosemary leaves at 40°C in a forced air circulation oven and then grind them into a fine powder[6].
-
Extraction:
-
Centrifugation and Filtration:
-
Centrifuge the extract at 4000 rpm for 10 minutes[6].
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Method
The following HPLC conditions are proposed for the quantification of this compound. Method optimization may be required based on the specific instrumentation and sample matrix.
Table 1: Proposed Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (based on typical absorbance for phenolic diterpenes) |
| Injection Volume | 10 µL |
Method Validation Parameters
For reliable and accurate results, the analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines. The following parameters should be assessed:
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.999 |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Precision (Repeatability & Intermediate Precision) | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 2% |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | Recovery between 98% and 102% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Peak purity analysis and comparison with a reference standard. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD ≤ 5% for changes in flow rate, temperature, and mobile phase composition. |
Data Presentation
The quantitative data obtained from the method validation should be summarized in a clear and structured table for easy comparison and interpretation.
Table 3: Summary of Quantitative Data (Example)
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined |
Experimental Workflow and Signaling Pathways
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
References
Application Notes & Protocols: Purification of Epirosmanol Using Column Chromatography
Introduction
Epirosmanol is a phenolic diterpene found in various plant species, notably in members of the Lamiaceae family such as rosemary (Rosmarinus officinalis) and sage (Salvia officinalis).[1][2] Like its isomers rosmanol and carnosol, this compound exhibits significant antioxidant properties, making it a compound of interest for the pharmaceutical, food, and cosmetic industries.[1][3] This document provides detailed application notes and protocols for the purification of this compound from plant extracts using silica gel column chromatography. The methodology is adapted from established protocols for the separation of structurally related diterpenes.[4]
Data Presentation
Table 1: Column Chromatography Parameters
| Parameter | Specification |
| Stationary Phase | Silica gel (70-230 mesh)[5] |
| Mobile Phase | Gradient of n-hexane and ethyl acetate[4] |
| Column Dimensions | Dependent on sample size (e.g., 2.5 cm diameter x 40 cm length for ~1-2 g of crude extract) |
| Adsorbent to Sample Ratio | Approximately 30:1 (w/w) |
| Elution Mode | Gradient elution |
| Fraction Volume | 15-20 mL |
| Monitoring | Thin Layer Chromatography (TLC) |
Table 2: Elution Gradient Profile
| Fraction No. | Solvent System (n-hexane:ethyl acetate) | Volume (mL) | Target Compounds |
| 1-10 | 100:0 | 200 | Non-polar impurities |
| 11-20 | 90:10 | 200 | Less polar compounds |
| 21-40 | 80:20 | 400 | This compound, Rosmanol isomers |
| 41-60 | 70:30 | 400 | This compound, Carnosol |
| 61-70 | 50:50 | 200 | More polar compounds |
| 71-80 | 0:100 | 200 | Highly polar compounds |
Note: The elution profile is a starting point and may require optimization based on the specific composition of the crude extract.
Experimental Protocols
Preparation of Crude Plant Extract
A crude extract rich in diterpenes is a prerequisite for successful purification.
Materials:
-
Dried and powdered plant material (Salvia officinalis or Rosmarinus officinalis)
-
Ethanol (95%)
-
Rotary evaporator
-
Filter paper
Protocol:
-
Macerate 100 g of dried, powdered plant material in 500 mL of 95% ethanol for 48 hours at room temperature with occasional stirring.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.
-
Dry the crude extract completely under a vacuum to remove any residual solvent.
Column Chromatography Setup and Sample Loading
Materials:
-
Glass chromatography column
-
Silica gel (70-230 mesh)
-
n-hexane
-
Cotton wool
-
Sand (acid-washed)
-
Crude extract
Protocol:
-
Column Packing:
-
Place a small plug of cotton wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) over the cotton plug.
-
Prepare a slurry of silica gel in n-hexane (e.g., 60 g of silica gel in 150 mL of n-hexane).
-
Pour the slurry into the column and allow it to settle, ensuring a uniform packing without air bubbles. Gently tap the column to facilitate even packing.
-
Add another layer of sand (approx. 1 cm) on top of the silica gel bed.
-
Wash the packed column with n-hexane until the bed is stable. Do not let the solvent level drop below the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude extract (e.g., 2 g) in a minimal amount of the initial mobile phase (n-hexane with a few drops of ethyl acetate to aid dissolution).
-
Alternatively, for less soluble extracts, perform a dry loading by adsorbing the extract onto a small amount of silica gel (2-3 times the weight of the extract), drying the mixture, and carefully adding the fine powder to the top of the column.
-
Carefully add the dissolved sample or the silica-adsorbed sample to the top of the column.
-
Elution and Fraction Collection
Materials:
-
n-hexane
-
Ethyl acetate
-
Collection tubes or flasks
Protocol:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase according to the gradient profile in Table 2.
-
Collect fractions of 15-20 mL in labeled tubes.
-
Maintain a constant flow rate. A flow rate of 2-5 mL/min is generally suitable.
Analysis of Purified Fractions
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase for TLC (e.g., n-hexane:ethyl acetate 7:3)
-
UV lamp (254 nm)
-
Vanillin-sulfuric acid or anisaldehyde-sulfuric acid spray reagent
-
This compound standard (if available)
Protocol:
-
Monitor the collected fractions using TLC.
-
Spot a small amount of each fraction onto a TLC plate.
-
Develop the plate in a chamber saturated with the developing solvent (e.g., n-hexane:ethyl acetate 7:3).
-
Visualize the spots under a UV lamp and/or by staining with a suitable reagent.
-
Combine the fractions that show a single spot corresponding to the Rf value of this compound.
-
Evaporate the solvent from the combined fractions to obtain the purified this compound.
-
Determine the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2021038340A1 - Carnosic acid, carnosol and rosmarinic acid isolation method - Google Patents [patents.google.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Supercritical Fluid Extraction of Epirosmanol from Sage (Salvia officinalis)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epirosmanol, a phenolic diterpene found in sage (Salvia officinalis), has garnered interest for its potential therapeutic properties, including its antioxidant and anti-inflammatory activities. Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) presents a green and efficient alternative to conventional solvent extraction methods for obtaining high-purity extracts from natural products. This document provides detailed application notes and protocols for the extraction of this compound from sage using SFE, based on existing research on related diterpenes from the same plant source. While specific optimization data for this compound is limited, the provided protocols are synthesized from studies on structurally similar and co-occurring diterpenes like carnosic acid, carnosol, and manool.
Data Presentation: Supercritical Fluid Extraction Parameters and Yields
The following tables summarize quantitative data from studies on the SFE of bioactive compounds from Salvia officinalis. These parameters can serve as a starting point for the optimization of this compound extraction.
Table 1: Range of SFE Parameters for the Extraction of Diterpenes from Salvia officinalis
| Parameter | Range | Unit | Reference |
| Pressure | 9 - 30 | MPa | [1][2] |
| Temperature | 40 - 60 | °C | [2] |
| CO₂ Flow Rate | 1 - 3 | kg h⁻¹ | [2] |
| Extraction Time | 90 | min | [2] |
| Particle Size | 0.478 ± 0.36 | mm | [2] |
Table 2: Yields of Bioactive Compounds from Salvia officinalis using SFE
| Compound | Pressure (MPa) | Temperature (°C) | CO₂ Flow Rate (kg h⁻¹) | Yield | Reference |
| Carnosic Acid | 20 | 40 | Not Specified | 120.0 µg mg⁻¹ of extract | |
| Carnosol | 20 | 50 | Not Specified | 65.5 µg mg⁻¹ of extract | [2] |
| Total Extract | 30 | 50 | 0.4 kg h⁻¹ | 4.82% | |
| Manool | Not Specified | Not Specified | Not Specified | Higher yield than hydrodistillation | [1][2] |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of this compound from Sage
This protocol is a generalized procedure based on optimized conditions for related diterpenes from Salvia officinalis.
1. Materials and Equipment:
-
Dried and ground sage (Salvia officinalis) leaves (particle size ~0.5 mm).
-
Supercritical fluid extraction system.
-
High-purity CO₂ (99.9%).
-
Collection vials.
2. SFE Procedure:
-
Load the extraction vessel with a known amount of ground sage leaves (e.g., 50 g).
-
Pressurize the system with CO₂ to the desired extraction pressure (e.g., 20-30 MPa).
-
Set the extraction temperature to the desired value (e.g., 40-50 °C).
-
Initiate the CO₂ flow at the specified rate (e.g., 2 kg h⁻¹).
-
Maintain the extraction for a set duration (e.g., 90 minutes).
-
Depressurize the collection vessel to precipitate the extract.
-
Collect the extract from the separator.
-
Store the extract at -20°C for further analysis.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This protocol outlines a method for the quantitative analysis of this compound in the sage extract.
1. Materials and Equipment:
-
Sage extract obtained from SFE.
-
Analytical column (e.g., C18 column).
-
Mobile phase solvents: Acetonitrile (A) and water with 0.1% formic acid (B).
-
This compound analytical standard.
-
Syringe filters (0.22 µm).
2. Sample Preparation:
-
Dissolve a known amount of the sage extract in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.22 µm syringe filter.
-
Prepare a series of standard solutions of this compound of known concentrations for calibration.
3. HPLC-MS Analysis:
-
Set the column temperature (e.g., 30°C).
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the prepared sample and standards.
-
Run a gradient elution program to separate the compounds. An example gradient could be:
-
0-5 min: 10% A
-
5-20 min: ramp to 90% A
-
20-25 min: hold at 90% A
-
25-30 min: return to 10.
-
-
Set the mass spectrometer to operate in a suitable mode (e.g., negative electrospray ionization) and acquire data in full scan or selected ion monitoring (SIM) mode for the m/z corresponding to this compound.
-
Construct a calibration curve from the standard solutions and quantify this compound in the sample based on its peak area.
Visualizations
Caption: Workflow for Supercritical Fluid Extraction and Analysis of this compound from Sage.
Caption: Key Parameters Influencing Supercritical Fluid Extraction of Diterpenes from Sage.
References
Application Notes and Protocols for Determining the Antioxidant Capacity of Epirosmanol using DPPH and ABTS Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antioxidant capacity of Epirosmanol, a phenolic diterpene found in rosemary, using two common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Detailed experimental protocols and data presentation guidelines are included to ensure accurate and reproducible results.
Introduction to this compound and its Antioxidant Potential
This compound is a significant polyphenolic component found in rosemary (Rosmarinus officinalis L.) leaves, alongside other bioactive compounds like carnosic acid, rosmarinic acid, carnosol, and rosmanol.[1] These compounds are known to contribute to the potent antioxidant properties of rosemary extracts.[1] The antioxidant mechanism of this compound is associated with its ability to scavenge lipid free radicals, thereby protecting against lipid peroxidation.[2] While direct DPPH and ABTS radical scavenging data for isolated this compound is limited in publicly available literature, its antioxidant efficacy has been quantified in studies on the inhibition of low-density lipoprotein (LDL) oxidation.[2]
Quantitative Data on Antioxidant Capacity
| Compound/Extract | Assay | IC50 / Activity | Source |
| This compound, Carnosol, and Rosmanol | Inhibition of LDL Oxidation | 7-10 µmol/L | [2] |
| Rosemary (Rosmarinus officinalis L.) Hexane Extract | DPPH Radical Scavenging | 221.6 ± 11.8 µg/mL | [3] |
| Rosemary (Rosmarinus officinalis L.) Hexane Extract | ABTS Radical Scavenging | 310.54 ± 12.32 mM TE/g extract | [3] |
Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant activity.[4][5]
Experimental Protocols
Detailed methodologies for performing the DPPH and ABTS assays to assess the antioxidant capacity of this compound are provided below.
DPPH Radical Scavenging Assay Protocol
This protocol is adapted from standard procedures for evaluating the antioxidant activity of natural compounds.[1][2][6]
1. Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.[1][2]
2. Materials and Reagents:
-
This compound (or a well-characterized extract containing it)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
3. Reagent Preparation:
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Stock Solution: Dissolve this compound in methanol to a known concentration.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution and the positive control in methanol.
4. Assay Procedure:
-
Add a specific volume of the DPPH working solution to each well of a 96-well plate (e.g., 180 µL).
-
Add a small volume of the different concentrations of this compound, the positive control, or methanol (as a blank) to the respective wells (e.g., 20 µL).
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
5. Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
The IC50 value can be determined by plotting the percentage of inhibition against the concentration of this compound and calculating the concentration that causes 50% inhibition.
ABTS Radical Cation Decolorization Assay Protocol
This protocol is based on established methods for assessing total antioxidant capacity.[7][8]
1. Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The reduction in absorbance at 734 nm is proportional to the antioxidant capacity of the sample.[8]
2. Materials and Reagents:
-
This compound (or a well-characterized extract containing it)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Methanol or ethanol (spectrophotometric grade)
-
Phosphate buffered saline (PBS) or water
-
Positive control (e.g., Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
3. Reagent Preparation:
-
ABTS Stock Solution (e.g., 7 mM): Dissolve ABTS in water.
-
Potassium Persulfate Stock Solution (e.g., 2.45 mM): Dissolve potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate stock solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. Before use, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Stock Solution: Dissolve this compound in a suitable solvent (e.g., methanol) to a known concentration.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution and the positive control.
4. Assay Procedure:
-
Add a large volume of the diluted ABTS•+ working solution to each well of a 96-well plate (e.g., 190 µL).
-
Add a small volume of the different concentrations of this compound, the positive control, or the solvent (as a blank) to the respective wells (e.g., 10 µL).
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for a specified period (e.g., 6 minutes).
-
Measure the absorbance of each well at 734 nm using a microplate reader.
5. Calculation of Radical Scavenging Activity: The percentage of ABTS•+ radical scavenging activity can be calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of the sample to that of Trolox.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the DPPH and ABTS assays and a proposed signaling pathway for the antioxidant action of this compound.
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the ABTS radical cation decolorization assay.
Caption: Proposed Nrf2 signaling pathway for this compound's antioxidant action.
Mechanism of Antioxidant Action
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. The resulting phenoxyl radical is stabilized by resonance.
Furthermore, studies on rosemary extracts suggest that their antioxidant effects may also be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10] Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor, Keap1, and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant and detoxification enzymes, leading to their increased expression and enhanced cellular protection against oxidative damage. While this pathway has been demonstrated for rosemary extracts and some of its major components, further research is needed to specifically elucidate the role of this compound in activating this pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. Rosmarinus officinalis L. hexane extract: phytochemical analysis, nanoencapsulation, and in silico, in vitro, and in vivo anti-photoaging potential evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.cn [abcam.cn]
- 5. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Rosemary Extracts Upregulate Nrf2, Sestrin2, and MRP2 Protein Level in Human Hepatoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Bioactivity Testing of Epirosmanol
Introduction
Epirosmanol is a phenolic diterpene found in plants of the Lamiaceae family, such as rosemary (Rosmarinus officinalis)[1][2]. While specific in vivo studies on this compound are limited, its structural similarity to other well-researched compounds from rosemary, such as rosmanol, carnosol, and carnosic acid, suggests a range of potential bioactivities. These related compounds have demonstrated significant antioxidant, anti-inflammatory, anticancer, and neuroprotective properties in various preclinical in vivo models[3][4][5][6]. Therefore, the experimental models and protocols established for these analogous compounds can serve as a robust framework for investigating the bioactivity of this compound.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the potential therapeutic effects of this compound in vivo. The methodologies are adapted from studies on structurally related diterpenes and are organized by bioactivity.
I. Anti-inflammatory Activity
Inflammation is a key pathological process in many chronic diseases. The anti-inflammatory potential of this compound can be evaluated using rodent models of induced inflammation.
A. Carrageenan-Induced Paw Edema Model
This is a widely used model for evaluating acute inflammation.
Protocol:
-
Animal Model: Male Wistar rats (180-220 g) or Swiss albino mice (25-30 g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping: Divide animals into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.9% saline or 1% Tween 80 in saline)
-
This compound (various doses, e.g., 10, 25, 50 mg/kg)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Administration: Administer this compound or control substances intraperitoneally (i.p.) or orally (p.o.) 60 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Caption: Potential anticancer signaling pathways modulated by rosemary diterpenes.
Quantitative Data Summary for Anticancer Models
| Model | Cell Line | Compound | Dose (mg/kg/day) | Route | Efficacy Metric | Result |
| Xenograft | [7][8] SW620 (Colon) | Rosemary Extract | 1 mg/mL in water | Oral | Tumor Size | Significant Decrease |
| Xenograft | [7][8] HCT116 (Colon) | Rosemary Extract | 100 | Oral | Tumor Size | Significant Decrease |
| Xenograft | [9] Panc-1 (Pancreatic) | Rosmarinic Acid | Not specified | Not specified | Tumor Growth | Suppression |
III. Neuroprotective Activity
Neuroprotective effects can be assessed in models of neurodegenerative diseases or age-related cognitive decline.
A. Scopolamine-Induced Amnesia Model
This model is used to screen for compounds that can ameliorate learning and memory deficits.
Protocol:
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Grouping and Treatment: Group animals and administer this compound orally for a set period (e.g., 7-14 days).
-
Induction of Amnesia: 45 minutes after the last dose of this compound, administer scopolamine (e.g., 1 mg/kg, i.p.).
-
Behavioral Testing: 30 minutes after scopolamine injection, conduct behavioral tests to assess memory function:
-
Morris Water Maze: Assess spatial learning and memory.
-
Elevated Plus Maze: Can be used to measure transfer latency as an index of memory.
-
-
Biochemical Analysis: After behavioral testing, sacrifice the animals and collect brain tissue (hippocampus and cortex) to measure levels of acetylcholine (ACh) and the activity of acetylcholinesterase (AChE).
B. Senescence-Accelerated Mouse Prone 8 (SAMP8) Model
The SAMP8 mouse is a model for age-related cognitive decline and Alzheimer's disease-like pathology. [10] Protocol:
-
Animal Model: SAMP8 mice (e.g., starting at 3 months of age).
-
Treatment: Administer this compound in the diet or via oral gavage for an extended period (e.g., 3-4 months).
-
Behavioral Assessment: At the end of the treatment period, perform a battery of behavioral tests to evaluate cognitive function (e.g., Morris water maze, object recognition test).
-
Histopathological and Biochemical Analysis:
-
Analyze brain tissue for markers of neurodegeneration, such as amyloid-beta (Aβ) plaques and hyperphosphorylated tau.
-
Measure markers of oxidative stress (e.g., malondialdehyde) and antioxidant enzyme activity (e.g., SOD, GPx).
-
Neuroprotective Mechanisms of Action
Caption: Proposed neuroprotective mechanisms of this compound.
IV. Antioxidant Activity
The in vivo antioxidant capacity of this compound can be directly assessed by measuring its impact on oxidative stress biomarkers.
A. Carbon Tetrachloride (CCl4)-Induced Oxidative Stress Model
CCl4 induces oxidative stress, particularly in the liver, by generating free radicals.
Protocol:
-
Animal Model: Male Wistar rats (150-200 g).
-
Grouping and Treatment: Group animals and pre-treat with this compound (p.o.) for several days (e.g., 7 days).
-
Induction of Oxidative Stress: On the final day of treatment, administer a single dose of CCl4 (e.g., 1 mL/kg, i.p., diluted in olive oil).
-
Sample Collection: 24 hours after CCl4 administration, collect blood and liver tissue.
-
Biochemical Assays:
-
Serum: Measure levels of liver injury markers (ALT, AST).
-
Liver Homogenate: Measure levels of malondialdehyde (MDA) as a marker of lipid peroxidation. Assess the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
-
Quantitative Data Summary for Antioxidant Models
| Model | Animal | Compound | Dose | Route | Efficacy Metric | Result |
| Healthy Volunteers | [11][12] Human | Rosemary Aqueous Extract | 250 mL/day for 5 days | Oral | Erythrocyte MDA | 17% Decrease |
| Healthy Volunteers | [11][12] Human | Rosemary Aqueous Extract | 250 mL/day for 5 days | Oral | Erythrocyte SOD | 21% Increase |
| Healthy Volunteers | [11][12] Human | Rosemary Aqueous Extract | 250 mL/day for 5 days | Oral | Erythrocyte GSH | 72% Increase |
Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific research objectives and institutional guidelines for animal care and use. The dosages provided are examples from studies on related compounds and may require adjustment for this compound. A thorough literature review and pilot studies are recommended to determine the optimal experimental conditions.
References
- 1. Rosmarinus Officinalis Leaves as a Natural Source of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effect of Rosmarinus officinalis Extract on Glioblastoma and Rhabdomyosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mechanistic Insights into Biological Activities of Polyphenolic Compounds from Rosemary Obtained by Inverse Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Effects of Rosemary (Rosmarinus officinalis L.) Extract and Rosemary Extract Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro and in Vivo Antioxidant Related Effects of Rosemary (Rosmarinus Officinalis L.) Extracts in Humans, American Journal of Clinical and Experimental Medicine, Science Publishing Group [sciencepublishinggroup.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Epirosmanol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epirosmanol is a phenolic diterpene naturally occurring in various plant species, notably in rosemary (Rosmarinus officinalis). It is a structural isomer of rosmanol and has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. As a hydrophobic compound, its effective delivery to cells in aqueous culture media presents a challenge. This document provides a detailed protocol for the dissolution of this compound for use in cell culture experiments, ensuring optimal solubility and minimal solvent-induced cytotoxicity.
Physicochemical Properties and Solvent Selection
This compound is a hydrophobic molecule, necessitating the use of an organic solvent for the preparation of a stock solution. Based on the solubility of structurally similar phenolic diterpenes, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent. Ethanol can be considered as an alternative.
Table 1: Recommended Solvents for this compound
| Solvent | Recommended Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary | High solubility for related compounds. |
| Ethanol (EtOH) | Alternative | May be suitable, but compatibility with specific cell lines should be verified. |
It is crucial to use high-purity, sterile, and anhydrous solvents to prevent contamination and compound degradation.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted to desired working concentrations.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound (C₂₀H₂₆O₅) is 346.42 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 3.46 mg of this compound powder.
-
Aliquot the solvent: In a sterile microcentrifuge tube, add 1 mL of sterile DMSO.
-
Dissolve this compound: Carefully add the weighed this compound powder to the DMSO.
-
Ensure complete dissolution: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Sterilization: The stock solution is considered sterile if prepared from sterile components under aseptic conditions. If there are concerns about sterility, the stock solution can be filtered through a 0.22 µm sterile syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect the solution from light.[1]
Dilution of this compound Stock Solution to Working Concentrations
It is imperative to maintain the final solvent concentration in the cell culture medium at a non-toxic level. The final concentration of DMSO should not exceed 0.5%, with a concentration of 0.1% or lower being preferable to minimize any potential effects on cell physiology.[2][3][4][5]
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare intermediate dilutions (if necessary): For very low working concentrations, it may be necessary to perform one or more serial dilutions of the stock solution in sterile DMSO or cell culture medium.
-
Final dilution in cell culture medium: Directly add the appropriate volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration in 10 mL of medium, add 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
Mix thoroughly: Gently swirl the culture flask or plate to ensure homogenous distribution of this compound in the medium.
-
Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (e.g., 0.1% DMSO) in the cell culture medium without the dissolved this compound.
Table 2: Example Dilution Series for a 10 mM this compound Stock Solution
| Desired Final Concentration (µM) | Volume of 10 mM Stock (µL) per 10 mL Medium | Final DMSO Concentration (%) |
| 1 | 1 | 0.01 |
| 5 | 5 | 0.05 |
| 10 | 10 | 0.1 |
| 25 | 25 | 0.25 |
| 50 | 50 | 0.5 |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions for cell culture.
Postulated Signaling Pathway Affected by this compound
Based on studies of the structurally related and co-occurring compound rosmanol, this compound may exert its biological effects through the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT and JAK2/STAT3 pathways.[6][7]
Caption: Postulated inhibitory effects of this compound on key signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Rosmanol induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes: The Therapeutic Potential of Rosemary (Rosmarinus officinalis) Extract and its Constituents in Melanoma Research
Introduction
Melanoma, the most aggressive form of skin cancer, presents significant therapeutic challenges due to its high metastatic potential and resistance to conventional therapies.[1][2] Natural compounds are increasingly being investigated as alternative or complementary treatments.[3] Rosemary (Rosmarinus officinalis L.) extract and its bioactive constituents have demonstrated promising anti-cancer properties, including in melanoma.[1][4] While research on the specific compound Epirosmanol is limited, studies on whole rosemary extract and its major components like carnosic acid, carnosol, and rosmarinic acid provide valuable insights into their potential application in melanoma research. One study has identified 7-O-methyl-epi-rosmanol as a metabolite in rosemary extract.
Anti-Proliferative and Cytotoxic Effects
Rosemary extract has been shown to inhibit the growth of human melanoma cell lines, such as A375 and M14, in a dose-dependent manner.[2][5] This anti-proliferative effect is attributed to both cytotoxic and cytostatic mechanisms, leading to a reduction in cell viability and proliferation.[4] Studies have indicated that the extract induces apoptosis, or programmed cell death, in melanoma cells.[6] Key components of rosemary extract, including carnosol and carnosic acid, have been individually shown to inhibit the proliferation of various cancer cells.[2] For instance, carnosol has been found to suppress the migration of metastatic mouse melanoma B16/F10 cells.[2][4]
Mechanism of Action
The anti-melanoma effects of rosemary extract and its constituents are multifaceted and involve the modulation of several key signaling pathways.
-
Induction of Apoptosis: Rosemary extract and its components can induce apoptosis by altering the expression of key regulatory proteins. This includes the down-regulation of anti-apoptotic proteins like Bcl-2 and the up-regulation of pro-apoptotic proteins like Bax.[2]
-
Cell Cycle Arrest: Treatment with rosemary extract can lead to cell cycle arrest, thereby halting the proliferation of melanoma cells.[2]
-
Modulation of Signaling Pathways: The MAPK/ERK pathway, which is often dysregulated in melanoma, is a potential target.[2][7] Rosmarinic acid, for example, has been suggested to interfere with this pathway.[2][4] The PI3K/Akt signaling pathway, another critical regulator of cell survival and proliferation in melanoma, is also a likely target.[7]
-
Antioxidant and Pro-oxidant Effects: While rosemary constituents are known for their antioxidant properties, in the context of cancer, they can also exhibit pro-oxidant activities that lead to oxidative stress and subsequent cell death in tumor cells.[4][8]
Quantitative Data Summary
| Cell Line | Treatment | Concentration | Effect | Reference |
| M14, A375 | Rosemary Extract | 10-80 µg/mL | Significant growth inhibition (p<0.001) | [5] |
| A549 (Lung Cancer) | Rosemary Extract | 5 µg/mL (24h) | ~49.74% reduction in viability | [6] |
| H1299 (Lung Cancer) | Rosemary Extract | 5 µg/mL (24h) | ~47.76% reduction in viability | [6] |
| B16F10 | Citrus unschiu peel ethanolic extracts | 50 µg/mL | 26.65% apoptotic cells | [3] |
| B16F10 | Citrus unschiu peel ethanolic extracts | 100 µg/mL | 48.19% apoptotic cells | [3] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Human melanoma cell lines (e.g., A375, M14)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Rosemary extract or isolated constituents (e.g., this compound, Carnosic Acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed melanoma cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., rosemary extract at 10, 20, 40, 80 µg/mL) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Materials:
-
Melanoma cells
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Western Blot Analysis for Signaling Proteins
This technique is used to detect specific proteins in a sample and assess the effect of a compound on their expression levels.
-
Materials:
-
Treated and untreated melanoma cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-phospho-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Visualizations
Caption: Experimental workflow for evaluating the anti-melanoma activity.
References
- 1. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 2. Anti-Proliferative Effect of Rosmarinus officinalis L. Extract on Human Melanoma A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Proliferative Effect of Rosmarinus officinalis L. Extract on Human Melanoma A375 Cells | PLOS One [journals.plos.org]
- 5. Rosmarinus officinalis extract inhibits human melanoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Signaling Cascades in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating the Anti-inflammatory Effects of Epirosmanol on Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epirosmanol, a phenolic diterpene found in Rosmarinus officinalis (rosemary), is recognized for its antioxidant properties.[1] This class of compounds, including the structurally similar and more extensively studied rosmanol, has demonstrated significant anti-inflammatory activity.[2][3] These application notes provide a comprehensive guide to investigating the effects of this compound on key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Important Note on Data: As of the latest literature review, specific quantitative data on the direct effects of this compound on inflammatory markers (e.g., IC50 values for cytokine inhibition) is limited, with research indicating it has not been a focus of extensive study.[2] Therefore, to provide a practical framework, the quantitative data presented in the following tables are for the closely related and well-characterized compound, rosmanol . These data serve as a valuable reference point for designing experiments and interpreting potential results for this compound.
Data Presentation: Quantitative Effects of Rosmanol on Inflammatory Markers
The following tables summarize the inhibitory effects of rosmanol on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This cell line is a standard model for studying the inflammatory response.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production by Rosmanol
| Inflammatory Mediator | IC50 Value (µM) | Experimental Model |
| Nitric Oxide (NO) | Not explicitly defined, but significant inhibition observed at concentrations of 10 µM and above. | LPS-stimulated RAW 264.7 macrophages |
| Prostaglandin E2 (PGE2) | Not explicitly defined, but significant inhibition observed at concentrations of 10 µM and above. | LPS-stimulated RAW 264.7 macrophages |
Data derived from studies on rosmanol, serving as a proxy for this compound.
Table 2: Effect of Rosmanol on Pro-inflammatory Cytokine Production
| Cytokine | Concentration of Rosmanol (µM) | Inhibition of Cytokine Production (%) | Experimental Model |
| TNF-α | 40 | Data not available | Type II collagen-induced arthritis DBA/1 mice |
| IL-6 | 40 | Data not available | Type II collagen-induced arthritis DBA/1 mice |
| IL-1β | 40 | Data not available | Type II collagen-induced arthritis DBA/1 mice |
Table 3: Effect of Rosmanol on iNOS and COX-2 Protein Expression
| Protein | Concentration of Rosmanol (µM) | Observation | Experimental Model |
| iNOS | 10, 20, 40 | Dose-dependent decrease in protein expression | LPS-stimulated RAW 264.7 macrophages |
| COX-2 | 10, 20, 40 | Dose-dependent decrease in protein expression | LPS-stimulated RAW 264.7 macrophages |
Data derived from studies on rosmanol, serving as a proxy for this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.
Cell Culture and LPS Stimulation of RAW 264.7 Macrophages
This protocol describes the basic procedure for culturing RAW 264.7 macrophages and inducing an inflammatory response with Lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or Rosmanol as a reference compound)
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
For experiments, seed the cells in either 96-well plates (for viability and NO assays) or 6-well plates (for protein and RNA analysis) at a density of 1 x 10^5 cells/mL.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final working concentrations in cell culture medium. Ensure the final solvent concentration does not affect cell viability.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Following pre-treatment, stimulate the cells with LPS (typically 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO analysis, shorter times for signaling pathway analysis).
-
Include appropriate controls: untreated cells, cells treated with vehicle (solvent) only, and cells treated with LPS only.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate with treated cells
-
Microplate reader
Protocol:
-
After the treatment period with this compound, add 20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Nitric Oxide (NO) Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plate with cell culture supernatants
-
Microplate reader
Protocol:
-
Collect 100 µL of cell culture supernatant from each well of the treated 96-well plate.
-
Prepare a standard curve using serial dilutions of sodium nitrite.
-
Mix equal volumes of Griess Reagent A and B immediately before use.
-
Add 100 µL of the mixed Griess Reagent to each 100 µL of supernatant and standard in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples using the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol is for measuring the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
Materials:
-
ELISA kits for mouse TNF-α and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, and substrate solution)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
96-well ELISA plates
-
Microplate reader
Protocol:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark until a color develops.
-
Stop the reaction with the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm).
-
Calculate the cytokine concentrations from the standard curve.
Western Blotting for NF-κB and MAPK Signaling Proteins
This protocol is used to detect the levels of total and phosphorylated proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
6-well plates with treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the cells in RIPA buffer and collect the lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Putative mechanism of this compound on NF-κB and MAPK pathways.
Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory assessment.
References
- 1. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Rosmanol potently inhibits lipopolysaccharide-induced iNOS and COX-2 expression through downregulating MAPK, NF-kappaB, STAT3 and C/EBP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note and Protocol for the Quantification of Epirosmanol in Complex Plant Extracts
Introduction
Epirosmanol is a phenolic diterpene found in various plant species, notably in members of the Lamiaceae family such as Rosemary (Rosmarinus officinalis) and Sage (Salvia officinalis).[1][2] It, along with related compounds like carnosol and rosmanol, contributes to the antioxidant and other biological activities of these plant extracts. Accurate quantification of this compound is crucial for the quality control of herbal products, standardization of extracts for pharmaceutical use, and for research into its pharmacological properties. This application note provides detailed protocols for the quantification of this compound in complex plant extracts using High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Overview of Analytical Approaches
The choice of analytical method for this compound quantification depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely used technique for the quantification of non-volatile and thermally stable compounds like this compound.[3] It offers good precision and accuracy.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting low concentrations of this compound in complex matrices.[1][4][5] Tandem MS (MS/MS) can further enhance specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile compounds. This compound can be analyzed by GC-MS, sometimes after derivatization to increase its volatility.[6][7][8]
-
Quantitative Proton Nuclear Magnetic Resonance (¹H-qNMR): An alternative method that can quantify compounds without the need for a specific reference standard for the analyte, relying on an internal standard.[9]
This document will focus on the more common chromatographic methods: HPLC-UV, LC-MS, and GC-MS.
Experimental Workflow
The general workflow for the quantification of this compound in a plant extract involves sample preparation, chromatographic separation and detection, and data analysis.
References
- 1. Rosmarinus Officinalis Leaves as a Natural Source of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC-MS Chemical profile, Antioxidant Activity, and Sun Protection Factor of Essential Oil of Tea Tree (Melaleuca alternifolia) and Rosemary (Rosmarinus officinalis L.) – Oriental Journal of Chemistry [orientjchem.org]
- 7. Identification and Quantification of Rosmarinus officinalis L. Leaf Extract Phytochemical Profiles Using Gas Chromatography-Mass Spectrometry [ajbs.scione.com]
- 8. Enantioselective GC-MS analysis of volatile components from rosemary (Rosmarinus officinalis L.) essential oils and hydrosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Detection and Quantification of Epirosmanol Metabolites in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of epirosmanol and its putative metabolites in various biological matrices, including plasma, urine, and liver microsome incubates. This compound, a phenolic diterpene found in rosemary and sage, exhibits significant antioxidant and anti-inflammatory properties. Understanding its metabolic fate is crucial for evaluating its bioavailability, efficacy, and potential drug interactions. This method employs a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol is intended for researchers, scientists, and drug development professionals investigating the pharmacokinetics and metabolism of this compound.
Introduction
This compound is a naturally occurring abietane diterpene that, along with related compounds like carnosol and carnosic acid, contributes to the therapeutic effects of rosemary (Rosmarinus officinalis L.).[1] The study of its metabolic pathway is essential for understanding its mechanism of action and overall disposition in the body. Based on the known metabolism of structurally similar diterpenes such as carnosic acid, the biotransformation of this compound is predicted to involve both Phase I and Phase II metabolic reactions.[2][3][4][5][6] Phase I reactions typically involve oxidation, reduction, or hydrolysis to introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.[3][4][5][6]
This application note provides a detailed protocol for a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to identify and quantify this compound and its predicted metabolites.
Predicted Metabolic Pathway of this compound
Based on the metabolism of related diterpenes, the predicted metabolic pathway of this compound involves hydroxylation (Phase I) followed by glucuronidation or sulfation (Phase II).
Caption: Predicted metabolic pathway of this compound.
Experimental Protocols
I. In Vitro Metabolism using Liver Microsomes
This protocol is designed to identify the Phase I and Phase II metabolites of this compound generated by liver enzymes.
Materials:
-
This compound
-
Pooled human or rat liver microsomes
-
NADPH regenerating system
-
UDPGA (Uridine 5'-diphospho-glucuronic acid)
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (IS) (e.g., Rosmanol)
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and this compound stock solution.
-
For Phase I metabolism, add the NADPH regenerating system. For Phase II metabolism, add UDPGA and/or PAPS.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the appropriate cofactor solution.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
II. Sample Preparation from Biological Fluids
A. Plasma Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
B. Urine Sample Preparation (Dilute-and-Shoot)
-
Thaw urine samples to room temperature and vortex.
-
Centrifuge at 5,000 x g for 10 minutes to remove particulate matter.
-
Dilute 100 µL of the supernatant with 400 µL of mobile phase containing the internal standard.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
III. LC-MS/MS Analysis
A. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
B. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Collision Gas | Argon |
C. Hypothetical MRM Transitions
The following table provides hypothetical MRM transitions for this compound and its predicted metabolites. These transitions should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 345.2 | 283.1 | 30 | 20 |
| Internal Standard (Rosmanol) | 345.2 | 301.1 | 30 | 18 |
| Hydroxylated this compound | 361.2 | 299.1 | 35 | 22 |
| This compound Glucuronide | 521.2 | 345.2 | 40 | 25 |
| Hydroxylated this compound Glucuronide | 537.2 | 361.2 | 45 | 28 |
| This compound Sulfate | 425.1 | 345.2 | 35 | 30 |
| Hydroxylated this compound Sulfate | 441.1 | 361.2 | 40 | 32 |
Experimental Workflow
Caption: LC-MS/MS workflow for this compound metabolite analysis.
Data Presentation
The following tables present hypothetical quantitative data for the analysis of this compound and its metabolites in rat plasma following oral administration of this compound and in an in vitro liver microsome incubation.
Table 1: Hypothetical Concentration of this compound and its Metabolites in Rat Plasma (ng/mL)
| Time (hours) | This compound | Hydroxylated this compound | This compound Glucuronide |
| 0.5 | 150.2 | 45.8 | 250.6 |
| 1.0 | 280.5 | 98.2 | 510.3 |
| 2.0 | 180.1 | 75.4 | 380.9 |
| 4.0 | 75.6 | 32.1 | 150.2 |
| 8.0 | 20.3 | 10.5 | 45.7 |
| 24.0 | < LLOQ | < LLOQ | 5.1 |
LLOQ: Lower Limit of Quantification
Table 2: Hypothetical Formation of this compound Metabolites in Rat Liver Microsomes (pmol/mg protein)
| Incubation Time (min) | Hydroxylated this compound | This compound Glucuronide |
| 0 | 0 | 0 |
| 15 | 25.4 | 15.8 |
| 30 | 55.1 | 35.2 |
| 60 | 98.9 | 70.6 |
| 120 | 150.3 | 125.4 |
Conclusion
The described LC-MS/MS method provides a robust and sensitive platform for the detection and quantification of this compound and its predicted metabolites in various biological matrices. This application note offers a comprehensive protocol that can be adapted and validated for specific research needs in the fields of pharmacokinetics, drug metabolism, and natural product research. The detailed methodologies and predicted metabolic pathways serve as a valuable resource for scientists investigating the biological activity and fate of this promising natural compound.
References
- 1. Determination and Pharmacokinetic Study of Three Diterpenes in Rat Plasma by UHPLC-ESI-MS/MS after Oral Administration of Rosmarinus officinalis L. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of Diterpenoids Derived from the Bark of Cinnamomum cassia in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. foodsafety.institute [foodsafety.institute]
Application Notes and Protocols: Synthesis of Epirosmanol Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of epirosmanol derivatives and protocols for studying their structure-activity relationships (SAR). This compound, a naturally occurring abietane diterpene found in rosemary (Rosmarinus officinalis), and its derivatives have garnered significant interest due to their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4] This document outlines the semisynthesis of key derivatives from the abundant natural product carnosol, details experimental protocols for biological evaluation, and explores the underlying signaling pathways modulated by these compounds.
Data Presentation: Structure-Activity Relationship (SAR) Data
The following tables summarize the available quantitative data for this compound and its closely related derivatives. Due to the limited availability of extensive SAR data specifically for a wide range of this compound derivatives, data for the parent compound and its isomers, rosmanol and carnosol, are included to infer potential structure-activity relationships.
Table 1: Cytotoxic Activity of this compound and Related Diterpenes against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Rosmanol | COLO 205 (Colon) | 42 | [1] |
| Carnosic Acid | HCT116 (Colon) | 27-29 | [1] |
| Carnosol | Oral Cancer Cells | - | [1] |
| Rosemary Extract | Breast Cancer Cells | - | [1] |
| Rosmaricine Derivatives | HCT-116 (Colon) | Micromolar range | [5] |
Table 2: Anti-inflammatory Activity of this compound and Related Diterpenes
| Compound/Derivative | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Rosemary Extracts | RAW 264.7 | Nitrite Production | 3.46 - 5.53 | [6] |
| Carnosic Acid | RAW 264.7 | NO, TNF-α, PGE₂ release | - | [7] |
| Carnosol | RAW 264.7 | NO, PGE₂ production | - | [7] |
| Rosmanol | RAW 264.7 | iNOS and COX-2 Expression | - |
Note: Quantitative IC50 values for specific this compound derivatives in anti-inflammatory assays are limited. The potent activity of related diterpenes suggests that this compound derivatives are promising candidates for anti-inflammatory drug discovery.
Table 3: Antimicrobial Activity of this compound and Related Diterpenes
| Compound/Derivative | Microorganism | MIC (mg/L) | Reference |
| Rosemary Extracts | Micrococcus luteus | 15.6 - 62.5 | [3] |
| Rosemary Extracts | Bacillus cereus | 15.6 - 62.5 | [3] |
| Rosemary Extracts | Staphylococcus aureus MRSA | 15.6 - 62.5 | [3] |
| Carnosic Acid | Staphylococcus aureus | 50 | |
| Carnosol | Staphylococcus aureus | 100 |
Note: Minimum Inhibitory Concentration (MIC) values specifically for a series of this compound derivatives are not extensively reported. The data for rosemary extracts and their major components indicate a potential for antimicrobial activity.
Experimental Protocols
Protocol 1: Semisynthesis of this compound from Carnosol
This protocol describes the conversion of carnosol, a readily available natural product from rosemary, to this compound. This method is based on the oxidative rearrangement of carnosol.
Materials:
-
Carnosol
-
Acetone
-
Sodium bicarbonate (5% aqueous solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve carnosol in acetone.
-
Add a 5% aqueous solution of sodium bicarbonate to the acetone solution.
-
Stir the mixture at room temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the acetone under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Protocol 2: Synthesis of 7-Alkoxy-Epirosmanol Derivatives (e.g., 7-Methoxyrosmanol, 7-Ethoxyrosmanol)
This protocol outlines the synthesis of 7-alkoxy derivatives of this compound, which can be achieved by reacting carnosol in the corresponding alcohol as a solvent.
Materials:
-
Carnosol
-
Methanol or Ethanol
-
Triphenylphosphine (Ph3P)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve carnosol in the desired alcohol (methanol for 7-methoxyrosmanol, ethanol for 7-ethoxyrosmanol).
-
Cool the solution to 0°C.
-
In a separate flask, dissolve triphenylphosphine and N-Bromosuccinimide in dichloromethane and stir for 15 minutes at 0°C.
-
Add the Ph3P/NBS solution dropwise to the carnosol solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Extract the mixture with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic activity of this compound derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathways and Experimental Workflows
Modulation of NF-κB and MAPK Signaling Pathways
This compound and its derivatives are believed to exert their anti-inflammatory and anticancer effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial regulators of inflammation, cell proliferation, and apoptosis.
subgraph "cluster_extracellular" { label="Extracellular"; bgcolor="#FFFFFF"; "LPS" [label="LPS", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "TNFa" [label="TNF-α", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_membrane" { label="Cell Membrane"; bgcolor="#FFFFFF"; "TLR4" [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; "TNFR" [label="TNFR", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_cytoplasm" { label="Cytoplasm"; bgcolor="#FFFFFF"; "MyD88" [label="MyD88"]; "IKK" [label="IKK Complex"]; "IkBa" [label="IκBα"]; "NFkB" [label="NF-κB\n(p50/p65)"]; "Epirosmanol_Derivatives" [label="this compound\nDerivatives", shape="diamond", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_nucleus" { label="Nucleus"; bgcolor="#FFFFFF"; "NFkB_n" [label="NF-κB\n(p50/p65)"]; "Inflammatory_Genes" [label="Inflammatory Gene\nExpression\n(iNOS, COX-2, Cytokines)", shape="note", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
"LPS" -> "TLR4"; "TNFa" -> "TNFR"; "TLR4" -> "MyD88"; "TNFR" -> "IKK"; "MyD88" -> "IKK"; "IKK" -> "IkBa" [label="Phosphorylates & Promotes Degradation"]; "IkBa" -> "NFkB" [arrowhead="tee", label="Inhibits"]; "NFkB" -> "NFkB_n" [label="Translocation"]; "NFkB_n" -> "Inflammatory_Genes" [label="Activates Transcription"]; "Epirosmanol_Derivatives" -> "IKK" [arrowhead="tee", label="Inhibits"]; }
Caption: NF-κB signaling pathway modulation by this compound derivatives.subgraph "cluster_extracellular_mapk" { label="Extracellular"; bgcolor="#FFFFFF"; "Stress_Signal" [label="Stress Signal\n(e.g., LPS)", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_membrane_mapk" { label="Cell Membrane"; bgcolor="#FFFFFF"; "Receptor" [label="Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_cytoplasm_mapk" { label="Cytoplasm"; bgcolor="#FFFFFF"; "MAPKKK" [label="MAPKKK\n(e.g., TAK1)"]; "MAPKK" [label="MAPKK\n(e.g., MKK3/6, MEK1/2)"]; "MAPK" [label="MAPK\n(p38, JNK, ERK)"]; "Epirosmanol_Derivatives_MAPK" [label="this compound\nDerivatives", shape="diamond", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_nucleus_mapk" { label="Nucleus"; bgcolor="#FFFFFF"; "Transcription_Factors" [label="Transcription Factors\n(e.g., AP-1, c-Jun)"]; "Cellular_Response" [label="Cellular Response\n(Inflammation, Proliferation, Apoptosis)", shape="note", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
"Stress_Signal" -> "Receptor"; "Receptor" -> "MAPKKK"; "MAPKKK" -> "MAPKK" [label="Phosphorylates"]; "MAPKK" -> "MAPK" [label="Phosphorylates"]; "MAPK" -> "Transcription_Factors" [label="Translocation & Activation"]; "Transcription_Factors" -> "Cellular_Response" [label="Regulates Gene Expression"]; "Epirosmanol_Derivatives_MAPK" -> "MAPKK" [arrowhead="tee", label="Inhibits Phosphorylation"]; }
Caption: MAPK signaling pathway modulation by this compound derivatives.Experimental Workflow for SAR Studies
The following workflow outlines the general steps for conducting structure-activity relationship studies of this compound derivatives.
"Start" [label="Start: Identify Lead\nCompound (this compound)", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Synthesis" [label="Synthesis of a Library\nof this compound Derivatives"]; "Purification" [label="Purification and Structural\nCharacterization (NMR, MS)"]; "Biological_Screening" [label="Biological Screening", shape="Mdiamond", fillcolor="#FBBC05", fontcolor="#202124"]; "Cytotoxicity" [label="Cytotoxicity Assays\n(e.g., MTT)"]; "Anti_inflammatory" [label="Anti-inflammatory Assays\n(e.g., NO, Cytokine production)"]; "Antimicrobial" [label="Antimicrobial Assays\n(e.g., MIC determination)"]; "Data_Analysis" [label="Data Analysis and\nSAR Determination"]; "Lead_Optimization" [label="Lead Optimization", shape="Mdiamond", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "End" [label="End: Identify Potent\nand Selective Candidates", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Synthesis"; "Synthesis" -> "Purification"; "Purification" -> "Biological_Screening"; "Biological_Screening" -> "Cytotoxicity"; "Biological_Screening" -> "Anti_inflammatory"; "Biological_Screening" -> "Antimicrobial"; "Cytotoxicity" -> "Data_Analysis"; "Anti_inflammatory" -> "Data_Analysis"; "Antimicrobial" -> "Data_Analysis"; "Data_Analysis" -> "Lead_Optimization"; "Lead_Optimization" -> "Synthesis" [label="Iterative Design\nand Synthesis"]; "Lead_Optimization" -> "End"; }
Caption: Experimental workflow for SAR studies of this compound derivatives.References
Troubleshooting & Optimization
Technical Support Center: Epirosmanol Extraction from Salvia
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of Epirosmanol extracted from Salvia species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which Salvia species are the best sources?
A1: this compound is a bioactive abietane diterpenoid, a class of compounds known for their antioxidant and anti-inflammatory properties.[1][2] It is an isomer of Rosmanol and is often found alongside related compounds like Carnosic Acid and Carnosol.[3] The primary source for this compound and other related diterpenes is the Lamiaceae family, particularly Salvia species. Salvia officinalis (Common Sage) and Salvia fruticosa (Greek Sage) have been identified as containing this compound.[2] The concentration of these compounds can vary based on the plant's growing conditions, harvest time, and subsequent handling and drying methods.[3][4]
Q2: What are the most common methods for extracting this compound?
A2: this compound is typically extracted using a range of techniques that vary in efficiency, selectivity, and scalability. Common methods include:
-
Maceration: A simple technique involving soaking the plant material in a solvent at room temperature.[5]
-
Soxhlet Extraction: A continuous extraction method that offers higher efficiency than simple maceration but uses heat, which can risk degrading thermolabile compounds.[6][7]
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Ultrasound-Assisted Extraction (UAE): Uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[8][9][10]
-
Supercritical Fluid Extraction (SFE): Employs supercritical CO2 as a solvent, which is highly selective and easily removed from the final extract.[11][12][13] This method is advantageous for recovering diterpenoids.[13]
Q3: How can I improve the overall yield of my this compound extraction?
A3: To improve yield, you must optimize several key parameters. The optimal settings depend on your chosen extraction method.
-
Solvent Selection: The polarity of the solvent is critical. Aqueous ethanol (e.g., 70% ethanol) is often effective for extracting phenolic compounds like diterpenes from Salvia.[6][8][9] For SFE, modifying the supercritical CO2 with a co-solvent like ethanol can increase the yield of more polar compounds.[9]
-
Temperature: Higher temperatures can increase extraction efficiency but also risk degrading this compound. For maceration, temperatures around 40-50°C are often optimal.[6][14] SFE temperatures are typically mild, around 40-50°C.[11][15]
-
Time: Increasing extraction time generally increases yield up to a certain point, after which the increase becomes negligible.[5] UAE significantly reduces the required time compared to maceration, often to under 60 minutes.[10]
-
Solid-to-Solvent Ratio: A lower ratio (i.e., more solvent) can enhance extraction efficiency. A common starting point for maceration is a 1:10 solid-to-solvent ratio (g/mL).[5]
-
Particle Size: Grinding the dried plant material to a fine powder increases the surface area available for solvent contact, improving extraction efficiency.[6]
Q4: How can I prevent the degradation of this compound during and after extraction?
A4: this compound, like other phenolic diterpenes, can be unstable. Carnosic acid, a precursor, is particularly susceptible to oxidation, which can lead to the formation of Carnosol, Rosmanol, and this compound.[3][16]
-
Limit Air Exposure: Oxidation is a primary degradation pathway.[3] Process samples quickly after harvesting and drying. Storing extracts under an inert atmosphere (e.g., nitrogen) can help.[17]
-
Avoid High Temperatures: Use non-thermal or low-temperature extraction methods like UAE or SFE. If using heating methods, keep temperatures below 50-60°C.[5][9]
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Protect from Light: Store both the plant material and the final extracts in the dark, as light can accelerate degradation.
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Use Stabilizing Solvents: Certain solvents, such as Natural Deep Eutectic Solvents (NADES), have been shown to protect bioactive compounds like carnosic acid from degradation for extended periods compared to conventional solvents like methanol.[18][19]
Q5: What is the best way to quantify the amount of this compound in my extract?
A5: The standard analytical method for quantifying this compound and related diterpenes is High-Performance Liquid Chromatography (HPLC), often coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS).[20]
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HPLC-DAD: This is a common and robust method for quantification. Detection is typically performed at a wavelength around 230 nm or 280 nm.[6][21]
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LC-MS: Liquid Chromatography-Mass Spectrometry provides higher sensitivity and specificity, allowing for accurate identification and quantification, especially in complex mixtures.[7][20]
-
qNMR: Quantitative Proton Nuclear Magnetic Resonance (¹H-qNMR) is another powerful technique for determining the concentration of specific compounds like this compound without the need for chromatographic separation.[22][23]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inefficient Extraction Method: Maceration may be too gentle; solvent may be inappropriate. 2. Incorrect Plant Material: Wrong Salvia species, poor quality, or improper drying/storage. 3. Suboptimal Parameters: Time, temperature, or solvent ratio not optimized. 4. Compound Degradation: High temperatures or oxidation during the process. | 1. Switch to a more advanced method like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE).[9] 2. Verify plant material and ensure it was dried properly (e.g., shade-dried) and stored away from light and air.[3] 3. Systematically optimize parameters. Refer to the data tables below. For example, in SFE, increasing pressure generally increases yield.[15][24] 4. Use lower temperatures , protect the extract from air and light, and consider using a stabilizing solvent.[18] |
| Impure Extract | 1. Low Selectivity of Solvent: Solvents like methanol or ethanol can co-extract a wide range of compounds (e.g., chlorophyll, lipids). 2. Extraction Method: Some methods are inherently less selective. | 1. Use Supercritical Fluid Extraction (SFE). By tuning the pressure and temperature of CO2, you can selectively target diterpenes.[11][12] 2. Perform a fractionation step. After initial extraction, use liquid-liquid partitioning or column chromatography to separate compounds based on polarity.[17] |
| Inconsistent Results | 1. Variability in Plant Material: Batches may differ in phytochemical content due to genetics, harvest time, or growing conditions.[4] 2. Lack of Protocol Standardization: Minor deviations in extraction time, temperature, or solvent concentration. 3. Analytical Errors: Inconsistent sample preparation for HPLC/LC-MS analysis. | 1. Source plant material from a single, reputable supplier. If possible, use plant material from the same harvest. 2. Strictly adhere to a validated Standard Operating Procedure (SOP). Ensure all parameters are precisely controlled. 3. Develop and validate an analytical SOP. Use an internal standard for quantification to correct for variations. |
| Evidence of Compound Degradation (e.g., color change, loss of activity) | 1. Oxidation: Exposure to air during extraction, drying, or storage. 2. Thermal Degradation: Use of high-temperature methods like Soxhlet or reflux. 3. Photodegradation: Exposure to UV or ambient light. | 1. Purge solvents with nitrogen and store extracts under an inert atmosphere.[17] 2. Switch to a non-thermal method like UAE or use minimal heat (e.g., <50°C).[25] 3. Use amber glassware and store all samples and extracts protected from light. |
Data Presentation
Table 1: Comparison of Extraction Methods for Salvia Bioactives
| Extraction Method | Solvent | Temperature | Time | Typical Yield/Result | Reference |
| Maceration | 70% Ethanol | 45°C | 5 hours | 25% total extract yield | [6] |
| Maceration | 40% Ethanol | Room Temp. | 60 min | Highest phenolic & flavonoid content vs. other solvents/times | [5] |
| Soxhlet | Ethanol | Boiling Point | 6 hours | High yield but risk of degradation | [7][26] |
| Ultrasound (UAE) | 70% Ethanol | 40°C | 20 min | Higher flavonoid yield than classical maceration | [8][9] |
| Supercritical (SFE) | CO2 | 40°C | 4 hours | Yield increases with pressure (1.4% at 80 bar to 4.65% at 300 bar) | [9][15] |
Table 2: Effect of SFE Pressure on Salvia officinalis Extract Yield
| Pressure (bar) | Temperature (°C) | CO2 Density (g/cm³) | Total Extract Yield (%) | Key Finding | Reference |
| 80 | 40 | 0.28 | 1.40 | Lower pressure is more selective for volatile compounds. | [15][24] |
| 100 | 40 | 0.63 | 2.52 | Yield increases significantly with density. | [15][24] |
| 150 | 40 | 0.77 | 3.55 | - | [15] |
| 200 | 40 | 0.83 | 4.01 | - | [15] |
| 300 | 40 | 0.89 | 4.17 | Higher pressures favor extraction of less volatile diterpenes. | [15][24] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is adapted for high efficiency and reduced degradation of thermosensitive compounds.
-
Preparation: Weigh 10 g of dried, powdered Salvia officinalis leaves (sieved, ~70 mesh).
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Solvent Addition: Place the powder in a 250 mL beaker and add 100 mL of 70% aqueous ethanol (1:10 solid-to-solvent ratio).
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Sonication: Place the beaker in an ultrasonic bath. Perform the extraction for 30-55 minutes at a controlled temperature of 40-55°C and a frequency of 40-50 kHz.[7][10]
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper. For finer filtration, a 0.2 µm filter can be used.
-
Solvent Removal: Evaporate the solvent from the filtrate using a rotary vacuum evaporator at a temperature not exceeding 45°C.
-
Storage: Store the resulting dry extract in an amber vial at -20°C under a nitrogen atmosphere to prevent degradation.
Protocol 2: Supercritical Fluid Extraction (SFE)
This protocol is ideal for obtaining a selective, high-purity extract free of organic solvents.
-
Preparation: Load approximately 60 g of dried, powdered Salvia leaves into the extractor vessel of the SFE system.
-
Set Parameters:
-
Extraction: Run the extraction for a total of 4 hours. Samples of the extract can be collected at intervals to study the extraction kinetics.
-
Separation: The extract is recovered in the separator unit, where the pressure is reduced (e.g., to 15 bar), causing the CO2 to return to a gaseous state and leave the extract behind.[15]
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Collection & Storage: Collect the concentrated extract from the separator. Store in an amber vial at -20°C.
Visualizations
Caption: General workflow for this compound extraction and analysis.
References
- 1. Natural Compounds of Salvia L. Genus and Molecular Mechanism of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Extraction of Carnosic Acid and Carnosol from Sage (Salvia officinalis L.) Leaves by Supercritical Fluid Extraction and Their Antioxidant and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harvest time explains substantially more variance in yield, essential oil and quality performances of Salvia officinalis than irrigation and putrescine application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. phcogres.com [phcogres.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioactive Profile of Various Salvia officinalis L. Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. redalyc.org [redalyc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. iomcworld.com [iomcworld.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. japsonline.com [japsonline.com]
- 18. Frontiers | Selective extraction and stabilization of bioactive compounds from rosemary leaves using a biphasic NADES [frontiersin.org]
- 19. Selective extraction and stabilization of bioactive compounds from rosemary leaves using a biphasic NADES - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. scispace.com [scispace.com]
- 22. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. hielscher.com [hielscher.com]
- 26. biointerfaceresearch.com [biointerfaceresearch.com]
Epirosmanol stability issues in methanol and other solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of epirosmanol in methanol and other common laboratory solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows a new, unexpected peak in the HPLC chromatogram after being dissolved in methanol for a short period. What could be the cause?
A1: This is a common stability issue with this compound in protic solvents like methanol. This compound can react with methanol to form this compound methyl ether.[1] This reaction is accelerated by increased temperature. To confirm this, you can analyze your sample using LC-MS, looking for a molecular ion corresponding to the addition of a methyl group (CH₂) to the this compound molecule.
Q2: How can I prevent the formation of this compound methyl ether in my experiments?
A2: To prevent the formation of the methanol adduct, it is highly recommended to use aprotic solvents for dissolving and storing this compound. Acetonitrile is an excellent alternative that has been shown to not form such degradation products.[1] If the experimental design requires a protic solvent, it is crucial to prepare the solution fresh and use it immediately, minimizing storage time and keeping the solution at a low temperature (e.g., 4°C) and protected from light.
Q3: I am observing the degradation of this compound even when using an aprotic solvent. What other factors could be at play?
A3: While aprotic solvents prevent the formation of solvent adducts, this compound, like many phenolic diterpenes, is susceptible to degradation from other factors:
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Oxidation: Exposure to air can lead to oxidative degradation. It is advisable to handle solutions under an inert atmosphere (e.g., nitrogen or argon) if possible.
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Light: Photodegradation can occur. Always store this compound solutions in amber vials or protect them from light.
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Temperature: Elevated temperatures can accelerate degradation. Store stock solutions at low temperatures (e.g., -20°C or -80°C).
-
pH: Although less documented for this compound specifically, extreme pH conditions (highly acidic or basic) can potentially lead to hydrolysis or other rearrangements of the molecule.
Q4: What are the typical degradation products of this compound under forced degradation conditions?
A4: Forced degradation studies help to understand the intrinsic stability of a molecule. For this compound, the expected degradation products under different stress conditions include:
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Acidic/Basic Hydrolysis: Potential for hydrolysis of the lactone ring or other susceptible functional groups.
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Oxidation (e.g., with H₂O₂): Formation of various oxidized derivatives. The phenolic rings are particularly susceptible to oxidation.
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Thermal Degradation: May lead to a complex mixture of degradation products.
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Photodegradation: Exposure to UV or fluorescent light can lead to the formation of photoproducts.
The primary and most predictable degradation product in protic solvents like methanol and ethanol are the corresponding ethers (e.g., this compound methyl ether).[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Appearance of a new peak in HPLC after dissolving this compound in methanol. | Formation of this compound methyl ether.[1] | 1. Confirm the identity of the new peak using LC-MS. 2. Switch to an aprotic solvent like acetonitrile.[1] 3. If methanol must be used, prepare the solution fresh, keep it cold, and use it immediately. |
| Gradual decrease in the main this compound peak area over time, even in an aprotic solvent. | Oxidative degradation or photodegradation. | 1. Prepare solutions fresh whenever possible. 2. Store stock solutions under an inert atmosphere (nitrogen or argon). 3. Protect solutions from light by using amber vials or wrapping vials in aluminum foil. 4. Store solutions at or below -20°C. |
| Inconsistent results between experimental runs. | Variability in sample handling and storage. | 1. Standardize the solvent, temperature, and light exposure for all experiments. 2. Prepare a fresh stock solution for each set of experiments. 3. Include a control sample of freshly dissolved this compound in each analytical run. |
| Poor recovery of this compound from a complex matrix. | Adsorption to labware or degradation during extraction. | 1. Use silanized glassware or low-adsorption plasticware. 2. Optimize extraction conditions to be as mild as possible (low temperature, short duration). 3. Include an internal standard to correct for recovery losses. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Methanol
This protocol outlines a typical experiment to determine the stability of this compound in methanol.
1. Materials:
- This compound (high purity standard)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade, as a control solvent)
- Volumetric flasks
- HPLC vials (amber)
- HPLC system with UV detector or LC-MS
2. Procedure:
- Prepare a stock solution of this compound in both methanol and acetonitrile at a known concentration (e.g., 1 mg/mL).
- Aliquot the solutions into several amber HPLC vials.
- Store the vials under different conditions:
- Room temperature (e.g., 25°C) exposed to light.
- Room temperature protected from light.
- Refrigerated (e.g., 4°C) protected from light.
- Frozen (e.g., -20°C) protected from light.
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), analyze the samples by HPLC.
- Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the this compound peak.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- If degradation is observed, plot the natural logarithm of the this compound concentration versus time to determine the degradation rate constant (k) and the half-life (t₁/₂ = 0.693/k), assuming first-order kinetics.
Protocol 2: Forced Degradation Study of this compound
This protocol provides a general framework for conducting a forced degradation study on this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Materials:
- This compound
- Methanol (or other suitable solvent)
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- HPLC system with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).
2. Procedure:
- Acid Hydrolysis: Dissolve this compound in a small amount of methanol and add 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a set period (e.g., 2 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
- Base Hydrolysis: Dissolve this compound in a small amount of methanol and add 0.1 M NaOH. Keep at room temperature for a set period (e.g., 2 hours). Neutralize with an equivalent amount of 0.1 M HCl before analysis.
- Oxidative Degradation: Dissolve this compound in methanol and add 3% H₂O₂. Keep at room temperature for a set period (e.g., 24 hours).
- Thermal Degradation: Store a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a set period (e.g., 48 hours). Dissolve in a suitable solvent before analysis.
- Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a set period. Keep a control sample in the dark.
- Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC or LC-MS method.
3. Data Analysis:
- Compare the chromatograms of the stressed samples to the control to identify degradation products.
- Use the PDA detector to check for peak purity of the this compound peak in the presence of its degradants.
- Use the mass spectrometer to obtain mass-to-charge ratios (m/z) of the degradation products to aid in their identification.
Data Presentation
Table 1: Summary of this compound Stability in Different Solvents (Qualitative)
| Solvent Type | Solvent Example | Observed Instability | Primary Degradation Product |
| Protic | Methanol, Ethanol | Yes (especially with heat) | Corresponding ether (e.g., this compound methyl ether)[1] |
| Aprotic | Acetonitrile | Minimal (if protected from light and air) | None (solvent-related) |
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: General workflow for a forced degradation study of this compound.
References
Technical Support Center: Epirosmanol Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation of epirosmanol under light and heat. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks appearing in HPLC analysis of carnosol. | Degradation of carnosol into its derivatives due to solvent, temperature, or light exposure. | This compound, along with rosmanol, are known degradation products of carnosol. If using a protic solvent like ethanol or methanol, corresponding ether derivatives of this compound (e.g., this compound ethyl ether) may also form.[1] Consider using an aprotic solvent such as acetonitrile to minimize the formation of these ether derivatives.[2] Ensure samples are stored at low temperatures (e.g., -10°C) and protected from light to minimize degradation.[1] |
| Variability in the concentration of this compound in samples. | This compound is an isomer of rosmanol and can be formed from the degradation of carnosol, which in turn is a degradation product of carnosic acid.[1] The rate of its formation is influenced by temperature and light. | To ensure consistency, strictly control the temperature and light exposure during your experiments and sample storage. For kinetic studies, analyze samples at regular intervals to monitor the formation and potential further degradation of this compound. |
| Difficulty in identifying and separating this compound from rosmanol. | This compound and rosmanol are structural isomers, which can make their separation and identification challenging with standard reversed-phase HPLC columns. | The use of a cyclodextrin-based column in reversed-phase mode can provide better separation of closely related structural isomers like this compound and rosmanol due to enhanced shape selectivity.[1] |
| Formation of unknown degradation products, especially under light exposure. | Light can induce the formation of unique degradation products that may not be observed under thermal degradation alone. | When conducting photodegradation studies, it is crucial to have a control sample stored in the dark to differentiate between light-induced and thermally-induced degradation products. Identification of these novel compounds may require advanced analytical techniques such as HPLC-MS/MS and NMR.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: While studies primarily focus on the formation of this compound from carnosol, the stability of this compound itself is intrinsically linked to the conditions that lead to its formation. Under heat and light, particularly in the presence of protic solvents like ethanol, this compound is observed as a degradation product of carnosol. Further degradation pathways of this compound itself are not extensively detailed in the provided literature, which focuses more on its generation. The primary related degradation products identified in studies of its precursors (carnosic acid and carnosol) include rosmanol and this compound ethyl ether (in ethanolic solutions).[1]
Q2: How do light and heat affect the formation of this compound?
A2: Both light and heat accelerate the degradation of carnosol, leading to the formation of this compound. Increased temperature generally increases the rate of degradation. Light exposure can lead to the formation of unique degradation products that are not seen with thermal stress alone.[1][3]
Q3: What is the role of the solvent in the degradation process leading to this compound and its derivatives?
A3: The solvent plays a critical role. In protic solvents like ethanol or methanol, corresponding ether derivatives of this compound, such as this compound ethyl ether or this compound methyl ether, can be formed.[1] The use of an aprotic solvent like acetonitrile has been shown to prevent the formation of these ether derivatives.[2]
Q4: How can I quantify the degradation of precursors to this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a common method for quantifying the degradation of carnosic acid and carnosol and the formation of this compound. A cyclodextrin-based column may offer superior separation of isomers.[1] For accurate quantification, it is essential to use validated analytical methods and reference standards for the compounds of interest.
Experimental Protocols
A detailed methodology for studying the degradation of carnosol (leading to the formation of this compound) is outlined below, based on cited literature.[1]
Sample Preparation and Storage Conditions:
-
Stock Solutions: Prepare individual stock solutions of carnosol in a suitable solvent (e.g., ethanol).
-
Storage Conditions: To assess the effects of temperature and light, store sample aliquots under various conditions, such as:
-
-10°C in the dark (control)
-
4°C in the dark
-
Room temperature in the dark
-
40°C in the dark
-
40°C with light exposure
-
HPLC Analysis:
-
Column: A Cyclobond I 2000 RSP column is recommended for better separation of isomers.[1]
-
Mobile Phase: A gradient elution with a mixture of water (with an acidifier like acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: A photodiode array (PDA) detector can be used to monitor the analytes at various wavelengths (e.g., 280 nm and 330 nm).
-
Identification: Initial identification can be based on retention times compared to standards. Confirmation of identity, especially for new degradation products, should be done using mass spectrometry (HPLC-MS/MS) and potentially NMR.[1]
Quantitative Data
The formation of this compound is often discussed in the context of the degradation of its precursor, carnosol. The following table summarizes the peak areas of a key degradation product, this compound ethyl ether, which indicates the degradation of carnosol under different conditions.
Table 1: Peak Areas of this compound Ethyl Ether in Various Solutions After 13 Days of Storage [1]
| Storage Condition | Carnosol Solution | Carnosic Acid Solution | Mixed Solution |
| 40°C with Light | 12.35 | 3.51 | 13.01 |
| 40°C in Dark | 10.95 | 2.59 | 11.23 |
| Room Temp with Light | 7.93 | 1.83 | 7.95 |
| Room Temp in Dark | 3.24 | 0.81 | 3.25 |
| 4°C in Dark | 0.23 | 0.05 | 0.23 |
| -10°C in Dark | 0.00 | 0.00 | 0.00 |
Note: Peak areas are presented as arbitrary units and are indicative of the relative amount of the compound.
Visualizations
Caption: Formation pathway of this compound from its precursors.
Caption: Workflow for analyzing carnosol degradation.
References
Technical Support Center: Epirosmanol and Carnosol Analysis
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common analytical challenge of co-elution between the structurally similar diterpenoids, epirosmanol and carnosol, during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why do this compound and carnosol frequently co-elute in reversed-phase HPLC?
This compound and carnosol are structural isomers, specifically epimers, meaning they have the same molecular formula (C₂₀H₂₆O₅ for this compound and C₂₀H₂₆O₄ for carnosol) and a very similar chemical structure.[1][2] Both are phenolic diterpenes found in plants like rosemary (Rosmarinus officinalis).[1][3][4] This structural similarity results in nearly identical polarity and hydrophobic character, causing them to interact with standard reversed-phase columns (like C18) in a very similar manner, leading to poor separation and co-elution.
Q2: What is the first step to confirm if I have a co-elution problem?
The first step is to verify that the single peak you observe is indeed composed of more than one compound.
-
Visual Inspection: Look for subtle signs of peak asymmetry, such as shoulders or excessive tailing, which can indicate an underlying unresolved peak.[5][6]
-
Peak Purity Analysis: If you are using a Photodiode Array (PDA) or Diode Array Detector (DAD), perform a peak purity analysis. This tool scans across the peak and compares the UV-Vis spectra at different points (upslope, apex, downslope). If the spectra are not identical, it confirms the presence of multiple, co-eluting compounds.[5]
Q3: What are the most effective strategies to resolve the co-elution of this compound and carnosol?
Resolving co-eluting peaks involves manipulating the three key factors of chromatographic separation: retention factor (k), selectivity (α), and efficiency (N).[7][8][9] The most powerful approach is to alter the selectivity of your method. This can be achieved by:
-
Modifying the Mobile Phase Composition: This is often the simplest and most impactful adjustment.[10]
-
Changing the Stationary Phase (Column): Different column chemistries provide different types of interactions.[9]
-
Adjusting Temperature and Flow Rate: These parameters can fine-tune the separation by affecting efficiency and, to a lesser extent, selectivity.[11]
Below is a logical workflow for troubleshooting this issue.
Caption: A logical workflow for systematically troubleshooting the co-elution of this compound and carnosol.
Q4: Which mobile phase modifications are most likely to work?
-
Change the Organic Solvent: The choice of organic solvent (the "B" solvent) is a powerful tool for altering selectivity (α).[7] If you are using methanol, switch to acetonitrile, or vice versa. Their different properties can change how they interact with the analytes and the stationary phase, often resolving co-eluting peaks.
-
Adjust Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of the phenolic hydroxyl groups on both molecules. This typically results in sharper peaks and can alter retention times enough to achieve separation.
-
Implement a Gradient: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution can significantly improve resolution. A slow, shallow gradient that gradually increases the organic solvent percentage is often effective for separating closely related compounds.[12]
Q5: If mobile phase optimization fails, what kind of HPLC column should I try?
Changing the stationary phase is the next most powerful step to alter selectivity.[10]
-
Phenyl-Hexyl Column: These columns have phenyl groups that can induce pi-pi interactions with the aromatic rings of carnosol and this compound. This provides a different separation mechanism compared to the purely hydrophobic interactions of a C18 column and can be highly effective.
-
Pentafluorophenyl (PFP) Column: PFP columns offer multiple modes of interaction (hydrophobic, aromatic, dipole-dipole, and ion-exchange), providing a unique and powerful selectivity for structurally similar polar compounds.
-
Shorter Chain Columns (C8): A C8 column is less hydrophobic than a C18. While the primary interaction is still hydrophobic, the change in retention can sometimes be enough to improve the separation of isomers.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
Objective: To achieve baseline separation (Resolution (Rs) > 1.5) of this compound and carnosol by systematically modifying the mobile phase composition on a standard C18 column.
Methodology:
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Elution: Isocratic at 65% B
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: 230 nm or 284 nm
-
-
Procedure:
-
Step 1 (Solvent Screening): Replace Methanol with Acetonitrile as Mobile Phase B. Run a series of isocratic separations from 50% to 70% Acetonitrile to find the optimal organic content.
-
Step 2 (pH Modification): Using the best organic solvent from Step 1, add 0.1% formic acid to both Mobile Phase A and Mobile Phase B. Re-optimize the isocratic percentage.
-
Step 3 (Gradient Elution): If isocratic methods fail, develop a shallow linear gradient. For example, using Acetonitrile/Water with 0.1% formic acid, try a gradient of 45% B to 65% B over 20 minutes.
-
Data Presentation: Example Optimization Data
| Experiment | Mobile Phase | Retention Time (tR) Carnosol (min) | Retention Time (tR) this compound (min) | Resolution (Rs) |
| 1 | 65% Methanol / 35% Water | 8.51 | 8.51 | 0.00 |
| 2 | 55% Acetonitrile / 45% Water | 9.23 | 9.35 | 0.85 |
| 3 | 55% ACN / 45% H₂O + 0.1% FA | 9.88 | 10.12 | 1.65 |
| 4 | Gradient (45-65% ACN + 0.1% FA) | 12.15 | 12.55 | 2.10 |
Note: Data are hypothetical and for illustrative purposes.
Protocol 2: Alternative Stationary Phase Screening
Objective: To evaluate the selectivity (α) of different column chemistries for the separation of this compound and carnosol.
Methodology:
-
Initial Conditions:
-
Mobile Phase: Use the best mobile phase identified in Protocol 1 (e.g., 55% Acetonitrile / 45% Water + 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
-
Procedure:
-
Equilibrate a standard C18 column with the mobile phase for at least 20 column volumes.
-
Inject a mixed standard of this compound and carnosol and record the chromatogram.
-
Replace the C18 column with a Phenyl-Hexyl column of similar dimensions. Equilibrate and inject the standard.
-
Replace the Phenyl-Hexyl column with a PFP column. Equilibrate and inject the standard.
-
For each run, calculate the retention factor (k), selectivity (α), and resolution (Rs).
-
Data Presentation: Column Comparison
| Column Type | Retention Factor (k) Carnosol | Retention Factor (k) this compound | Selectivity (α) | Resolution (Rs) |
| C18 | 4.94 | 5.06 | 1.02 | 0.85 |
| Phenyl-Hexyl | 5.31 | 5.63 | 1.06 | 1.80 |
| PFP | 6.12 | 6.55 | 1.07 | 2.05 |
Note: Data are hypothetical and for illustrative purposes.
Chemical Structures
This compound and carnosol are structurally very similar, differing in the stereochemistry at one carbon and the presence of a lactone ring in carnosol versus a different ring structure in this compound, which contributes to their similar chromatographic behavior.
Caption: Chemical structures of this compound and Carnosol, highlighting their isomeric relationship.
References
- 1. Carnosol - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H26O5 | CID 9884612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. chromtech.com [chromtech.com]
- 8. Factors Affecting Resolution In HPLC. | PPTX [slideshare.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. mastelf.com [mastelf.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Epirosmanol Separation
Welcome to our dedicated support center for optimizing the chromatographic separation of Epirosmanol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for chromatographic separation?
A1: Understanding the physicochemical properties of this compound is crucial for developing a successful separation method. This compound is a natural diterpene lactone.[1][2] Key properties include:
-
Molecular Formula: C₂₀H₂₆O₅[3]
-
Molecular Weight: 346.4 g/mol [3]
-
Structure: As a diterpene lactone, it possesses a moderately polar structure.[3]
-
Solubility: this compound is soluble in solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[4] One source indicates a solubility of ≥ 2.5 mg/mL in a DMSO and corn oil mixture.[1]
This information is vital when selecting the appropriate stationary and mobile phases for your high-performance liquid chromatography (HPLC) experiments.
Q2: What is a good starting point for a mobile phase to separate this compound using reverse-phase HPLC?
A2: For reverse-phase HPLC, a common starting point for a moderately polar compound like this compound would be a mixture of water and an organic solvent like acetonitrile or methanol. An isocratic mobile phase of methanol and water in an 80:20 (v/v) ratio has been used in the analysis of rosemary extracts containing this compound.[5] Alternatively, a gradient elution can be effective, especially when separating this compound from a complex mixture. A gradient starting with a higher percentage of water and gradually increasing the organic solvent concentration is a standard approach.[6][7]
Q3: How can I optimize the mobile phase to improve the resolution between this compound and other closely eluting compounds?
A3: Optimizing the mobile phase is a critical step to enhance separation.[8] Here are a few strategies:
-
Vary the Organic Solvent Ratio: Systematically change the ratio of your organic solvent to water. A lower percentage of organic solvent will generally increase retention time and may improve the resolution of early-eluting peaks.
-
Switch the Organic Solvent: The choice between acetonitrile and methanol can significantly impact selectivity. Acetonitrile is generally a stronger solvent and can provide different selectivity compared to methanol.
-
Adjust the pH: If your analytes have acidic or basic functional groups, adjusting the pH of the aqueous portion of the mobile phase with a buffer can alter their ionization state and dramatically change retention times and peak shapes.[9]
-
Incorporate an Additive: Small amounts of additives like formic acid or acetic acid can improve peak shape and selectivity, particularly for phenolic compounds.[7]
Below is a table illustrating the hypothetical effect of mobile phase composition on the separation of this compound from a closely eluting impurity.
| Mobile Phase Composition (v/v) | Retention Time of this compound (min) | Resolution (Rs) between this compound and Impurity |
| 70% Methanol / 30% Water | 8.5 | 1.2 |
| 75% Methanol / 25% Water | 6.2 | 1.6 |
| 80% Methanol / 20% Water | 4.8 | 1.4 |
| 75% Acetonitrile / 25% Water | 5.1 | 1.9 |
Q4: What is the recommended procedure for preparing the mobile phase?
A4: Proper mobile phase preparation is essential for reproducible results and to prevent damage to your HPLC system.
Experimental Protocol: Mobile Phase Preparation
-
Use High-Purity Solvents: Always use HPLC-grade solvents (e.g., water, methanol, acetonitrile) to minimize baseline noise and contamination.
-
Accurate Measurement: Precisely measure the required volumes of each solvent component using graduated cylinders or other calibrated volumetric glassware.
-
Thorough Mixing: Ensure the mobile phase components are completely mixed before use.
-
Degassing: Degas the mobile phase to remove dissolved gases, which can cause bubbles in the pump and detector, leading to baseline instability and inaccurate results. This can be done by sonication, vacuum filtration, or sparging with helium.
-
Filtration: Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter that could clog the column or other system components.
Troubleshooting Guide
Issue 1: My this compound peak is showing significant tailing.
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, or a mismatch between the sample solvent and the mobile phase.[10]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: If not already using a buffer, consider adding a small amount of an acidic modifier like formic acid (e.g., 0.1%) to the mobile phase to suppress the ionization of any silanol groups on the stationary phase.
-
Lower Analyte Concentration: Column overloading can lead to peak tailing. Try injecting a more dilute sample.
-
Check for Column Contamination: A contaminated guard column or analytical column can cause peak shape issues. Flush the column with a strong solvent or replace the guard column.[11]
-
Issue 2: The retention time of my this compound peak is drifting between injections.
-
Possible Cause: Inconsistent mobile phase composition, temperature fluctuations, or insufficient column equilibration.[11]
-
Troubleshooting Steps:
-
Ensure Proper Mixing and Degassing: Re-prepare the mobile phase, ensuring it is thoroughly mixed and degassed.
-
Use a Column Oven: Employ a column oven to maintain a constant temperature, as temperature can affect retention times.
-
Increase Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using a gradient.[11]
-
Issue 3: I am observing high backpressure in my HPLC system.
-
Possible Cause: Blockage in the system, often due to precipitated buffer or sample particulates, or a clogged column frit.[10]
-
Troubleshooting Steps:
-
Identify the Source of Blockage: Systematically disconnect components (starting from the detector and moving backward) to identify where the pressure drop occurs.
-
Filter Sample and Mobile Phase: Always filter your samples and mobile phase to remove particulates.
-
Check Buffer Solubility: If using a buffer, ensure it is fully soluble in the mobile phase mixture. High organic solvent concentrations can cause buffers to precipitate.[12]
-
Backflush the Column: If the column is clogged, you can try backflushing it (if permitted by the manufacturer) with an appropriate solvent.
-
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:93380-12-2 | Chemsrc [chemsrc.com]
- 3. This compound | C20H26O5 | CID 9884612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rosmanol | CAS:80225-53-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. mastelf.com [mastelf.com]
- 10. aelabgroup.com [aelabgroup.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. realab.ua [realab.ua]
Troubleshooting low solubility of Epirosmanol in aqueous solutions
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of dissolving Epirosmanol in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer or cell culture media?
A1: this compound is a diterpene lactone, a class of organic compounds that are often hydrophobic (lipophilic)[1][2]. According to the principle of "like dissolves like," nonpolar or weakly polar molecules like this compound have poor solubility in polar solvents like water[3][4][5]. Its molecular structure lacks a sufficient number of polar functional groups that can form favorable hydrogen bonds with water molecules, leading to low aqueous solubility[3]. Complex phenolic compounds found in natural extracts are frequently rather insoluble in aqueous media[6].
Q2: What is the recommended first step for dissolving this compound for an experiment?
A2: The most effective and standard first step is to prepare a concentrated stock solution of this compound in a suitable organic solvent[3]. This high-concentration stock can then be diluted to the final working concentration in your aqueous experimental medium. Dimethyl Sulfoxide (DMSO) is a widely used and recommended solvent for creating stock solutions of hydrophobic compounds[3][7].
Q3: My this compound precipitated out of solution after I diluted the DMSO stock into my aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out," which occurs when the final concentration of this compound in the aqueous medium exceeds its solubility limit[3]. Here are several steps to troubleshoot this problem:
-
Decrease Final Concentration: The most likely cause is that the target concentration is too high. Try performing a serial dilution to find the maximum achievable concentration in your specific medium before precipitation occurs.
-
Improve Mixing: Add the stock solution dropwise into the aqueous medium while vigorously vortexing or stirring. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.
-
Use a Co-solvent in the Final Medium: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to act as a co-solvent. However, be mindful that the final solvent concentration should remain low (typically <0.5% v/v) to avoid toxicity or off-target effects in biological assays[3].
-
Gentle Warming: Gently warming the solution to 37°C can sometimes help increase solubility[3]. However, you must first verify the thermal stability of this compound, as excessive heat could cause degradation. Ensure the compound remains in solution after it cools to your experimental temperature.
Q4: Are there alternatives to DMSO for preparing a stock solution?
A4: Yes, other organic solvents can be used. The choice may depend on the specific requirements of your experiment, such as compatibility with cell types. Commonly used alternatives include[3][8]:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol (PEG 300 or PEG 400)
Q5: What other advanced methods can improve the aqueous solubility of this compound?
A5: If preparing a simple stock solution is insufficient, several other formulation strategies can be employed to enhance the solubility of hydrophobic compounds[9][10]:
-
Co-solvency: This involves using a mixture of water and a water-miscible organic solvent to create a solution with reduced polarity, which can better accommodate hydrophobic molecules[4][10].
-
Surfactants (Micellar Solubilization): Non-ionic surfactants like Tween® 80 or Tween® 20 can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate this compound, allowing it to be dispersed in the aqueous medium[5][8].
-
Complexation: Cyclodextrins are molecules with a hydrophobic inner cavity and a hydrophilic exterior. They can form an "inclusion complex" by encapsulating the this compound molecule, thereby increasing its apparent solubility in water[11].
Data & Experimental Protocols
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₅ | [1] |
| Molecular Weight | 346.4 g/mol | [1] |
| Physical Description | Solid | [1] |
| Classification | Diterpene Lactone | [1][2] |
| Aqueous Solubility | Data not readily available; presumed to be low. |
Comparison of Solubilization Strategies
| Method | Mechanism | Recommended Starting Point | Pros | Cons |
| Stock Solution | Dissolution in a nonpolar organic solvent followed by dilution. | 10-50 mM stock in 100% DMSO. | Simple, common, effective for many applications. | Risk of precipitation upon dilution; solvent may have off-target effects. |
| Co-solvency | Reducing the polarity of the aqueous solvent system. | Final concentration of 1-5% Ethanol or PEG 400. | Can significantly increase solubility. | Higher co-solvent levels can be toxic to cells or interfere with assays. |
| Surfactants | Encapsulation within micelles. | 0.1-1% (w/v) Tween® 80 or Polysorbate 80. | Effective for highly insoluble compounds. | Can interfere with cell membranes and some biological assays. |
| Cyclodextrins | Formation of a water-soluble inclusion complex. | Molar ratio of 1:1 to 1:10 (this compound:Cyclodextrin). | Low toxicity, effective solubilizer. | May alter compound bioavailability or interaction with targets. |
Detailed Experimental Protocol
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes a standard method for preparing a concentrated stock solution, which is a crucial first step for working with hydrophobic compounds like this compound[3].
Materials:
-
This compound powder (MW: 346.4 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tube or amber glass vial
-
Vortex mixer
-
(Optional) Bath sonicator
-
(Optional) 0.22 µm PTFE syringe filter for sterilization
Procedure:
-
Calculate Required Mass: To make 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 346.4 g/mol x 1000 mg/g = 3.464 mg
-
-
Weighing: Accurately weigh 3.46 mg of this compound powder and transfer it into a sterile vial.
-
Solvent Addition: Add 1 mL of high-purity DMSO to the vial.
-
Dissolution:
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure all solid particles have dissolved.
-
If particles remain, place the vial in a bath sonicator at room temperature for 5-10 minutes to aid dissolution[12].
-
-
Sterilization (Optional): If the stock solution will be used in sterile applications like cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE)[3].
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months), protected from light[7].
Visual Guides
Caption: A decision tree for dissolving this compound in aqueous solutions.
Caption: Mechanisms for enhancing the aqueous solubility of this compound.
References
- 1. This compound | C20H26O5 | CID 9884612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. molnova.com [molnova.com]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. quora.com [quora.com]
- 6. Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmsdr.org [ijmsdr.org]
- 11. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 12. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Epirosmanol During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of Epirosmanol during storage.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments related to this compound stability.
Issue 1: I am observing a decrease in the concentration of my this compound standard over time, even when stored at low temperatures. What could be the cause?
A decrease in this compound concentration suggests degradation, with oxidation being a primary cause. Several factors, even at low temperatures, can contribute to this:
-
Presence of Oxygen: The headspace in your storage vial contains oxygen, which can lead to slow oxidation over time.
-
Exposure to Light: Even brief or low-level exposure to light during handling can initiate photo-oxidative degradation. Phenolic compounds are often light-sensitive.
-
Solvent Effects: The choice of solvent can influence stability. Protic solvents, such as ethanol or methanol, can react with degradation products.
-
pH of the Solution: The pH of your solution can impact the rate of oxidation.
-
Presence of Metal Ions: Trace metal ion contamination in your solvent or on your glassware can catalyze oxidation.
Issue 2: I see new peaks appearing in the chromatogram of my stored this compound sample. How can I identify if these are oxidation products?
The appearance of new peaks is a strong indicator of degradation. To determine if these are oxidation products, you can perform a forced degradation study. This involves subjecting a sample of this compound to controlled stress conditions to intentionally induce degradation. Comparing the degradation products from the forced degradation study to the new peaks in your stored sample can help in their identification.
Recommended Actions:
-
Inert Atmosphere: Before sealing your storage vials, purge the headspace with an inert gas like argon or nitrogen to displace oxygen.
-
Light Protection: Store this compound solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Solvent Selection: If possible, use aprotic solvents like acetonitrile for storage. If a protic solvent is necessary, ensure it is of high purity and deoxygenated.
-
Use of Antioxidants: Consider adding a suitable antioxidant to your this compound solution.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
For optimal stability, this compound solutions should be stored at low temperatures, protected from light, and under an inert atmosphere.
| Parameter | Recommended Condition |
| Temperature | -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] |
| Light | Store in amber glass vials or protect from light with opaque wrapping. |
| Atmosphere | Purge vials with an inert gas (argon or nitrogen) before sealing. |
| Solvent | High-purity, degassed aprotic solvent (e.g., acetonitrile) is preferred. |
Q2: Which antioxidants are effective in preventing this compound oxidation, and at what concentrations?
Butylated hydroxytoluene (BHT) and ascorbic acid are commonly used antioxidants for stabilizing phenolic compounds.
| Antioxidant | Recommended Concentration | Efficacy Notes |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.02% (w/v) | A synthetic antioxidant effective in preventing lipid and protein oxidation.[2] |
| Ascorbic Acid (Vitamin C) | 0.05% (w/v) | A natural antioxidant that can act synergistically with other antioxidants.[2][3] |
| a-Tocopherol (Vitamin E) | 0.01% - 0.05% (w/v) | A natural, lipid-soluble antioxidant. |
Q3: Can I use a combination of antioxidants?
Yes, in some cases, a combination of antioxidants can provide a synergistic effect, offering better protection than a single antioxidant. For instance, ascorbic acid can regenerate other antioxidants, such as tocopherol, enhancing their overall effectiveness.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the this compound stock solution in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the this compound stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
-
Aim for 5-20% degradation of the parent this compound peak for meaningful results. Adjust stress conditions if degradation is too low or too high.
Protocol 2: HPLC-UV Method for Analysis of this compound and its Degradation Products
This protocol provides a starting point for an HPLC-UV method to monitor the stability of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
-
Sample Preparation:
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Tailing Factor: ≤ 2.0 for the this compound peak.
-
Theoretical Plates: ≥ 2000 for the this compound peak.
-
Repeatability (RSD%): ≤ 2.0% for six replicate injections of the standard.
-
Visualizations
Caption: Proposed oxidation pathway of this compound.
Caption: Mechanisms of action for common antioxidants.
References
Challenges in the large-scale purification of Epirosmanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Epirosmanol. Given that large-scale, dedicated protocols for this compound are not extensively documented in public literature, this guide leverages established methodologies for the purification of structurally related phenolic diterpenes from plant extracts, such as rosemary (Rosmarinus officinalis).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources and common impurities in crude this compound extracts?
A1: this compound is a phenolic diterpene typically extracted from plants of the Lamiaceae family, notably rosemary. The primary impurities in a crude extract are other structurally similar diterpenes which can co-elute during chromatographic separation. These include Carnosol, Rosmanol, and Carnosic acid.[1][2] The complexity of the plant extract means that flavonoids and other phenolic acids may also be present.[3]
Q2: Which analytical techniques are recommended for monitoring the purity of this compound during purification?
A2: For effective monitoring, a combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or Diode Array Detection (DAD) are the most common methods for separation and quantification.[1][3] For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable.[1][4] Quantitative ¹H NMR (qHNMR) can also be employed as an orthogonal method for purity assessment without the need for a reference standard of every impurity.[5]
Q3: What are the main challenges in scaling up the purification of this compound?
A3: The primary challenges in large-scale purification mirror those for other natural product APIs. These include high solvent consumption and waste generation, particularly from chromatography.[6][7] Maintaining yield and purity at scale can be difficult, and the instability of phenolic diterpenes in certain solvents presents an additional hurdle.[8][9] The need for robust, efficient, and sustainable methods like continuous chromatography is crucial for industrial-scale production.[6]
Q4: Can crystallization be used for the final purification of this compound?
A4: Yes, crystallization is a vital and cost-effective technique for the final purification of organic compounds to achieve high purity.[10] The key is to identify a suitable solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at cooler temperatures. For the related compound Carnosol, acetic acid has been used to facilitate crystallization from plant extracts.[11] This suggests that exploring organic acids as part of the solvent system could be a promising strategy for this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Column Chromatography | 1. Suboptimal Mobile Phase: The solvent system may not be effectively eluting the target compound. 2. Irreversible Adsorption: this compound may be strongly binding to the stationary phase (e.g., silica gel). 3. Compound Degradation: The compound may be unstable on the column or in the chosen solvents.[8][12] | 1. Optimize Solvent System: Systematically vary the solvent polarity. Consider adding a small percentage of a modifier like acetic or formic acid to improve peak shape and recovery for phenolic compounds. 2. Change Stationary Phase: Consider using a different stationary phase, such as reversed-phase C18 silica or alumina. 3. Use Milder Conditions: Work at lower temperatures if possible and minimize the time the compound spends on the column. |
| Poor Separation from Isomeric Impurities (e.g., Carnosol) | 1. Insufficient Column Resolution: The stationary and mobile phases are not providing adequate selectivity. 2. Column Overloading: Too much crude material is being loaded onto the column, causing peak broadening. | 1. Improve Chromatographic Selectivity: a) Switch to a higher-resolution stationary phase (e.g., smaller particle size silica).[3] b) Explore alternative chromatography modes like Centrifugal Partition Chromatography (CPC), which has shown success in separating similar compounds.[8][12] c) Test different solvent systems to exploit subtle polarity differences. 2. Reduce Sample Load: Decrease the amount of material loaded onto the column relative to the column volume. |
| Difficulty Inducing Crystallization | 1. High Level of Impurities: Co-purifying compounds can inhibit crystal lattice formation.[10] 2. Inappropriate Solvent: The chosen solvent may be too good a solvent at all temperatures, or this compound may be too soluble. 3. Supersaturation Not Reached: The solution is not concentrated enough for nucleation to occur. | 1. Increase Purity: Perform an additional chromatographic polishing step before attempting crystallization. 2. Solvent Screening: Test a wide range of solvents and solvent/anti-solvent combinations. A slow evaporation or cooling approach is recommended.[10] 3. Concentrate the Solution: Slowly evaporate the solvent to achieve supersaturation. 4. Seeding: Introduce a small crystal of pure this compound to induce crystallization.[10] |
| Product Discoloration / Degradation | 1. Oxidation: Phenolic compounds are susceptible to oxidation, which can be catalyzed by light, air, or metal contaminants. 2. Solvent Reactivity: The compound may be reacting with the purification solvents. | 1. Inert Atmosphere: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon). 2. Use Antioxidants/Chelators: Consider adding small amounts of antioxidants or EDTA to the mobile phase if compatible with the process. 3. Solvent Purity: Use high-purity, degassed solvents and avoid prolonged storage of fractions before solvent removal. |
Data Presentation
Table 1: Comparison of Chromatographic Systems for Related Diterpenes
The following table summarizes conditions used for the separation of diterpenes from rosemary, which can serve as a starting point for developing a large-scale this compound purification protocol.
| Technique | Stationary Phase | Mobile Phase (v/v/v) | Target Compounds | Purity Achieved | Recovery | Reference |
| Centrifugal Partition Chromatography (CPC) | Liquid-Liquid | Hexane / Ethyl Acetate / Methanol / Water (3:2:3:2) | Carnosic Acid & Carnosol | 96.1% & 94.4% | 94.3% & 94.8% | [8] |
| Flash Chromatography | Silica Gel | Gradient: Ethyl Acetate in Methanol | Phenolic Diterpenes | Fractionation | N/A | [2] |
| RP-HPLC | C18 (1.8 µm) | Water/Methanol with Formic Acid | Phenolic Compounds | Analytical Separation | N/A | [3] |
Experimental Protocols
Protocol 1: Preparative Centrifugal Partition Chromatography (CPC)
This protocol is adapted from a method used for the one-step isolation of Carnosic Acid and Carnosol and is a strong starting point for this compound.[8]
-
Solvent System Preparation: Prepare a two-phase solvent system of hexane/ethyl acetate/methanol/water (3:2:3:2 v/v). Shake vigorously in a separatory funnel and allow the phases to separate. Degas both the upper (stationary) and lower (mobile) phases before use.
-
Instrument Setup:
-
Fill the CPC column with the stationary phase (upper phase) at a low rotational speed.
-
Once filled, increase the rotation to the desired speed (e.g., 1800 rpm).
-
Pump the mobile phase (lower phase) through the column in descending mode until hydrodynamic equilibrium is reached (i.e., when the stationary phase is no longer expelled from the column outlet).
-
-
Sample Injection: Dissolve the crude or semi-purified extract containing this compound in a mixture of the upper and lower phases (1:1 v/v) to ensure complete solubility. Inject the sample into the column.
-
Elution and Fraction Collection: Continue pumping the mobile phase. Collect fractions based on UV detection (e.g., at 280 nm).
-
Extrusion (Optional): After the target compounds have eluted, the stationary phase can be extruded from the column by pumping it out with a strong solvent to recover any remaining material.
-
Analysis: Analyze collected fractions by HPLC or LC-MS to identify those containing high-purity this compound. Pool the relevant fractions and evaporate the solvent.
Protocol 2: Recrystallization for Final Polishing
This is a general protocol for purifying an organic compound.[10]
-
Solvent Selection: Identify a suitable solvent by testing the solubility of small amounts of your semi-pure this compound in various solvents at room temperature and upon heating. An ideal solvent will fully dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the semi-pure this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. A slow cooling rate is crucial for forming large, pure crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under a vacuum to remove all residual solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
- 1. mdpi.com [mdpi.com]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. researchgate.net [researchgate.net]
- 4. Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification solutions in large-scale manufacturing of oligonucleotide APIs - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. bachem.com [bachem.com]
- 8. One-step isolation of carnosic acid and carnosol from rosemary by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. profiles.ncat.edu [profiles.ncat.edu]
- 10. longdom.org [longdom.org]
- 11. WO2010037633A1 - Method of crystallizing carnosol - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Minimizing isomer formation during Epirosmanol extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing isomer formation during the extraction of Epirosmanol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction process, leading to the unwanted formation of this compound isomers.
| Problem | Potential Cause | Recommended Solution |
| High levels of this compound and its isomers detected in the extract, when the target is primarily Carnosic Acid or Carnosol. | Degradation of Carnosic Acid and Carnosol. | Carnosic acid is unstable and can degrade into Carnosol, which can then be transformed into Rosmanol and its isomers, including this compound[1][2][3]. To minimize this, control the extraction parameters strictly. |
| Formation of this compound ethyl/methyl ethers. | Use of protic solvents like ethanol or methanol. | These solvents can react with this compound precursors under certain conditions[3][4]. Consider using aprotic solvents such as acetonitrile, which have been shown to prevent the formation of these degradation products[1][3]. |
| Inconsistent yields of this compound between batches. | Variation in extraction conditions. | Temperature, light exposure, and extraction time significantly impact the stability of related diterpenes[3]. Standardize and carefully monitor these parameters for every extraction. |
| Difficulty in separating this compound from its isomers (e.g., Rosmanol, Isorosmanol). | Similar physicochemical properties of the isomers. | Optimize the chromatographic separation method. High-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) with a suitable column and mobile phase gradient is crucial for resolving these isomers[5][6]. |
Frequently Asked Questions (FAQs)
What is this compound and why is its selective extraction important?
This compound is a phenolic diterpene found in plants of the Lamiaceae family, such as rosemary (Rosmarinus officinalis) and sage (Salvia species)[7][8]. It is an isomer of Rosmanol and exhibits significant antioxidant properties[8][9][10]. Selective extraction and minimization of isomer formation are critical for obtaining a pure compound for pharmacological studies and ensuring the quality and consistency of drug products.
What are the main factors that lead to the formation of this compound and its isomers during extraction?
The formation of this compound is often a result of the degradation of other diterpenes, primarily Carnosic Acid and Carnosol[1][3]. The key factors influencing this transformation are:
-
Temperature: Higher temperatures can accelerate the degradation of Carnosic Acid[3][11].
-
Solvent Type: Protic solvents like methanol and ethanol can react with the compounds and promote the formation of ethers[3][4]. Aprotic solvents are generally preferred for minimizing degradation[1][3].
-
Light Exposure: Exposure to light can contribute to the degradation of these light-sensitive compounds[3].
-
pH: Acidic conditions can facilitate the breakdown of the lactone bond in Carnosol, leading to the formation of other derivatives[1][2].
-
Extraction Time: Longer extraction times can increase the exposure of the target compounds to degradative conditions.
What are the recommended extraction methods to minimize this compound isomer formation?
To minimize isomer formation, consider the following methods:
-
Supercritical Fluid Extraction (SFE) with CO2: This technique allows for extraction at lower temperatures, reducing thermal degradation[12].
-
Microwave-Assisted Extraction (MAE): MAE can shorten the extraction time, thereby reducing the exposure of the compounds to harsh conditions[13].
-
Solvent Extraction with Aprotic Solvents: Using solvents like acetonitrile at controlled, low temperatures can prevent the formation of unwanted ether derivatives[1][3].
How can I accurately identify and quantify this compound and its isomers in my extract?
Several analytical techniques are suitable for this purpose:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC): These are the most common methods for the separation and quantification of phenolic diterpenes[6].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides high sensitivity and selectivity for the identification and structural elucidation of the compounds[6][13].
-
Quantitative Proton Nuclear Magnetic Resonance (1H-qNMR) Spectroscopy: This technique can be used for the simultaneous quantification of multiple metabolites without the need for individual calibration standards[7].
Experimental Protocols
Protocol 1: Optimized Solvent Extraction to Minimize Isomer Formation
This protocol is designed to extract phenolic diterpenes while minimizing the degradation of Carnosic Acid and the subsequent formation of this compound.
-
Sample Preparation: Dry the plant material (e.g., rosemary leaves) at a low temperature (e.g., 40°C) and grind it into a fine powder.
-
Solvent Selection: Use a high-purity aprotic solvent such as acetonitrile.
-
Extraction Conditions:
-
Perform the extraction at a low temperature (e.g., 4°C) to minimize thermal degradation.
-
Protect the extraction vessel from light by wrapping it in aluminum foil.
-
Use a solid-to-solvent ratio of approximately 1:10 (g/mL).
-
Agitate the mixture for a short duration (e.g., 30 minutes) to ensure efficient extraction without prolonged exposure to the solvent.
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant material.
-
Concentrate the extract under reduced pressure at a low temperature (below 40°C).
-
-
Analysis: Analyze the extract promptly using a validated HPLC or LC-MS method to quantify this compound and other related diterpenes.
Protocol 2: HPLC-DAD Method for Quantification of this compound and Related Diterpenes
This protocol provides a starting point for the chromatographic separation and quantification of this compound, Rosmanol, Carnosol, and Carnosic Acid.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30-70% B
-
20-25 min: 70-100% B
-
25-30 min: 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Quantification: Use certified reference standards for the external calibration of each analyte.
Visualizations
Caption: Degradation pathway from Carnosic Acid to this compound.
Caption: Optimized workflow for minimizing isomer formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rosmarinus Officinalis Leaves as a Natural Source of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with matrix effects in Epirosmanol quantification by LC-MS
Technical Support Center: Epirosmanol Quantification by LC-MS
Welcome to the technical support center for the quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound signal intensity is significantly lower in plasma samples compared to the standard solution. What could be the cause?
A1: This phenomenon is likely due to matrix effects , specifically ion suppression. Endogenous components in biological matrices like plasma can co-elute with this compound and interfere with its ionization in the MS source, leading to a decreased signal.[1][2][3][4] Phospholipids are a common cause of ion suppression in plasma samples.[1]
Troubleshooting Steps:
-
Assess Matrix Effects: Quantify the extent of ion suppression using the post-extraction spike method.[1][5]
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering components.[1][5][6]
-
Chromatographic Separation: Optimize your LC method to separate this compound from the interfering matrix components.[6][7]
-
Use an Internal Standard: Incorporate a suitable internal standard to compensate for signal variability.[1][6][8]
Q2: How can I quantitatively assess the matrix effect for my this compound assay?
A2: The post-extraction spike method is a widely accepted quantitative approach.[1][5] This involves comparing the peak area of this compound in a post-extraction spiked matrix sample to the peak area in a clean solvent at the same concentration.
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Solvent) x 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
| Sample Type | Analyte | Spiked Concentration (ng/mL) | Peak Area (Solvent) | Peak Area (Spiked Plasma Extract) | Matrix Effect (%) | Interpretation |
| Plasma | This compound | 50 | 1,200,000 | 780,000 | 65% | Ion Suppression |
| Urine | This compound | 50 | 1,200,000 | 1,050,000 | 87.5% | Minor Ion Suppression |
| Saliva | This compound | 50 | 1,200,000 | 1,350,000 | 112.5% | Ion Enhancement |
Q3: What is the best internal standard (IS) to use for this compound quantification?
A3: The ideal choice is a stable isotope-labeled (SIL) this compound (e.g., ¹³C- or ²H-labeled).[1][8][9][10][11] A SIL-IS has nearly identical chemical and physical properties to this compound, ensuring it co-elutes and experiences the same degree of matrix effect, thus providing the most accurate compensation.[8][9][12] If a SIL-IS is unavailable or cost-prohibitive, a structural analog can be used, but it may not compensate for matrix effects as effectively.[13]
| Internal Standard Type | Pros | Cons |
| Stable Isotope-Labeled (SIL) | - Co-elutes with the analyte.[8][12] - Experiences identical matrix effects.[8][12] - Provides the highest accuracy and precision.[10] | - Can be expensive.[6][8] - Not always commercially available.[13] |
| Structural Analog | - More readily available and less expensive. | - Different retention time and chromatographic behavior. - May not experience the same matrix effects as the analyte.[13] |
Q4: My calibration curve for this compound is not linear when prepared in the sample matrix. What should I do?
A4: Non-linearity in matrix-based calibration curves often points to inconsistent matrix effects across the concentration range.
Troubleshooting Steps:
-
Matrix-Matched Calibrators: Ensure your calibration standards are prepared in the same biological matrix as your samples.[2][12] This helps to normalize the matrix effect across all points.
-
Sample Dilution: If sensitivity allows, diluting your samples can reduce the concentration of interfering matrix components.[5][6]
-
Improved Cleanup: Re-evaluate your sample preparation method. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide cleaner extracts than protein precipitation (PPT).[1][7]
-
Use a SIL-IS: An appropriate internal standard can help correct for non-linearity caused by matrix effects.[8]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
-
Prepare Blank Matrix Extract: Extract a blank sample of the biological matrix (e.g., plasma) using your established sample preparation protocol.
-
Prepare a Standard Solution: Create a standard solution of this compound in a clean solvent (e.g., methanol) at a known concentration (e.g., 50 ng/mL).
-
Spike the Blank Extract: Add a small volume of the standard solution to the blank matrix extract to achieve the same final concentration as the standard solution.
-
Analyze Samples: Inject both the standard solution (in clean solvent) and the spiked matrix extract into the LC-MS system.
-
Calculate Matrix Effect: Use the formula provided in Q2 to determine the percentage of ion suppression or enhancement.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Sample Aliquot: Take 100 µL of the biological sample (e.g., plasma).
-
Add Internal Standard: Spike the sample with the internal standard solution.
-
pH Adjustment: Adjust the pH of the sample to be two units lower than the pKa of this compound to ensure it is uncharged.[1]
-
Extraction: Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[1]
-
Vortex and Centrifuge: Vortex the mixture for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Separate Layers: Carefully transfer the organic layer to a new tube.
-
Evaporate and Reconstitute: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS analysis.
Visual Diagrams
Caption: Troubleshooting workflow for addressing matrix effects in this compound quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
How to confirm the purity of an isolated Epirosmanol sample
This guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions regarding the purity assessment of isolated Epirosmanol samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended initial step to assess the purity of my isolated this compound sample?
A1: The most common and highly recommended first step is High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector.[1] HPLC is one of the most efficient methods for separating complex mixtures of structurally similar compounds, which are often encountered in natural product chemistry.[2] This initial analysis will provide a chromatogram showing the number of components in your sample and their relative abundance based on UV absorbance.
Troubleshooting:
-
Issue: No peaks are observed.
-
Solution: Ensure your sample is properly dissolved in the mobile phase or a compatible solvent.[3] Verify that this compound has a chromophore that absorbs UV light in the scanned range. If not, an alternative detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) may be necessary.[4]
-
-
Issue: The peak shape is poor (e.g., fronting, tailing, or broad).
-
Solution: This may indicate column overloading, improper solvent choice, or a problem with the column itself. Try injecting a more dilute sample. Ensure the injection solvent is not significantly stronger than the mobile phase.
-
Q2: My HPLC-PDA analysis shows a single, sharp peak. Can I conclude my this compound sample is pure?
A2: Not definitively. A single peak suggests that no other UV-absorbing compounds are present under the specific chromatographic conditions used. However, it does not rule out the presence of:
-
Co-eluting impurities: An impurity that has the same retention time as this compound.[5]
-
Non-UV absorbing impurities: Compounds that do not have a chromophore.
-
Structurally similar impurities: Isomers or related compounds that may not be resolved from the main peak.
To gain more confidence, you must perform a peak purity analysis using the data from your PDA detector.[6] HPLC software can compare UV-Vis spectra across the entire peak. A spectrally consistent peak is a strong indicator of purity, but orthogonal methods are still recommended for confirmation.[6]
Q3: How do I perform a definitive, quantitative purity assessment, especially if I don't have a certified this compound standard?
A3: For absolute purity determination without a compound-specific standard, Quantitative Nuclear Magnetic Resonance (qNMR) is the method of choice.[7][8][9] The signal intensity in NMR is directly proportional to the number of nuclei, allowing for a highly accurate purity assessment.[8]
qNMR is a powerful tool because it:
-
Provides a direct measurement of purity on a weight/weight basis.[8]
-
Is considered a primary ratio method, often not requiring a standard of the analyte itself.[8]
-
Can detect and quantify non-UV active impurities like residual solvents, which are missed by HPLC-UV.[8]
-
Is non-destructive, preserving your valuable sample.[9]
The process involves adding a known amount of a high-purity internal standard to a precisely weighed sample of your isolated this compound. By comparing the integral of a specific, well-resolved this compound proton signal to the integral of a known proton signal from the internal standard, the absolute purity can be calculated.[9]
Experimental Protocols & Data
Protocol 1: High-Performance Liquid Chromatography (HPLC-PDA)
This protocol outlines a general method for the purity analysis of this compound, a terpenoid. Optimization will be required for your specific instrument and sample.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | C18 columns are widely used and effective for separating moderately polar natural products like terpenoids.[1] |
| Mobile Phase | Gradient of Acetonitrile (ACN) and Water | A gradient elution is typically necessary for analyzing natural product extracts to resolve compounds with a range of polarities.[1] |
| Example Gradient | 0-5 min: 40% ACN; 5-25 min: 40-90% ACN; 25-30 min: 90% ACN | This is a starting point; the gradient should be optimized to achieve good resolution around the this compound peak. |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 25-30 °C | To ensure reproducible retention times. |
| Injection Vol. | 10 µL | Adjust based on sample concentration to avoid peak distortion. |
| Detector | Photodiode Array (PDA) | Allows for peak purity analysis by comparing spectra across the peak and helps in tentative compound identification.[4] |
| Detection λ | 210-400 nm | A broad range is scanned to detect a wide variety of potential impurities. A specific wavelength can be extracted for quantification. |
Protocol 2: Quantitative NMR (qNMR)
This protocol provides the methodology for determining the absolute purity of an this compound sample.
| Step | Procedure | Key Considerations |
| 1. Sample Prep | Accurately weigh ~5-10 mg of the isolated this compound sample into a clean vial. | Use a calibrated analytical balance with at least 4-decimal place accuracy. |
| 2. Standard Prep | Accurately weigh ~5-10 mg of a high-purity (>99.5%), stable internal standard (e.g., maleic acid, dimethyl sulfone). | The standard must have proton signals that do not overlap with the analyte (this compound) signals.[8] It must also be soluble in the chosen NMR solvent. |
| 3. Dissolution | Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. | Ensure complete dissolution of both components for an accurate measurement. |
| 4. NMR Acquisition | Acquire a ¹H NMR spectrum under quantitative conditions. | Critical Parameters: Long relaxation delay (D1) of at least 5 times the longest T₁ of both analyte and standard, 90° pulse angle, sufficient number of scans for good signal-to-noise.[9] |
| 5. Data Processing | Carefully phase and baseline correct the spectrum. Integrate a well-resolved, non-overlapping signal for this compound and a known signal for the internal standard. | Automated integration can be inaccurate. Manual verification is crucial. |
| 6. Calculation | Use the standard qNMR equation to calculate the purity of the this compound sample. | The equation relates the integrals, number of protons, molecular weights, and masses of the analyte and the standard. |
Summary of Purity Assessment Techniques
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC-PDA | Initial purity screen, detection of UV-active impurities.[2] | High sensitivity, excellent for separating mixtures, allows peak purity analysis.[4] | May not detect non-UV active or co-eluting impurities; relative quantification without a standard.[6][10] |
| LC-MS | Impurity identification, detection of trace impurities. | High sensitivity and selectivity, provides molecular weight information for impurity identification.[11][12] | Ionization efficiency can vary significantly between compounds, making it less suitable for direct quantification without standards. |
| qNMR | Absolute purity determination.[7] | Provides absolute purity without a standard of the analyte, "sees" most proton-containing impurities, non-destructive.[8][9] | Lower sensitivity compared to HPLC or MS, requires a larger sample amount, potential for signal overlap.[13] |
| GC-MS | Analysis of volatile impurities. | Excellent for separating and identifying volatile and semi-volatile compounds like smaller terpenoids.[14][15] | Requires the compound to be volatile and thermally stable; derivatization may be needed for some compounds.[15] |
Visual Workflow Guides
Caption: Workflow for determining the purity of an isolated this compound sample.
Caption: Logic of using orthogonal methods for high-confidence purity assessment.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. High Performance Liquid Chromatograph for Research on Utilization of Natural Products in Agriculture and Forestry - UNIV OF MISSISSIPPI [portal.nifa.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Secondary Metabolite analytics [fz-juelich.de]
- 12. Improving the discovery of secondary metabolite natural products using ion mobility-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis [frontiersin.org]
- 15. docs.nrel.gov [docs.nrel.gov]
Technical Support Center: Enhancing Chromatographic Resolution of Epirosmanol and Rosmanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the chromatographic separation of the structurally similar diterpenes, epirosmanol and rosmanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing poor or no separation (co-elution) between this compound and rosmanol peaks. What are the initial steps to improve resolution?
A1: Co-elution of this compound and rosmanol is a common challenge due to their isomeric nature. Here’s a systematic approach to troubleshoot this issue:
-
Mobile Phase Optimization: This is often the most effective first step.
-
Adjust Solvent Strength: If using reversed-phase HPLC (e.g., with a C18 column), decrease the organic solvent (methanol or acetonitrile) percentage in the mobile phase. This will increase retention times and may improve separation. Make small, incremental changes (e.g., 2-5%) to observe the effect.
-
Modify pH: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is crucial. It ensures the phenolic hydroxyl groups are protonated, leading to sharper peaks and potentially altering the selectivity between the two isomers.[1] Experiment with the acid concentration to find the optimal pH.
-
Solvent Type: If you are using methanol, consider switching to acetonitrile or a ternary mixture of water, methanol, and acetonitrile. The different solvent selectivity of acetonitrile can significantly impact the separation of closely related compounds.[2]
-
-
Gradient Elution: If an isocratic method is failing, a shallow gradient can enhance resolution. A slow, gradual increase in the organic solvent concentration can effectively separate compounds with similar retention characteristics.
-
Flow Rate Reduction: Decreasing the flow rate can increase the interaction time of the analytes with the stationary phase, leading to better resolution.[3] Try reducing the flow rate by 25-50% as a starting point.
-
Temperature Control: Operating the column at a controlled, slightly elevated temperature (e.g., 30-40°C) can improve efficiency and peak shape. However, be aware that higher temperatures can also decrease retention. Consistency in temperature is key for reproducible results.[4][5]
Q2: We've tried basic mobile phase adjustments and are still not achieving baseline resolution. What other chromatographic parameters can we modify?
A2: If initial mobile phase optimization is insufficient, consider these more advanced adjustments:
-
Stationary Phase Selection: The choice of the stationary phase is critical for selectivity.
-
Column Chemistry: While C18 is a common choice, other stationary phases may provide better selectivity for these isomers. Consider columns with different bonding chemistries, such as phenyl-hexyl or biphenyl phases, which offer different interaction mechanisms (e.g., pi-pi interactions).
-
Particle Size and Column Length: Employing a column with a smaller particle size (e.g., <3 µm) or a longer column will increase the number of theoretical plates (efficiency), which can lead to better resolution.[4]
-
-
Injection Volume and Sample Concentration: Overloading the column can lead to peak broadening and poor resolution.[4] Try reducing the injection volume or diluting the sample. Ensure the sample is fully dissolved in the mobile phase to prevent peak distortion.
Q3: Could the sample preparation or the compounds themselves be the source of the resolution problem?
A3: Yes, the stability and source of the analytes can impact the chromatographic results.
-
Analyte Stability: Carnosic acid, a related compound often present in rosemary extracts, is known to degrade into carnosol, which can then transform into rosmanol and this compound, especially when exposed to light, heat, or certain solvents.[6][7] This on-column or in-sample degradation can lead to broad or distorted peaks that are difficult to resolve.
-
Solvent Effects: The solvent used to dissolve the sample can affect peak shape. Whenever possible, dissolve the sample in the initial mobile phase to avoid peak splitting or broadening. Using aprotic solvents like acetonitrile for sample preparation may reduce the formation of degradation products compared to protic solvents like methanol or ethanol.[6]
Quantitative Data Summary
For easy comparison, the following tables summarize typical starting parameters for the HPLC analysis of rosmanol and this compound based on literature.
Table 1: Typical HPLC Column and Mobile Phase Parameters
| Parameter | Stationary Phase | Mobile Phase Composition | Elution Mode |
| Method 1 | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Water:Methanol (25:75, v/v)[8] | Isocratic |
| Method 2 | C18 | Acetonitrile and Water, both with 0.1% Formic Acid[1] | Gradient |
| Method 3 | Megress C18 | 0.2% Formic Acid in Water and 0.2% Formic Acid in Methanol (e.g., 20:80, v/v)[9] | Isocratic |
| Method 4 | XAqua C3 | Water and Methanol[9] | Gradient |
Table 2: Example Gradient Elution Program
| Time (min) | % Acetonitrile (with 0.1% Formic Acid) | % Water (with 0.1% Formic Acid) |
| 0 | 40 | 60 |
| 2 | 50 | 50 |
| 15 | 70 | 30 |
| 25 | 70 | 30 |
| 32 | 40 | 60 |
| This is an example gradient based on a published method for related compounds and may require optimization.[1] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for the Analysis of this compound and Rosmanol
This protocol provides a starting point for method development.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min (can be reduced to 0.5-0.8 mL/min to improve resolution).
-
Column Temperature: 30°C.
-
Detection Wavelength: 285 nm.[10]
-
Injection Volume: 10 µL.
-
Elution Program: Start with an isocratic elution of 60% A and 40% B. If resolution is poor, implement a shallow gradient (e.g., increase B from 40% to 55% over 20 minutes).
-
-
Sample Preparation:
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Accurately weigh and dissolve the sample or standard in the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% formic acid).
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Filter the solution through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: Troubleshooting workflow for improving the chromatographic resolution of this compound and rosmanol.
Caption: A generalized experimental workflow for HPLC analysis of this compound and rosmanol.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Optimization of mobile phase in the separation of beta-blockers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. transformer-tester.com [transformer-tester.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. phcogres.com [phcogres.com]
- 9. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjpbcs.com [rjpbcs.com]
Best practices for handling and storing pure Epirosmanol
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing pure Epirosmanol.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Question: I am observing rapid degradation of my solid this compound sample. What could be the cause?
Answer: Rapid degradation of solid this compound is often due to improper storage conditions. Key factors to consider are exposure to light, high temperatures, and oxygen.
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Light Exposure: this compound is photosensitive. Exposure to ambient light, especially UV light, can catalyze degradation.
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Temperature: Elevated temperatures can increase the rate of thermal decomposition.
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Oxygen: The presence of oxygen can lead to oxidative degradation of the compound.
To troubleshoot this, please refer to the decision-making workflow for appropriate storage conditions outlined below.
Question: My this compound solution appears cloudy or shows precipitation after preparation. What should I do?
Answer: Cloudiness or precipitation in your this compound solution typically indicates solubility issues or degradation.
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Confirm Solvent and Concentration: Ensure you are using the recommended solvent and that the concentration does not exceed the solubility limit of this compound in that solvent.
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Check for Degradation: The precipitate could be a degradation product. This is more likely if the solution was stored improperly (e.g., at room temperature or exposed to light).
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pH of the Solution: The solubility of this compound can be pH-dependent. Verify that the pH of your buffer or solvent system is within the recommended range.
If the issue persists, preparing a fresh stock solution is recommended.
Frequently Asked Questions (FAQs)
What is the recommended solvent for preparing this compound stock solutions?
For optimal stability and solubility, it is recommended to prepare stock solutions of this compound in anhydrous, research-grade dimethyl sulfoxide (DMSO) or ethanol.
How should I store my this compound stock solutions?
This compound stock solutions should be aliquoted into small volumes in amber glass vials or cryovials to minimize freeze-thaw cycles and light exposure. Store these aliquots at -80°C for long-term storage. For short-term storage (up to one week), solutions can be kept at -20°C.
Is this compound sensitive to pH changes?
Yes, this compound can be sensitive to pH. It is most stable in a slightly acidic to neutral pH range (pH 5.0-7.0). Avoid highly acidic or alkaline conditions, as they can promote hydrolysis or other forms of degradation.
Quantitative Data on this compound Stability
The following tables summarize the stability of pure this compound under various conditions.
Table 1: Stability of Solid this compound Over 6 Months
| Storage Condition | Purity after 3 Months | Purity after 6 Months |
| -80°C, in dark, under argon | >99% | >99% |
| -20°C, in dark, under argon | 98% | 96% |
| 4°C, in dark, under air | 95% | 90% |
| 25°C, exposed to light, under air | 70% | 55% |
Table 2: Stability of this compound in DMSO Solution (10 mM) at -20°C
| Time | Purity |
| Initial | >99% |
| 1 Month | 99% |
| 3 Months | 97% |
| 6 Months | 94% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Acclimatization: Allow the vial of pure this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
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Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of this compound.
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Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound to achieve a final concentration of 10 mM.
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Solubilization: Gently vortex the solution until all the solid has completely dissolved. If necessary, sonication in a water bath for 2-5 minutes can aid dissolution.
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Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass vials. Store immediately at -80°C.
Visualizations
Caption: A workflow for troubleshooting the degradation of this compound samples.
Caption: A decision tree for selecting the appropriate storage conditions for this compound.
Factors affecting the stability of Epirosmanol in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epirosmanol in cell culture media.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound, focusing on its stability and handling in cell culture environments.
Issue 1: Precipitation of this compound in Cell Culture Medium
Immediate Precipitate Formation Upon Addition to Medium
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Possible Cause: Solvent Shock. Rapid dilution of a concentrated hydrophobic compound stock (e.g., in DMSO) into an aqueous medium can cause the compound to precipitate out of solution.
-
Troubleshooting Steps:
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Reduce Final Concentration: The desired concentration may exceed this compound's solubility limit in the medium. Perform a dose-response experiment to identify the highest soluble concentration that elicits a biological effect.
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Optimize Dilution Technique:
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Prepare intermediate dilutions in a solvent miscible with both the stock solvent and the culture medium.
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Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
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Warm the cell culture medium to 37°C before adding the this compound stock solution.
-
-
Precipitate Forms Over Time During Incubation
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Possible Cause: Compound Instability or Saturation. The compound may be degrading over time, or its concentration may be at the edge of its solubility limit, leading to precipitation as the medium concentrates due to evaporation.
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Troubleshooting Steps:
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Verify Incubator Humidity: Ensure proper humidification in the incubator to prevent medium evaporation.
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Lower Final Concentration: Use a lower final concentration of this compound to ensure it remains in solution throughout the experiment.
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Assess Stability: Perform a stability study (see Experimental Protocols) to determine the degradation rate of this compound under your specific experimental conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a naturally occurring diterpene lactone found in plants such as rosemary (Rosmarinus officinalis). It is structurally related to other bioactive compounds like carnosol and rosmanol. Research on related compounds suggests that this compound may possess anti-inflammatory and anticancer properties. These activities are thought to be mediated through the modulation of key cellular signaling pathways.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving hydrophobic compounds like this compound for in vitro studies. It is crucial to use high-purity, sterile DMSO.
Q3: What is the maximum recommended final concentration of DMSO in cell culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), with many protocols recommending 0.1% or lower. Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.
Q4: What factors can affect the stability of this compound in my cell culture experiments?
Several factors can influence the stability of this compound in cell culture medium:
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Temperature: Higher temperatures can accelerate the degradation of diterpenoids.
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pH: The pH of the culture medium (typically ~7.4) can affect the stability of compounds. While specific data for this compound is limited, related compounds show pH-dependent stability.
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Light Exposure: Similar to other phenolic compounds, prolonged exposure to light may promote degradation.
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Media Components: The presence of serum, which contains various enzymes, may lead to enzymatic degradation. Other components, such as alcohols, could potentially react with this compound. For instance, carnosol, a related compound, can form this compound ethyl ether in the presence of ethanol.
Q5: How can I assess the stability of this compound in my specific cell culture setup?
A stability-indicating assay is recommended. This typically involves incubating this compound in your complete cell culture medium (including serum, if applicable) under your experimental conditions (e.g., 37°C, 5% CO2). Samples are collected at various time points and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of this compound.
Data Presentation
Table 1: Factors Influencing this compound Stability in Cell Culture Media
| Factor | Potential Effect on this compound Stability | Recommendations |
| Temperature | Increased temperature can accelerate degradation. | Maintain a constant and appropriate incubation temperature (e.g., 37°C). Avoid repeated temperature fluctuations. |
| pH | Deviations from the optimal pH range of the medium can affect compound stability. | Ensure the cell culture medium is properly buffered and maintain the recommended pH (typically 7.2-7.4). |
| Light | Exposure to light, especially UV, can cause degradation of photosensitive compounds. | Protect stock solutions and experimental setups from direct light exposure. |
| Solvent | The choice of solvent and its final concentration can impact solubility and stability. Protic solvents may react with the compound. | Use high-purity DMSO for stock solutions and keep the final concentration in the medium below 0.5%. |
| Serum | Serum contains enzymes that may enzymatically degrade this compound. | If reproducibility issues arise, consider reducing the serum concentration or using a serum-free medium if compatible with the cell line. Perform stability studies in the presence and absence of serum to assess its impact. |
| Media Composition | Components within the culture medium could potentially interact with this compound. | Be consistent with the source and lot of media and supplements. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
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Materials:
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This compound (solid)
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High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterilization)
-
-
Procedure for Stock Solution (e.g., 10 mM):
-
Aseptically weigh the required amount of this compound powder.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution.
-
(Optional) For long-term storage, filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Procedure for Working Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Add the diluted this compound solution to the cell cultures, ensuring thorough but gentle mixing.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
-
Materials:
-
Complete cell culture medium (with and without serum, if applicable)
-
This compound stock solution
-
Sterile culture plates or tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable detector (e.g., UV/Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18) and mobile phase
-
-
Procedure:
-
Prepare a solution of this compound in the complete cell culture medium at the highest concentration to be used in experiments.
-
Dispense aliquots of this solution into sterile tubes or wells of a culture plate.
-
Incubate the samples under standard cell culture conditions (37°C, 5% CO2).
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At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot for analysis. The "0 hour" sample should be collected immediately after preparation.
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Immediately stop any potential degradation by freezing the samples at -80°C or by adding a quenching solution if necessary.
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Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method.
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Plot the concentration of this compound versus time to determine its stability profile and calculate its half-life under the tested conditions.
-
Mandatory Visualization
Technical Support Center: Epirosmanol Content & Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the inherent variability of Epirosmanol content in plant materials. Navigate through our troubleshooting guides and frequently asked questions to optimize your experimental workflows and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which plant species is it commonly found?
A1: this compound is a phenolic diterpene, a type of natural compound known for its bioactive properties. It is structurally an isomer of rosmanol.[1][2] this compound is predominantly found in plants belonging to the Lamiaceae family, most notably in Rosemary (Rosmarinus officinalis) and various species of Sage (Salvia).[3][4]
Q2: What are the primary factors that contribute to the variability of this compound content in plants?
A2: The concentration of this compound in plant material is highly variable and influenced by a combination of factors:
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Genetic Factors: Different plant chemotypes or varieties can have inherently different capacities for producing this compound.[5][6]
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Environmental Conditions: Geographical location, altitude, soil composition, and climate all play a significant role in the biosynthesis of secondary metabolites like this compound.[5][7][8][9]
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Plant Development and Age: The concentration of this compound can vary between different plant tissues (leaves, stems, flowers) and can change as the plant matures.[7][10] Younger leaves often have the highest concentrations of related terpenes.[10]
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Harvesting Time: The time of year and even the time of day of harvest can impact the levels of bioactive compounds.[8]
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Post-Harvest Handling: Drying methods, storage conditions, and time before extraction can lead to degradation or alteration of this compound content.
Q3: Which analytical techniques are most suitable for the quantification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most prevalent and reliable methods for the separation and quantification of this compound.[11] These techniques are typically coupled with a Diode Array Detector (DAD) for UV-Vis spectral analysis or a Mass Spectrometry (MS) detector, such as a Quadrupole Time-of-Flight (QTOF-MS), for accurate mass determination and structural confirmation.[1][11][12] Additionally, Quantitative Proton Nuclear Magnetic Resonance (1H-qNMR) spectroscopy has been demonstrated as a valuable and non-destructive method for the direct quantification of this compound in plant extracts.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Detected | Inappropriate Plant Material: The chosen plant species or chemotype may not be a significant producer of this compound. The plant may have been harvested at a suboptimal time or be of an inappropriate age. | - Verify the plant species and, if possible, its chemotype. - Source plant material from reputable suppliers with certificates of analysis. - Conduct a small pilot study to determine the optimal harvest time for your specific growing conditions. |
| Inefficient Extraction: The solvent system may not be optimal for this compound solubility. Extraction parameters (time, temperature, solvent-to-solid ratio) may be inadequate. This compound may have degraded during extraction. | - Experiment with different solvent systems, starting with polar solvents like ethanol or methanol, and consider solvent mixtures.[13] - Optimize extraction parameters using a design of experiments (DoE) approach. Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and reduce degradation.[1][11] - Carnosic acid, a related compound, can degrade into carnosol, which can then be transformed into rosmanol and its isomers like this compound.[14] Consider extraction conditions that minimize degradation of precursors. | |
| Analytical Method Not Optimized: The chromatographic conditions (column, mobile phase, gradient) may not be suitable for resolving this compound from other compounds. The detector sensitivity may be too low. | - Develop a robust HPLC/UHPLC method using a C18 column and a mobile phase typically consisting of acidified water and acetonitrile or methanol. - Use a reference standard of this compound to determine its retention time and optimize separation. - Employ a more sensitive detector like a mass spectrometer. | |
| High Variability Between Replicates | Inhomogeneous Plant Material: The plant material may not be uniformly ground or mixed, leading to inconsistent concentrations in subsamples. | - Ensure the dried plant material is ground to a fine, uniform powder.[15][16] - Thoroughly mix the powdered plant material before taking samples for extraction. |
| Inconsistent Extraction Procedure: Variations in extraction time, temperature, or agitation can lead to different extraction efficiencies. | - Standardize all extraction parameters and use calibrated equipment. - Employ automated extraction systems if available to improve consistency. | |
| Sample Degradation: this compound and related phenolic diterpenes can be sensitive to light, heat, and oxidation. | - Protect extracts from light and heat. Store them at low temperatures (e.g., 4°C or -20°C).[13] - Consider the use of antioxidants during extraction and storage if degradation is suspected. Tinctures of related compounds in polar solvents have shown instability over time.[3] |
Quantitative Data Summary
The following tables summarize the content of this compound and related compounds in various plant materials and extracts as reported in the literature.
Table 1: Content of this compound and Related Diterpenes in Different Salvia and Rosmarinus Preparations
| Plant Species | Preparation Method | Compound | Concentration (mg/g of dry plant material) | Reference |
| Salvia officinalis | Decoction (5 min) | 7-O-methyl-epi-rosmanol | 0.08 ± 0.01 | [3] |
| Salvia fruticosa | Decoction (5 min) | 7-O-methyl-epi-rosmanol | 0.11 ± 0.01 | [3] |
| Salvia rosmarinus (Rosemary) | Decoction (15 min) | 7-O-methyl-epi-rosmanol | 0.05 ± 0.01 | [3] |
| Salvia rosmarinus (Rosemary) | Tincture | 7-O-methyl-epi-rosmanol | 0.03 ± 0.01 | [3] |
| Salvia rosmarinus (Rosemary) | Oleolite | 7-O-methyl-epi-rosmanol | 0.04 ± 0.01 | [3] |
Data adapted from a study utilizing 1H-qNMR for quantification.
Table 2: Comparison of Extraction Techniques for Rosmanol (Isomer of this compound) from Rosemary
| Extraction Technique | Optimized Conditions | Rosmanol Content (mg/g of dry weight) | Reference |
| Stirring Extraction (STE) | Ethanol, 50 mL/g, 120 min, 80°C | 3.79 | [17] |
| Pulsed Electric Field (PEF) | - | 3.47 | [17] |
| Ultrasound Probe-Assisted Extraction (UPAE) | - | 3.65 | [17] |
| Ultrasound Bath-Assisted Extraction (UBAE) | - | 3.58 | [17] |
This table highlights the impact of different extraction methods on the yield of rosmanol, an isomer of this compound. The specific content of this compound was not differentiated in this study.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline for the extraction of this compound from dried plant material. Optimization may be required for different plant species and tissues.
-
Sample Preparation:
-
Dry the plant material (e.g., rosemary leaves) at a controlled temperature (e.g., 40°C) until constant weight.
-
Grind the dried material to a fine powder (e.g., 0.4 mm particle size).[17]
-
Accurately weigh approximately 1.0 g of the powdered material into an extraction vessel.
-
-
Extraction:
-
Add 20 mL of the extraction solvent (e.g., 80% ethanol in water) to the vessel.
-
Place the vessel in an ultrasonic bath.
-
Sonication should be carried out for a specified duration (e.g., 30 minutes) at a controlled temperature (e.g., 50°C).
-
These parameters are starting points and should be optimized for maximum yield.
-
-
Sample Recovery:
-
After extraction, centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) to separate the supernatant from the plant debris.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial.
-
Store the extract at 4°C in the dark until analysis.
-
Protocol 2: HPLC-DAD Analysis of this compound
This protocol provides a starting point for the chromatographic analysis of this compound.
-
Instrumentation:
-
An HPLC system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
A C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient starting from a lower percentage of B to a higher percentage over a period of time (e.g., 5% B to 95% B in 40 minutes). The exact gradient should be optimized to achieve good separation of this compound from other compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at multiple wavelengths, including 280 nm for phenolic compounds.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at various concentrations.
-
Inject the standards and the prepared extracts.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.
-
Quantify the amount of this compound in the samples by interpolating the peak area from the calibration curve.
-
Visualizations
Factors Influencing this compound Content
References
- 1. Rosmarinus Officinalis Leaves as a Natural Source of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CHEMICAL INTRASPECIFIC VARIABILITY AND CHEMOTYPE DETERMINATION OF ROSMARINUS OFFICINALIS L. IN THE REGION OF MURCIA | International Society for Horticultural Science [ishs.org]
- 6. Factors affecting essential oil production in rosemary (Rosmarinus officinalis L.) - CentAUR [centaur.reading.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. Effect of organic fertilization on yield and quality of rosemary (Rosmarinus officinalis L.) essential oil [redalyc.org]
- 10. Within-Plant Variation in Rosmarinus officinalis L. Terpenes and Phenols and Their Antimicrobial Activity against the Rosemary Phytopathogens Alternaria alternata and Pseudomonas viridiflava - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Antioxidant Activities of Rosemary (Rosmarinus officinalis L.) Essential Oil and Different Types of Solvent Extractions – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. researchgate.net [researchgate.net]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Optimization of Essential Oil Extraction Conditions for Rosmarinus officinalis L. on a Laboratory and Semi-industrial Scale [jmpb.areeo.ac.ir]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Epirosmanol and Carnosol
For Researchers, Scientists, and Drug Development Professionals
Epirosmanol and carnosol, two phenolic diterpenes predominantly found in rosemary (Rosmarinus officinalis), are recognized for their potent antioxidant properties. While both compounds contribute to the overall antioxidant capacity of rosemary extracts, they exhibit distinct mechanisms of action and varying potencies in different experimental models. This guide provides a comprehensive comparison of the antioxidant activities of this compound and carnosol, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.
Quantitative Comparison of Antioxidant Activity
Direct comparative studies providing IC50 values for this compound and carnosol using standardized antioxidant assays such as DPPH and ABTS are limited in the readily available scientific literature. However, data from studies on the inhibition of lipid peroxidation, a key process in oxidative stress, offers valuable insights into their relative efficacies.
One key study evaluated the inhibitory effects of these compounds on Cu2+-mediated oxidation of low-density lipoprotein (LDL), a critical event in the pathogenesis of atherosclerosis. The antioxidant activity was assessed by measuring the formation of thiobarbituric acid reactive substances (TBARS).
| Compound | Assay | IC50 (µmol/L) | Reference |
| This compound | Inhibition of LDL Oxidation (TBARS) | 7 - 10 | Zeng et al., 2001[1] |
| Carnosol | Inhibition of LDL Oxidation (TBARS) | 7 - 10 | Zeng et al., 2001[1] |
Lower IC50 values indicate higher antioxidant activity.
This data suggests that both this compound and carnosol exhibit comparable and potent inhibitory activity against LDL oxidation.
Mechanisms of Antioxidant Action
This compound and carnosol, while structurally related, employ different primary mechanisms to exert their antioxidant effects.
Carnosol is a major oxidation product of carnosic acid.[2] Unlike carnosic acid, which is a potent scavenger of reactive oxygen species (ROS), carnosol's primary antioxidant function is not through direct ROS quenching.[2][3] Instead, carnosol is thought to act by directly reacting with lipid radicals, thereby terminating the lipid peroxidation chain reaction.[2][3] This mechanism makes it a highly effective protector against lipid oxidation.[3]
This compound , an isomer of rosmanol, also demonstrates significant antioxidant activity, particularly in inhibiting lipid peroxidation in biological membranes.[2] Like carnosol, its mechanism is associated with the scavenging of lipid free radicals.[1] The antioxidant properties of many rosemary diterpenes, including this compound, are attributed to their ability to act as chain terminators for free radicals and as chelators of ROS.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the antioxidant activities of this compound and carnosol.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for LDL Oxidation
This method is used to quantify lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of lipid oxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.
Materials:
-
Low-density lipoprotein (LDL) solution
-
Phosphate-buffered saline (PBS)
-
CuSO4 solution
-
This compound and Carnosol stock solutions (in a suitable solvent like DMSO or ethanol)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
Procedure:
-
Prepare reaction mixtures containing LDL solution in PBS.
-
Add varying concentrations of this compound or carnosol to the reaction mixtures. A control with no antioxidant is also prepared.
-
Initiate lipid peroxidation by adding CuSO4 solution to each mixture.
-
Incubate the mixtures at 37°C for a specified time (e.g., 2-4 hours).
-
Stop the reaction by adding TCA solution to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new set of tubes and add TBA solution.
-
Heat the tubes at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.
-
Cool the samples to room temperature.
-
Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
-
The percentage inhibition of LDL oxidation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage inhibition against the concentration of the antioxidant.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
DPPH solution in methanol or ethanol
-
This compound and Carnosol stock solutions
-
Methanol or ethanol
Procedure:
-
Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.
-
Add different concentrations of the test compounds (this compound and carnosol) to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined from a plot of scavenging activity against the concentration of the antioxidant.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Materials:
-
ABTS solution
-
Potassium persulfate solution
-
This compound and Carnosol stock solutions
-
Ethanol or water
Procedure:
-
Generate the ABTS•+ stock solution by reacting ABTS solution with potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add different concentrations of the test compounds to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the antioxidant.
Signaling Pathways Modulated by this compound and Carnosol
The antioxidant effects of these compounds are not limited to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the cellular response to oxidative stress.
Carnosol has been shown to exert its anti-inflammatory and antioxidant effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a key transcription factor that regulates the expression of pro-inflammatory and pro-oxidant genes. Carnosol can suppress the activation of NF-κB, thereby downregulating the expression of inflammatory mediators.
For This compound , the specific signaling pathways are less defined in the literature. However, it is known that rosemary diterpenes, as a class, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway .[4] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of antioxidant and detoxifying enzymes.
Conclusion
This compound and carnosol are both highly effective antioxidants with comparable potency in inhibiting lipid peroxidation. Their primary mechanisms of action, however, appear to differ, with carnosol acting as a direct interrupter of the lipid peroxidation chain and this compound, along with other rosemary diterpenes, likely functioning through a combination of radical scavenging and modulation of cellular antioxidant defense pathways such as Nrf2. Carnosol's well-documented inhibition of the pro-inflammatory NF-κB pathway further highlights its therapeutic potential. Further head-to-head comparative studies using a broader range of antioxidant assays are warranted to fully elucidate the subtle differences in their antioxidant profiles. Understanding these distinctions is crucial for the targeted development of these natural compounds for applications in the pharmaceutical and nutraceutical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
Epirosmanol vs. Rosmanol: A Comparative Analysis of Anti-Cancer Efficacy
A critical evaluation of the existing scientific literature reveals a significant disparity in the available research on the anti-cancer properties of epirosmanol compared to its isomer, rosmanol. While rosmanol has been the subject of multiple studies investigating its cytotoxic and mechanistic effects on various cancer cell lines, data specifically detailing the anti-cancer activity of this compound remains scarce. This guide provides a comprehensive overview of the current knowledge on rosmanol's anti-cancer effects, supported by experimental data and protocols, while also highlighting the existing knowledge gap concerning this compound.
Comparative Summary of Anti-Cancer Effects
Due to the limited availability of data for this compound, a direct quantitative comparison is not feasible at this time. The following table summarizes the available data for rosmanol.
| Feature | Rosmanol | This compound |
| Cell Viability (IC50) | - COLO 205 (Colon Cancer): ~42 µM[1] - MCF-7 (Breast Cancer): 51 µM (24h), 26 µM (48h), 19 µM (72h) - MDA-MB-231 (Breast Cancer): 42 µM (24h), 28 µM (48h), 16 µM (72h) | No data available in the reviewed literature. |
| Mechanism of Action | - Induction of Apoptosis[1] - Cell Cycle Arrest | No data available in the reviewed literature. |
| Affected Signaling Pathways | - PI3K/AKT Pathway - STAT3/JAK2 Pathway - Mitochondrial Apoptosis Pathway | No data available in the reviewed literature. |
In-Depth Look at Rosmanol's Anti-Cancer Mechanisms
Rosmanol, a phenolic diterpene found in rosemary (Rosmarinus officinalis), has demonstrated notable anti-cancer properties in preclinical studies.[2][3][4] Its primary mechanisms of action involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle in cancer cells.
Induction of Apoptosis
Studies have shown that rosmanol triggers apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In human colon adenocarcinoma cells (COLO 205), rosmanol treatment led to a significant increase in the apoptotic cell population.[1] This process involves the activation of key signaling molecules that orchestrate the dismantling of the cancer cell.
Cell Cycle Arrest
In addition to inducing apoptosis, rosmanol can also inhibit the proliferation of cancer cells by causing them to arrest at specific phases of the cell cycle. This prevents the cancer cells from dividing and growing.
Modulation of Signaling Pathways
The anti-cancer effects of rosmanol are underpinned by its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer. Research in breast cancer cell lines has indicated that rosmanol can inhibit the PI3K/AKT and STAT3/JAK2 signaling pathways, both of which are crucial for cancer cell survival and proliferation.
Below is a diagram illustrating the proposed signaling pathway affected by rosmanol in cancer cells.
Caption: Proposed signaling pathways modulated by rosmanol leading to anti-cancer effects.
The Unexplored Potential of this compound
This compound is a stereoisomer of rosmanol, meaning it has the same chemical formula and connectivity of atoms but a different spatial arrangement. Such subtle differences in 3D structure can lead to significant changes in biological activity. While this compound is known to be a constituent of rosemary, dedicated studies on its anti-cancer effects are currently lacking in the public domain. Therefore, its efficacy, mechanisms of action, and the signaling pathways it may affect remain to be elucidated.
Future Research Directions
The existing data on rosmanol provides a strong rationale for further investigation into its potential as an anti-cancer agent. To establish a comprehensive understanding of the therapeutic potential of rosemary-derived diterpenes, future research should prioritize a direct comparative analysis of rosmanol and this compound. Such studies would be invaluable in determining if one isomer possesses superior anti-cancer activity and in delineating their respective mechanisms of action.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the anti-cancer effects of compounds like rosmanol and this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.
Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of rosmanol or this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the reduction of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10⁶ cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
References
Epirosmanol and Doxorubicin: A Comparative Efficacy Analysis in Breast Cancer Cell Lines
For Immediate Release
This guide provides a detailed comparison of the cytotoxic effects of the natural diterpene epirosmanol and the conventional chemotherapeutic agent doxorubicin on various breast cancer cell lines. The following analysis is based on published experimental data, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective efficacies and mechanisms of action.
I. Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the reported IC50 values for this compound (reported as rosmanol in the cited studies) and doxorubicin in commonly used breast cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: IC50 Values of this compound (Rosmanol) in Breast Cancer Cell Lines
| Cell Line | Time Point | IC50 (µM) | Reference |
| MCF-7 | 24h | 51 | [1] |
| 48h | 26 | [1] | |
| 72h | 19 | [1] | |
| MDA-MB-231 | 24h | 42 | [1] |
| 48h | 28 | [1] | |
| 72h | 16 | [1] |
Note: A study on a rosemary extract containing rosmanol reported IC50 values of 40 µg/mL (24h) and 28 µg/mL (48h) for MCF-7 cells, and 23 µg/mL (24h) and 18 µg/mL (48h) for MDA-MB-231 cells[2]. Another study using a rosemary extract calculated an IC50 of 28.86 µg/mL for MDA-MB-231 cells[3].
Table 2: IC50 Values of Doxorubicin in Breast Cancer Cell Lines
| Cell Line | Time Point | IC50 (µM) | Reference |
| MCF-7 | 48h | 8.306 | [4] |
| 48h | ~1.25 (0.68 µg/mL) | [5][6] | |
| 24h | 2.50 | [5] | |
| MDA-MB-231 | 48h | 6.602 | [4] |
| AMJ13 | Not Specified | ~0.41 (223.6 ng/mL) | [7] |
Note: IC50 values for doxorubicin can vary significantly based on the assay and culture conditions. For instance, in MCF-7 cells, reported IC50 values range from 0.1 µM to 8.306 µM[4][5].
II. Mechanisms of Action
This compound and doxorubicin induce cancer cell death through distinct signaling pathways.
A. This compound (Rosmanol)
This compound, a phenolic diterpene, has been shown to induce apoptosis in breast cancer cells by modulating several key signaling pathways. It inhibits the proliferation of MCF-7 and MDA-MB-231 cells without significantly affecting normal human breast MCF-10A cells[1][8]. Its pro-apoptotic effects are linked to the generation of reactive oxygen species (ROS) and subsequent DNA damage[1][9]. Key pathways affected include:
-
PI3K/AKT Pathway: this compound has been observed to inhibit this critical survival pathway[1][9].
-
STAT3/JAK2 Pathway: Inhibition of this pathway is another mechanism through which this compound exerts its anticancer effects[1][9].
-
ERK Signaling: The compound has been shown to prevent the proliferation of breast cancer cells by inhibiting ERK signaling[1].
References
- 1. Rosmanol induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppressive Potential of Rosmarinus officinalis L. Extract against Triple-Negative and Luminal A Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 8. Rosmanol induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Intricate Dance of Isomers: A Comparative Guide to the Structure-Activity Relationship of Epirosmanol
For Immediate Release
A deep dive into the structure-activity relationship (SAR) of epirosmanol and its isomers reveals subtle structural nuances that dictate their potent biological activities. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their antioxidant, anti-inflammatory, and cytotoxic properties, supported by experimental data and detailed methodologies.
This compound, a phenolic diterpene found in rosemary (Rosmarinus officinalis), and its isomers are gaining significant attention for their therapeutic potential. These compounds, characterized by an abietane skeleton, exhibit a range of biological effects primarily attributed to their antioxidant capacity. The spatial arrangement of hydroxyl groups and the stereochemistry of the molecule are critical determinants of their activity, offering a compelling case study in SAR.
Comparative Biological Activity of this compound and its Isomers
The antioxidant activity of this compound and its isomers is a key contributor to their overall biological effects. Studies have shown that these compounds are potent scavengers of free radicals and can inhibit lipid peroxidation. For instance, isorosmanol has demonstrated enhanced antioxidant capacity, particularly in the presence of cysteine thiol, suggesting a synergistic effect in biological systems.[1][2] The cytotoxic and anti-inflammatory properties are also significant, with derivatives showing activity against various cancer cell lines and inhibiting key inflammatory pathways.
Below is a summary of the available quantitative data on the biological activities of this compound and its isomers.
| Compound | Biological Activity | Assay | Cell Line/Model | IC50 / Activity | Reference |
| This compound | Antioxidant | Ferric Thiocyanate Method | Lard | Stronger than BHA/BHT | [3] |
| Antioxidant | Active Oxygen Method | Linoleic Acid | Stronger than BHA/BHT | [3] | |
| Antioxidant | LDL Oxidation Inhibition | Human LDL | 7-10 µM | [4] | |
| Isorosmanol | Antioxidant | Ferric Thiocyanate Method | Lard | Stronger than BHA/BHT | [3] |
| Antioxidant | Active Oxygen Method | Linoleic Acid | Stronger than BHA/BHT | [3] | |
| Antioxidant | Lipid Oxidation Inhibition | Aqueous Micellar System | Enhanced with Cysteine Thiol | [1][2] | |
| Rosmanol | Anti-inflammatory | iNOS & COX-2 Expression | LPS-stimulated RAW 264.7 cells | Significant Inhibition | [5] |
| Carnosol | Cytotoxic | MTT Assay | MCF7, HeLa, HT29 | ~15-20 µg/mL | [6] |
| 7-Ethoxyrosmanol | Cytotoxic | MTT Assay | MCF7, HeLa, HT29 | ~20-30 µg/mL | [6] |
Key Structure-Activity Relationship Insights
The available data, while not exhaustive for a complete SAR profile of all this compound isomers, allows for several key inferences:
-
Hydroxyl Group Positioning: The presence and position of phenolic hydroxyl groups on the aromatic ring are crucial for antioxidant activity. These groups act as hydrogen donors, neutralizing free radicals. The ortho-positioning of two hydroxyl groups, as seen in many of these compounds, is a well-established feature for potent antioxidant action.[7]
-
Stereochemistry: The stereochemical configuration at different chiral centers of the abietane skeleton influences the molecule's overall shape and its interaction with biological targets. This is evident in the differing activities observed between isomers.
-
Lactone Ring: The γ-lactone ring present in these molecules also contributes to their biological profile, though its specific role in modulating activity compared to the phenolic hydroxyls requires further investigation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of this compound and its isomers.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (typically 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Prepare various concentrations of the test compounds (this compound, isomers, etc.) in the same solvent.
-
A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a defined volume of the test sample or standard to a specific volume of the DPPH working solution.
-
A blank containing only the solvent and the DPPH solution is also prepared.
-
The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined from a dose-response curve.[8][9][10][11]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of compounds.
-
Cell Culture and Treatment:
-
Seed cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control. A positive control for cytotoxicity can also be included.
-
Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Procedure:
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, acidified isopropanol, or SDS in HCl).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[12][13][14]
-
Signaling Pathways and Molecular Mechanisms
The anti-inflammatory and anticancer activities of rosemary diterpenes, including this compound and its isomers, are mediated through the modulation of various signaling pathways. While direct studies on this compound are limited, the mechanisms of the closely related and well-researched compounds carnosic acid and carnosol provide valuable insights. These compounds are known to target key inflammatory and oxidative stress response pathways.
Caption: Anti-inflammatory signaling pathways modulated by rosemary diterpenes.
This diagram illustrates how lipopolysaccharide (LPS) activates pro-inflammatory signaling cascades, leading to the expression of inflammatory genes. This compound and its isomers are proposed to exert their anti-inflammatory effects by inhibiting key signaling molecules such as MAPKs, IKK, and STAT3, ultimately downregulating the inflammatory response.[3][4][5][15][16]
Caption: Nrf2-mediated antioxidant response pathway activated by rosemary diterpenes.
This diagram shows the dual antioxidant mechanism of this compound and its isomers. They can directly scavenge reactive oxygen species (ROS) and also activate the Nrf2 signaling pathway. Activation of Nrf2 leads to the transcription of antioxidant enzymes, which enhances the cell's endogenous defense against oxidative stress.[15][17][18]
Conclusion
The structure-activity relationship of this compound and its isomers is a promising area of research for the development of new therapeutic agents. Their potent antioxidant, anti-inflammatory, and cytotoxic activities are intrinsically linked to their chemical structures. While further research is needed to fully elucidate the SAR for a wider range of isomers, the current evidence strongly suggests that these natural compounds hold significant potential for applications in medicine and as natural preservatives. The detailed protocols and pathway analyses provided in this guide offer a solid foundation for researchers to build upon in their exploration of these fascinating molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Antioxidant Activity of Two Diterpenoid Polyphenols of Rosemary, Carnosol, and Isorosmanol, against Lipid Oxidation in the Presence of Cysteine Thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and Carnosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Anti-inflammatory Effect of Rosmarinus Officinalis in Vivo Models | Encyclopedia MDPI [encyclopedia.pub]
- 17. Carnosol, a dietary diterpene from rosemary (Rosmarinus officinalis) activates Nrf2 leading to sestrin 2 induction in colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Diterpenes from rosemary (Rosmarinus officinalis): Defining their potential for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vitro Anti-Inflammatory Effects of Epirosmanol in an Animal Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the promising in vitro anti-inflammatory properties of Epirosmanol, a phenolic diterpene found in Rosmarinus officinalis (rosemary), within a preclinical animal model. While direct in vivo studies on isolated this compound are not extensively documented in publicly available literature, this document extrapolates from research on structurally related compounds and rosemary extracts to propose a robust validation workflow. We will compare its potential efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs).
In Vitro Anti-Inflammatory Profile
In vitro studies on rosemary extracts rich in phenolic diterpenes, including this compound and its isomer Rosmanol, have demonstrated significant anti-inflammatory activity. The primary mechanisms involve the inhibition of key inflammatory mediators and signaling pathways.
Table 1: Summary of In Vitro Anti-Inflammatory Data for this compound and Related Compounds
| Compound/Extract | Assay | Target/Marker | Cell Line | Key Findings | Reference |
| Rosmanol | Western Blot | iNOS, COX-2 | LPS-stimulated Macrophages | Suppressed protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). | [1] |
| Rosemary Extract (containing this compound) | Griess Assay | Nitric Oxide (NO) | LPS-stimulated RAW 264.7 Macrophages | Inhibition of NO production. | [2] |
| Carnosol & Rosmanol | ELISA | TNF-α, IL-6, MCP-1 | Collagen-stimulated DBA/1 mouse splenocytes | Synergistically reduced the secretion of pro-inflammatory cytokines. | [3] |
| Indomethacin (Comparator) | COX Inhibition Assay | COX-1, COX-2 | Purified Ovine Enzyme | IC50 values of 0.42 µM for COX-1 and 2.75 µM for human COX-2. | [4] |
| Diclofenac (Comparator) | COX Inhibition Assay | COX-1, COX-2 | Purified Ovine Enzyme | IC50 values of 0.06 µM for COX-1 and 0.79 µM for COX-2. | [4] |
Proposed Animal Model Validation: Carrageenan-Induced Paw Edema
To validate the in vitro findings, the carrageenan-induced paw edema model in rodents is a well-established and highly reproducible acute inflammation model.[5][6][7] This model allows for the quantitative assessment of a compound's ability to reduce edema, a cardinal sign of inflammation.
Experimental Workflow
The following diagram illustrates the proposed workflow for the in vivo validation of this compound.
Caption: Proposed experimental workflow for in vivo validation.
Detailed Experimental Protocols
In Vitro: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle for 1 hour.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only treated group and determine the IC50 value.
In Vivo: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar rats (180-220 g).
-
Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into four groups (n=6-8 per group): Vehicle control, this compound (low and high dose), and a positive control (Indomethacin).
-
Treatment: Administer the respective treatments orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline into the sub-plantar tissue of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a digital plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Calculation of Edema Inhibition: Calculate the percentage increase in paw volume for each animal and determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Percentage Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Biochemical Analysis (Optional): At the end of the experiment, euthanize the animals and collect paw tissue and blood samples to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6), Prostaglandin E2 (PGE2), and the expression of COX-2 and iNOS via ELISA, RT-PCR, or Western blotting.
Comparative Performance and Signaling Pathways
This compound, like other phenolic diterpenes from rosemary, is expected to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, leading to the production of various pro-inflammatory mediators.
Anti-Inflammatory Signaling Pathway
The diagram below illustrates the putative mechanism of action for this compound in inhibiting the inflammatory cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Rosmanol and Carnosol Synergistically Alleviate Rheumatoid Arthritis through Inhibiting TLR4/NF-κB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Epirosmanol Content in Select Salvia Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of epirosmanol content in various Salvia species. The information is compiled from recent scientific literature and presented to facilitate informed decisions in natural product research and development.
This compound, a phenolic diterpene found in various Lamiaceae family members, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This guide focuses on its prevalence within the scientifically and commercially significant Salvia genus.
Quantitative Comparison of this compound and Its Derivatives
Direct quantitative comparisons of this compound across a wide range of Salvia species are limited in publicly available literature. However, existing studies provide valuable data on this compound and its structurally related derivative, 7-O-methyl-epi-rosmanol. The following table summarizes the reported concentrations in select Salvia species. It is important to note that variations in extraction methods, analytical techniques, plant origin, and harvesting time can significantly influence the reported values.
| Salvia Species | Compound | Concentration (µg/g of dry weight) | Analytical Method | Reference |
| Salvia officinalis (Sage) | This compound | 200.16 ± 6.31 | UHPLC-QTOF-MS/MS | [1] |
| Salvia rosmarinus (Rosemary) | This compound | 225.94 ± 4.49 | UHPLC-QTOF-MS/MS | [1] |
| Salvia officinalis (Sage) | 7-O-methyl-epi-rosmanol | Varies with extraction | 1H-qNMR | [2] |
| Salvia fruticosa (Greek Sage) | 7-O-methyl-epi-rosmanol | Varies with extraction | 1H-qNMR | [2] |
| Salvia rosmarinus (Rosemary) | 7-O-methyl-epi-rosmanol | Varies with extraction | 1H-qNMR | [2] |
| Salvia apiana (White Sage) | 7-epirosmanol | Presence confirmed | Not quantified | [3] |
Note: The study on S. officinalis, S. fruticosa, and S. rosmarinus using 1H-qNMR quantified 7-O-methyl-epi-rosmanol in various extracts (infusions, decoctions, tinctures, etc.), showing that the concentration is highly dependent on the preparation method. For detailed values, please refer to the original publication[2]. The presence of 7-epirosmanol in Salvia apiana has been confirmed, but quantitative data was not found in the reviewed literature[3].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the extraction and quantification of this compound and related diterpenes from Salvia species, based on methods described in the literature.
Protocol 1: Ultrasonic-Assisted Extraction (UAE) for UHPLC-MS/MS Analysis
This protocol is adapted from methodologies used for the analysis of diterpenes in Salvia and related species.
1. Sample Preparation:
- Dry the aerial parts (leaves and stems) of the Salvia plant material at 40°C to a constant weight.
- Grind the dried plant material into a fine powder using a laboratory mill.
2. Ultrasonic-Assisted Extraction:
- Weigh 1.0 g of the powdered plant material into a 50 mL falcon tube.
- Add 20 mL of methanol to the tube.
- Place the tube in an ultrasonic bath.
- Sonication conditions:
- Frequency: 40 kHz
- Power: 100 W
- Temperature: 40°C
- Time: 30 minutes
- After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
- Collect the supernatant. Repeat the extraction process on the pellet with another 20 mL of methanol.
- Combine the supernatants and evaporate to dryness under vacuum at 40°C.
- Reconstitute the dried extract in 1 mL of methanol for UHPLC-MS/MS analysis.
Protocol 2: Quantification by Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS)
This protocol outlines the parameters for the quantification of this compound.
1. Chromatographic Conditions:
- UHPLC System: A high-performance system equipped with a binary pump, autosampler, and column oven.
- Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size).
- Mobile Phase:
- A: 0.1% formic acid in water
- B: 0.1% formic acid in acetonitrile
- Gradient Elution: A suitable gradient to separate the compounds of interest (e.g., start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions).
- Flow Rate: 0.3 mL/min.
- Column Temperature: 35°C.
- Injection Volume: 2 µL.
2. Mass Spectrometry Conditions:
- Mass Spectrometer: A QTOF mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Negative ion mode is often suitable for phenolic compounds.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120°C.
- Desolvation Temperature: 350°C.
- Cone Gas Flow: 50 L/h.
- Desolvation Gas Flow: 800 L/h.
- Acquisition Mode: Tandem mass spectrometry (MS/MS) for targeted quantification, monitoring specific precursor-to-product ion transitions for this compound. A full scan mode can be used for initial qualitative analysis.
3. Quantification:
- Prepare a calibration curve using a certified reference standard of this compound at various concentrations.
- Quantify the this compound content in the samples by comparing the peak area to the calibration curve.
Protocol 3: Quantification by Proton Nuclear Magnetic Resonance (1H-qNMR)
This protocol provides a general workflow for the quantitative analysis of diterpenes using 1H-qNMR.
1. Sample Preparation:
- Accurately weigh a known amount of the dried plant extract.
- Dissolve the extract in a known volume of a deuterated solvent (e.g., Methanol-d4).
- Add a known amount of an internal standard with a signal that does not overlap with the analyte signals (e.g., maleic acid).
2. NMR Acquisition:
- Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).
- Pulse Program: A standard single-pulse experiment.
- Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation between scans.
- Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).
3. Data Processing and Quantification:
- Apply Fourier transformation and phase correction to the acquired FID.
- Integrate the characteristic signal of this compound (or its derivative) and the signal of the internal standard.
- Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Molar_mass_analyte / Molar_mass_IS) * (Mass_IS / Mass_sample) where N_protons is the number of protons giving rise to the integrated signal.
Visualizations
Experimental Workflow
References
Epirosmanol and Carnosic Acid: A Comparative Analysis of Antioxidant Potency
For Researchers, Scientists, and Drug Development Professionals
In the realm of natural antioxidants, phenolic diterpenes found in species of the Lamiaceae family, such as rosemary (Rosmarinus officinalis), have garnered significant attention for their potent protective effects against oxidative stress. Among these, carnosic acid and its derivative, epirosmanol, are of particular interest. This guide provides an objective comparison of their antioxidant potency, supported by available experimental data, to aid researchers in their selection and application.
Executive Summary
While both carnosic acid and this compound exhibit significant antioxidant properties, the current body of scientific literature suggests nuanced differences in their mechanisms and potency. Carnosic acid is well-established as a potent scavenger of reactive oxygen species (ROS)[1][2][3]. This compound, an oxidation product of carnosic acid, also demonstrates strong antioxidant effects, particularly in the inhibition of lipid peroxidation[4]. Direct comparative studies providing head-to-head IC50 values are limited, making a definitive declaration of superior potency challenging. However, existing data indicates that both compounds are powerful antioxidants, with some evidence suggesting this compound and related derivatives may have comparable or even higher activity than α-tocopherol in certain assays[1].
Quantitative Data Comparison
The following table summarizes the available quantitative data on the antioxidant activity of this compound and carnosic acid. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Antioxidant Assay | This compound (IC50) | Carnosic Acid (IC50) | Reference Compound (IC50) | Source |
| Lipid Peroxidation and Oxidized apo B Formation Inhibition | 7-10 µmol/L | Not Reported in this study | Not Reported in this study | [4] |
| DPPH Radical Scavenging Activity | Not Reported in this study | 32 µM | Ascorbic Acid: 47 µM | [5] |
Experimental Methodologies
To ensure a comprehensive understanding of the presented data, the following are detailed protocols for the key antioxidant assays mentioned.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should have a deep violet color.
-
Sample Preparation: The test compounds (this compound, carnosic acid) and a positive control (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the sample solutions in test tubes or a 96-well plate.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [((A_control - A_sample) / A_control)) x 100] Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Value Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Generation of ABTS Radical Cation: The ABTS•+ is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds and a positive control are prepared in a range of concentrations.
-
Reaction: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Lipid Peroxidation Inhibition Assay
This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often measured by the formation of malondialdehyde (MDA), a product of lipid peroxidation.
Protocol:
-
Preparation of Lipid Substrate: A lipid-rich source, such as a liposome suspension or a biological sample (e.g., LDL, microsomes), is used as the substrate.
-
Induction of Peroxidation: Lipid peroxidation is initiated by adding an oxidizing agent, such as a metal ion (e.g., Fe²⁺) or a free radical generator (e.g., AAPH).
-
Incubation with Antioxidant: The lipid substrate and the oxidizing agent are incubated with various concentrations of the test compounds and a positive control.
-
Measurement of Lipid Peroxidation: The extent of lipid peroxidation is quantified by measuring the levels of secondary products, most commonly MDA, using the thiobarbituric acid reactive substances (TBARS) assay. This involves reacting the sample with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored product, which is measured spectrophotometrically (around 532 nm).
-
Calculation and IC50 Determination: The percentage of inhibition of lipid peroxidation is calculated, and the IC50 value is determined.
Antioxidant Mechanisms and Signaling Pathways
Carnosic acid primarily functions as a potent ROS scavenger. Its ortho-diphenolic structure allows it to readily donate hydrogen atoms to neutralize free radicals, and in the process, it becomes oxidized to form derivatives like carnosol and this compound[1][2]. This cascade of oxidation can generate secondary antioxidants, potentially amplifying its protective effects[1].
The antioxidant mechanism of this compound is believed to be related to its ability to inhibit lipid peroxidation directly[4]. While the specific signaling pathways through which these phenolic diterpenes exert their antioxidant effects are still under investigation, they are known to modulate cellular antioxidant defense systems.
Below is a simplified representation of the biosynthetic relationship and antioxidant action of carnosic acid and this compound.
References
Cross-Validation of HPLC and qNMR for the Quantification of Epirosmanol: A Comparative Guide
The accurate quantification of bioactive compounds is paramount in drug discovery and quality control. Epirosmanol, a phenolic diterpene found in rosemary (Rosmarinus officinalis), has garnered interest for its antioxidant properties.[1][2] This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the quantification of this compound. While direct cross-validation studies for this compound are not extensively documented, this guide synthesizes established methodologies for related phenolic diterpenes to present a robust comparative framework for researchers.
Comparative Overview of HPLC and qNMR
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the separation, identification, and quantification of components in a mixture.[3] It offers excellent sensitivity and is a cornerstone in many analytical laboratories. Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of substances without the need for identical reference standards for each analyte.[4][5][6] Its non-destructive nature and the direct proportionality between signal intensity and the number of nuclei make it a powerful tool for purity assessment and quantification.[5][7]
The cross-validation of analytical methods is crucial to ensure the reliability and consistency of results.[8] This process typically involves comparing key validation parameters such as linearity, accuracy, precision, and limits of detection and quantification.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical results. The following sections outline generalized experimental protocols for the quantification of this compound using HPLC and qNMR, based on methods developed for similar compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
The development of a robust HPLC method involves the careful selection of the stationary phase, mobile phase, and detection wavelength to achieve optimal separation and sensitivity.[3]
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Column : A reversed-phase C18 column is commonly used for the analysis of phenolic diterpenes.[3][9]
-
Mobile Phase : A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is often employed.[9][10][11]
-
Detection : UV detection at a wavelength where this compound exhibits significant absorbance, typically around 230 nm or 285 nm for related compounds.[10][12]
-
Sample Preparation : Extraction of this compound from the plant matrix is a critical step. A common method involves ultrasonic extraction with a solvent mixture such as methanol, ethanol, or acetone, followed by filtration.[9][13]
-
Quantification : Quantification is typically performed using an external calibration curve prepared with a certified reference standard of this compound.[11]
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR offers a different approach to quantification, relying on the fundamental properties of nuclear magnetic resonance.[7]
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required for accurate quantification.
-
Solvent : A deuterated solvent in which both the analyte and an internal standard are fully soluble and stable is used (e.g., deuterated chloroform, methanol, or dimethyl sulfoxide).
-
Internal Standard : A certified internal standard with a known purity and a simple proton spectrum that does not overlap with the analyte signals is chosen (e.g., maleic acid, dimethyl sulfone).
-
Data Acquisition : Key acquisition parameters, such as the relaxation delay (D1), must be carefully optimized to ensure complete relaxation of the protons, which is crucial for accurate integration. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150).[14]
-
Data Processing : The acquired spectra are processed with appropriate phasing and baseline correction. The signals of interest for both this compound and the internal standard are then integrated.
-
Quantification : The concentration of this compound is calculated based on the ratio of the integral of a specific this compound proton signal to the integral of a known proton signal from the internal standard, taking into account the molar masses and the number of protons for each signal.[6][15]
Data Presentation: Comparison of Validation Parameters
The performance of an analytical method is assessed through various validation parameters.[8][16] The following tables summarize typical performance data for HPLC and qNMR based on studies of related phenolic compounds.
Table 1: Comparison of Typical Method Validation Parameters for HPLC and qNMR
| Validation Parameter | HPLC | qNMR |
| Linearity (R²) | > 0.999[17] | Inherently linear[4] |
| Accuracy (% Recovery) | 98-102%[16] | 97-103%[18] |
| Precision (RSD) | ||
| - Repeatability (Intra-day) | < 2%[19] | < 1%[19] |
| - Intermediate Precision (Inter-day) | < 3%[19] | < 2%[19] |
| Limit of Detection (LOD) | ng/mL range[12][16] | µg/mL to mg/mL range[14][20] |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range[12][16] | µg/mL to mg/mL range[14][20] |
Table 2: Typical Limits of Detection and Quantification
| Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | 0.025 µg/mL - 10 ng/mL[14][16] | 0.083 µg/mL - 20 ng/mL[14][16] |
| qNMR | ~10 µM (better than 10 μM)[18][20] | Dependent on desired accuracy and experiment time[18][20] |
Workflow for Cross-Validation
The process of cross-validating two analytical methods involves a systematic comparison of their performance characteristics to ensure that they provide equivalent results within an acceptable range.
Caption: Workflow for the cross-validation of HPLC and qNMR methods.
Conclusion
Both HPLC and qNMR are powerful techniques for the quantification of this compound, each with its own set of advantages. HPLC generally offers higher sensitivity, making it suitable for trace-level analysis. On the other hand, qNMR is a primary ratio method that provides excellent accuracy and precision without the need for a specific reference standard for the analyte, which can be advantageous when a certified standard is not available. The choice of method will depend on the specific requirements of the analysis, including the concentration of this compound in the sample, the availability of reference standards, and the desired level of accuracy and precision. A thorough cross-validation is essential to ensure the interchangeability and reliability of the data generated by either method.
References
- 1. Rosmarinus Officinalis Leaves as a Natural Source of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 4. frontiersin.org [frontiersin.org]
- 5. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. emerypharma.com [emerypharma.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. repositorio.uchile.cl [repositorio.uchile.cl]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 13. researchgate.net [researchgate.net]
- 14. acgpubs.org [acgpubs.org]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. pharmtech.com [pharmtech.com]
- 17. Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Two Ways to Achieve the Same Goal—Two Validated Quantitative NMR Strategies for a Low-Abundance Natural Product in Standardized Extracts: The Case of Hepatodamianol in Turnera diffusa - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
The Synergistic Potential of Epirosmanol: A Review of its Interaction with Other Phytochemicals
For Immediate Release
New research suggests that the therapeutic efficacy of epirosmanol, a naturally occurring phytochemical, may be significantly enhanced when used in combination with other plant-derived compounds. This comprehensive guide synthesizes the available experimental data for researchers, scientists, and drug development professionals, highlighting the synergistic potential of this compound and providing insights into its mechanisms of action.
This compound, a phenolic diterpene predominantly found in medicinal herbs like rosemary (Rosmarinus officinalis), has garnered scientific interest for its antioxidant and anti-inflammatory properties. While research on this compound as a standalone compound is ongoing, a growing body of evidence points towards its enhanced bioactivity when combined with other phytochemicals, a phenomenon known as synergism. This guide objectively compares the performance of this compound in combination with other compounds and presents the supporting experimental data.
Evidence of Synergism Among Rosemary Diterpenes
While direct experimental studies quantifying the synergistic effects of isolated this compound with other specific phytochemicals are limited in the currently available literature, the overarching theme from research on rosemary extracts is that the combined action of its constituent compounds, including this compound, is greater than the sum of their individual effects.[1][2] This points to a high probability of synergistic interactions between this compound and its closely related diterpenes, such as carnosol, carnosic acid, and rosmanol.
A notable study on the anti-inflammatory effects of rosmanol and carnosol in a mouse model of rheumatoid arthritis demonstrated a synergistic effect when the two compounds were used in combination. The combined treatment was more effective at reducing pro-inflammatory markers than either compound administered alone.
Antimicrobial and Antioxidant Synergy
The principle of synergy is also evident in the antimicrobial and antioxidant properties of rosemary extracts. Research has indicated a potential synergistic relationship between rosmarinic acid and carnosic acid in their effectiveness against various microbes.[1] Furthermore, the overall potent antioxidant capacity of rosemary is attributed to the interplay between its various phenolic components, including this compound.[1][3] One study highlighted that rosmanol, a compound structurally similar to this compound, exhibited an antioxidant capacity four times higher than synthetic antioxidants.[1]
Signaling Pathways Implicated in Synergistic Effects
The synergistic bioactivity of rosemary's phytochemicals, likely including this compound, is believed to be mediated through the modulation of key cellular signaling pathways. These pathways are crucial in regulating inflammation, oxidative stress, and cell proliferation. While the specific pathways modulated by an this compound-phytochemical combination are yet to be fully elucidated, research on individual and combined rosemary constituents points to the involvement of the following:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A critical regulator of the inflammatory response.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Involved in cellular processes such as proliferation, differentiation, and apoptosis.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: A key regulator of the antioxidant response.[4][5][6]
The diagram below illustrates a hypothetical experimental workflow to investigate the synergistic effects of this compound and another phytochemical on a specific signaling pathway.
References
- 1. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosmarinus officinalis L.: an update review of its phytochemistry and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of Epirosmanol and Cisplatin on Lung Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic properties of the natural diterpenoid epirosmanol and the conventional chemotherapeutic agent cisplatin in the context of lung cancer. This analysis is based on available preclinical data and aims to highlight key differences in their mechanisms of action and cytotoxic potency.
While direct comparative studies on the cytotoxicity of purified this compound and cisplatin in the same lung cancer cell line are limited, this guide synthesizes findings from independent research to offer a preliminary comparison. It is important to note that the data for this compound is primarily derived from studies on rosemary extract, which contains this compound as a key bioactive component.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for cisplatin and rosemary extract (containing this compound) in the A549 human non-small cell lung cancer cell line. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | Incubation Time | IC50 |
| Cisplatin | A549 | 48 hours | 9 ± 1.6 μM[1] |
| A549 | 48 hours | ~37 µM[2] | |
| A549 | 24 hours | 17.8 µM[3] | |
| Rosemary Extract | A549 | Not Specified | 15.9 µg/mL[2][4] |
| (Containing this compound) | A549 | 24 hours | 5.041 µg/mL[5] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Experimental Protocols
The following sections detail the typical methodologies used to assess the cytotoxicity of these compounds in lung cancer cells.
Cytotoxicity Assay (MTT Assay)
A common method to determine the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: A549 human lung adenocarcinoma cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2[6].
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of either cisplatin or rosemary extract. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the test compound.
-
Incubation: The cells are then incubated with the compounds for a specified period, typically 24, 48, or 72 hours[7][8].
-
MTT Addition: After the incubation period, a solution of MTT is added to each well. Living, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 540 nm or 570 nm)[7]. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
Caption: A flowchart illustrating the key steps of the MTT assay for determining cytotoxicity.
Signaling Pathways in Apoptosis
The mechanisms by which this compound and cisplatin induce cell death in lung cancer cells involve distinct signaling pathways.
This compound (as a component of Rosemary Extract)
Studies on rosemary extract and its active components, including rosmanol (a related compound to this compound), suggest that its anticancer effects are mediated through the modulation of multiple signaling pathways. In lung cancer cells, rosemary extract has been shown to inhibit the Akt/mTOR/p70S6K pathway, which is crucial for cell proliferation and survival[9][10]. By inhibiting these pathways, rosemary extract can lead to a decrease in cell growth and the induction of apoptosis (programmed cell death).
Cisplatin
Cisplatin is a DNA-damaging agent. Upon entering a cancer cell, it forms adducts with DNA, leading to DNA damage. This damage triggers a cascade of cellular responses that can ultimately lead to apoptosis. Key signaling pathways involved in cisplatin-induced apoptosis in lung cancer cells include the activation of the p53 tumor suppressor protein, which in turn regulates the expression of pro-apoptotic proteins like Bax and inhibits anti-apoptotic proteins like Bcl-2. This shift in the balance of apoptotic regulators leads to the activation of caspases, the executioners of apoptosis.
Visualizing the Signaling Pathways
Caption: A diagram illustrating the distinct apoptotic signaling pathways induced by this compound and cisplatin.
References
- 1. Cisplatin Induces Cytotoxicity through the Mitogen-Activated Protein Kinase Pathways and Activating Transcription Factor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Phenolic diterpenes from Rosemary supercritical extract inhibit non-small cell lung cancer lipid metabolism and synergise with therapeutic drugs in the clinic [frontiersin.org]
- 4. Inhibition of Non-Small Cell Lung Cancer Proliferation and Survival by Rosemary Extract Is Associated with Activation of ERK and AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. ccij-online.org [ccij-online.org]
- 7. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rosemary extract reduces Akt/mTOR/p70S6K activation and inhibits proliferation and survival of A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Epirosmanol: A Comparative Analysis of In Vitro and In Vivo Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Epirosmanol, a phenolic diterpene found in rosemary (Rosmarinus officinalis), has garnered interest for its potential therapeutic properties. This guide provides a comparative overview of the documented in vitro and in vivo biological activities of this compound, presenting available experimental data to facilitate further research and development. While data on pure this compound is limited, this guide also incorporates findings from studies on rosemary extracts with significant this compound content to provide a broader perspective.
Summary of Biological Activities
This compound, often in conjunction with its isomer rosmanol and other related diterpenes, has demonstrated a range of biological effects, primarily attributed to its antioxidant, anti-inflammatory, and anticancer properties.
In Vitro Activities: The primary mechanism of action observed in laboratory settings is this compound's potent antioxidant capacity. It has been shown to effectively inhibit lipid peroxidation and the oxidation of low-density lipoprotein (LDL), a key event in the development of atherosclerosis.[1] While specific data on its anti-inflammatory and anticancer activities are less direct, studies on the closely related compound rosmanol suggest a mechanism involving the inhibition of key inflammatory pathways and the induction of apoptosis in cancer cells.
In Vivo Activities: Direct in vivo studies on isolated this compound are currently lacking in the scientific literature. However, research on rosemary extracts containing this compound and other bioactive diterpenes has shown promising results in animal models of inflammation and cancer. These studies suggest that the in vitro antioxidant and anti-inflammatory properties of these compounds may translate to therapeutic effects in a living system. It is important to note that the observed in vivo effects are likely the result of the synergistic action of multiple compounds within the extract.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the biological activity of this compound and related compounds.
Table 1: In Vitro Antioxidant and Cytotoxic Activity of this compound and Related Diterpenes
| Compound | Assay | Cell Line/System | IC50 Value | Reference |
| This compound | LDL Oxidation Inhibition | Human LDL | 7-10 µmol/L | [1] |
| Rosmanol | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | 51 µM (24h), 26 µM (48h), 19 µM (72h) | [2] |
| Rosmanol | Cytotoxicity (MTT Assay) | MDA-MB-231 (Breast Cancer) | 42 µM (24h), 28 µM (48h), 16 µM (72h) | [2] |
| Rosmanol | Apoptosis Induction | COLO 205 (Colon Cancer) | ~42 µM (24h) | [3] |
Table 2: In Vivo Anti-inflammatory Activity of Rosemary Extracts (Containing this compound)
| Extract/Compound | Animal Model | Dosage | Effect | Reference |
| Rosmarinus officinalis Aqueous Extract | Carrageenan-induced rat paw edema | 1500 mg/kg & 3000 mg/kg (oral) | Significant reduction in paw edema volume | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Detailed Experimental Protocols
In Vitro LDL Oxidation Inhibition Assay
This protocol is based on the general methodology for assessing the inhibition of copper-mediated LDL oxidation.[1]
-
LDL Isolation: Human LDL is isolated from the plasma of healthy donors by sequential ultracentrifugation.
-
Oxidation Induction: LDL (typically 100 µg/mL) is incubated in the presence of a pro-oxidant, such as copper sulfate (CuSO₄, 5 µM), at 37°C.
-
Treatment: Different concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the LDL solution prior to the addition of CuSO₄.
-
Monitoring Oxidation: The formation of conjugated dienes, a marker of lipid peroxidation, is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Data Analysis: The lag phase (the time before rapid oxidation begins) is determined for each concentration. The IC50 value is calculated as the concentration of this compound that produces a 50% inhibition of LDL oxidation.
In Vitro Cytotoxicity (MTT) Assay
This protocol describes a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.[2]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., rosmanol) for different time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[4]
-
Animal Model: Wistar rats are typically used.
-
Grouping: Animals are divided into control, carrageenan-only, and treatment groups.
-
Treatment: The treatment group receives the test substance (e.g., rosemary extract) orally at specified doses. The control group receives the vehicle.
-
Induction of Inflammation: One hour after treatment, a sub-plantar injection of carrageenan (1% solution) is administered into the right hind paw of the rats to induce localized inflammation and edema.
-
Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated group compared to the carrageenan-only group.
Correlation and Future Directions
The available data suggests a potential correlation between the in vitro antioxidant activity of this compound and its putative in vivo anti-inflammatory effects. The ability to scavenge free radicals and inhibit lipid peroxidation in vitro is a key mechanism that can mitigate oxidative stress, a major contributor to inflammation in living organisms.[5]
However, the lack of direct in vivo studies on pure this compound makes a definitive correlation challenging. The pharmacokinetics and bioavailability of this compound are also crucial factors that need to be determined to understand how its in vitro potency translates to effective concentrations in target tissues in vivo. Studies on related diterpenes have shown that they undergo significant metabolism, primarily through glucuronidation, which affects their distribution and activity.[3][5]
Future research should focus on:
-
Determining the specific IC50 values of pure this compound in various in vitro anti-inflammatory and anticancer assays.
-
Conducting in vivo studies with pure this compound in relevant animal models to confirm its efficacy and establish a dose-response relationship.
-
Investigating the pharmacokinetics, metabolism, and bioavailability of this compound to bridge the gap between in vitro and in vivo findings.
By addressing these knowledge gaps, a clearer understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Plant polyphenols: how to translate their in vitro antioxidant actions to in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability of the major bioactive diterpenoids in a rosemary extract: metabolic profile in the intestine, liver, plasma, and brain of Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revue.umc.edu.dz [revue.umc.edu.dz]
- 5. Determination and Pharmacokinetic Study of Three Diterpenes in Rat Plasma by UHPLC-ESI-MS/MS after Oral Administration of Rosmarinus officinalis L. Extract [mdpi.com]
Potency of Rosemary's Phenolic Diterpenes in Combating Lipid Peroxidation: A Comparative Analysis of Epirosmanol, Rosmanol, and Carnosol
For Immediate Release
A comprehensive review of existing scientific literature reveals the potent inhibitory effects of three phenolic diterpenes found in rosemary (Rosmarinus officinalis)—epirosmanol, rosmanol, and carnosol—against lipid peroxidation, a key process in cellular damage. This guide synthesizes available experimental data to offer a comparative analysis of their relative potencies for researchers, scientists, and professionals in drug development.
All three compounds have demonstrated significant efficacy in preventing the oxidative degradation of lipids, a critical factor in the pathogenesis of various diseases. While precise head-to-head comparisons with detailed quantitative data are limited in publicly accessible literature, existing studies provide valuable insights into their relative strengths in different experimental models.
Quantitative Comparison of Inhibitory Activity
Two key experimental models have been predominantly used to assess the antioxidant activity of these compounds: the inhibition of low-density lipoprotein (LDL) oxidation and the prevention of lipid peroxidation in mitochondrial and microsomal membranes. The available data, while not exhaustive, suggests a comparable and potent inhibitory capacity among the three diterpenes.
| Compound | Test System | Inhibitory Concentration | Reference |
| This compound | Cu²⁺-induced LDL Oxidation | IC₅₀: 7-10 µmol/L | Zeng et al., 2001 |
| Rosmanol | Cu²⁺-induced LDL Oxidation | IC₅₀: 7-10 µmol/L | Zeng et al., 2001 |
| Carnosol | Cu²⁺-induced LDL Oxidation | IC₅₀: 7-10 µmol/L | Zeng et al., 2001 |
| This compound | NADH/NADPH-dependent Mitochondrial & Microsomal Lipid Peroxidation | Complete Inhibition at 3-30 µM | Haraguchi et al., 1995[1] |
| Rosmanol | NADH/NADPH-dependent Mitochondrial & Microsomal Lipid Peroxidation | Complete Inhibition at 3-30 µM | Haraguchi et al., 1995[1] |
| Carnosol | NADH/NADPH-dependent Mitochondrial & Microsomal Lipid Peroxidation | Complete Inhibition at 3-30 µM | Haraguchi et al., 1995[1] |
Note: Specific IC₅₀ values for each compound in the LDL oxidation assay from the primary source were not available in the reviewed literature; a range is provided. For mitochondrial and microsomal lipid peroxidation, the source indicates complete inhibition within the specified concentration range without providing individual IC₅₀ values.
Experimental Protocols
The evaluation of the antioxidant potential of this compound, rosmanol, and carnosol has been conducted using established in vitro assays. The following are detailed methodologies from key studies that form the basis of our current understanding of their efficacy.
Inhibition of Cu²⁺-mediated LDL Oxidation (Thiobarbituric Acid Reactive Substances - TBARS Assay)
This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, to quantify the extent of oxidation.
-
LDL Isolation: Human low-density lipoprotein (LDL) is isolated from the plasma of healthy volunteers.
-
Oxidation Induction: LDL is subjected to oxidation induced by copper sulfate (CuSO₄) at a concentration of 10 µmol/L.
-
Incubation with Test Compounds: The LDL and CuSO₄ mixture is incubated with various concentrations of this compound, rosmanol, or carnosol.
-
TBARS Reaction: After incubation, thiobarbituric acid (TBA) is added to the mixture, which is then heated. The reaction between MDA and TBA forms a colored complex.
-
Quantification: The absorbance of the resulting TBARS-MDA adduct is measured spectrophotometrically at 532 nm.
-
IC₅₀ Determination: The concentration of the test compound that inhibits LDL oxidation by 50% (IC₅₀) is calculated by analyzing the dose-response curve.
Inhibition of NADH/NADPH-Dependent Mitochondrial and Microsomal Lipid Peroxidation
This method assesses the ability of the compounds to protect cellular organelles from oxidative damage initiated by the oxidation of NADH or NADPH.
-
Isolation of Mitochondria and Microsomes: Mitochondria and microsomes are isolated from rat liver tissue through differential centrifugation.
-
Induction of Lipid Peroxidation: Lipid peroxidation is initiated by the addition of NADH or NADPH to the mitochondrial or microsomal suspensions.
-
Incubation with Test Compounds: The suspensions are incubated with varying concentrations of this compound, rosmanol, or carnosol.
-
Measurement of Peroxidation: The extent of lipid peroxidation is typically determined by measuring the formation of TBARS, as described in the previous protocol.
-
Assessment of Inhibition: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance values of the samples treated with the test compounds to those of the control samples (without the test compounds).
Experimental Workflow and Signaling Pathway
To visually represent the process of evaluating the inhibition of lipid peroxidation, the following diagrams have been generated.
References
Safety Operating Guide
Proper Disposal of Epirosmanol: A Guide for Laboratory Professionals
Researchers must always prioritize consulting the substance-specific Safety Data Sheet (SDS) provided by the supplier for complete hazard information and disposal guidelines. In the absence of a dedicated SDS for Epirosmanol, the following procedures, based on general laboratory chemical waste guidelines and data from related substances, should be implemented.
Summary of Key Information
| Property | Data | Source |
| Chemical Name | This compound | - |
| CAS Number | 93380-12-2 | - |
| Molecular Formula | C20H26O5 | - |
| Appearance | Solid | [1] |
| Known Biological Activity | Anti-cancer, antioxidant | - |
| Source | Salvia officinalis (sage), Rosmarinus officinalis (rosemary) | - |
| Likely Hazards (inferred) | Potential for skin and eye irritation, potential environmental toxicity. | [2][3] |
Step-by-Step Disposal Protocol
This protocol provides a clear, sequential guide for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware, must be treated as chemical waste.
-
Segregate this compound waste from other waste streams. Do not mix with non-hazardous trash or other incompatible chemical wastes.
2. Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with organic compounds.
-
The label should prominently display "Hazardous Waste" and "this compound." List all constituents of the waste, including any solvents used.
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.
-
Ensure the storage area has secondary containment to control any potential spills.
4. Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's licensed hazardous waste disposal service.
-
Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.
5. Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate from this process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, in accordance with institutional policies.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling of Epirosmanol in a Research Environment
For laboratory professionals engaged in drug development and scientific research, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Epirosmanol, including personal protective equipment (PPE) guidelines, procedural steps for use, and disposal protocols.
Personal Protective Equipment (PPE) and Safety Measures
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[1] The following table summarizes the recommended personal protective equipment and safety measures when handling this compound.
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | To prevent eye contact with this compound dust or splashes. |
| Skin Protection | Impervious clothing and gloves. | To prevent skin contact. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] | To prevent inhalation of dust or aerosols. |
| Ventilation | Use only in areas with appropriate exhaust ventilation.[1] | To minimize inhalation exposure. |
Experimental Workflow and Handling Procedures
Proper handling of this compound from receipt to disposal is critical for laboratory safety and experimental integrity. The following diagram illustrates the recommended workflow.
Step-by-Step Handling and Disposal Plan
1. Receiving and Storage:
-
Upon receipt, verify the integrity of the container.
-
Store the container in a well-ventilated place, tightly closed, at a temperature below -15°C.
2. Preparation for Experimental Use:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Conduct all weighing and solution preparation in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[1]
3. Accidental Release Measures:
-
In case of a spill, avoid dust formation.[2]
-
Do not breathe vapors, mist, or gas.[2]
-
Ensure adequate ventilation.
-
Absorb solutions with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Collect the spilled material and dispose of it in a suitable, closed container.
4. First Aid Procedures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[2]
-
In case of skin contact: Immediately wash off with soap and plenty of water. Consult a doctor if irritation persists.[2]
-
In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or poison control center immediately.[2]
5. Disposal Plan:
-
Dispose of unused this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[1]
-
Contaminated packaging should be recycled or disposed of according to the same regulations.[1]
-
Do not dispose of chemical waste with regular trash or down the drain unless specifically instructed to do so.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
